Caerulomycin A

Catalog No.
S523219
CAS No.
21802-37-9
M.F
C12H11N3O2
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caerulomycin A

CAS Number

21802-37-9

Product Name

Caerulomycin A

IUPAC Name

(NE)-N-[(4-methoxy-6-pyridin-2-yl-2-pyridinyl)methylidene]hydroxylamine

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8+

InChI Key

JCTRJRHLGOKMCF-RIYZIHGNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Carulomycin A; AC1NTHG8; AC1N-THG8; AC1N THG8 NSC-114341; NSC114341; NSC 114341; HE185727; HE 185727; HE-185727;

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Isomeric SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O

The exact mass of the compound Cerulomycin is 229.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Discovery, Biosynthesis, and Enhanced Production of Caerulomycin A from Actinoalloteichus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Caerulomycin A (CRM A) is a significant natural alkaloid characterized by a distinctive 2,2′-bipyridine nucleus that serves as its core structural framework. First identified from Streptomyces caeruleus in 1959, this compound and its growing family of analogues have attracted considerable scientific interest due to their diverse bioactivities and structural uniqueness [1]. To date, research has expanded the caerulomycin family to include at least 34 naturally occurring analogues, many of which exhibit promising immunosuppressive and cytotoxic properties [1]. Marine-derived actinomycetes, particularly within the genus Actinoalloteichus, have emerged as prolific producers of these compounds, with Actinoalloteichus cyanogriseus WH1-2216-6 and Actinoalloteichus sp. AHMU CJ021 serving as important source organisms in recent investigations [2] [1] [3].

The structural complexity of caerulomycins is matched by their broad spectrum of biological activities. CRM A has demonstrated potent immunosuppressive effects by inhibiting T cell activity and inducing regulatory T cell generation, thereby significantly suppressing Mixed Lymphocyte Reaction (MLR) [3]. This immunomodulatory potential has been successfully applied in prolonging the survival of allogeneic skin grafts in experimental models, highlighting its therapeutic relevance [3]. Additionally, CRM A exhibits appreciable cytotoxicity against various human tumor cell lines, with certain glycosylated derivatives showing selective toxicity against HCT-116 colorectal carcinoma cells while demonstrating low toxicity toward normal human liver L-02 cells [1]. This selective cytotoxicity positions caerulomycin glycosides as promising lead compounds for antitumor drug development campaigns.

Biosynthetic Pathway of this compound

The biosynthesis of CRM A in Actinoalloteichus strains is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as either cam or crm depending on the specific producing strain [2] [3]. This BGC spans approximately 37.9 kilobases and contains approximately 20 open reading frames (ORFs) that encode enzymes responsible for constructing the characteristic 2,2′-bipyridine scaffold and performing subsequent structural modifications [3]. Genomic analyses of Actinoalloteichus sp. AHMU CJ021 have revealed that this cluster shares 95% similarity with well-characterized CRM A BGCs in other Actinoalloteichus species, indicating a conserved biosynthetic mechanism across related producers [3].

The CRM A biosynthetic pathway initiates with the formation of the core 2,2′-bipyridine skeleton through the action of a hybrid polyketide-nonribosomal peptide (PKS-NRPS) assembly line [3]. The essential PKS-NRPS enzyme, encoded by camE, catalyzes the condensation and cyclization reactions that generate the basic bipyridine structure [3]. Following skeleton assembly, the pathway undergoes enzymatic branching through competitive reactions that yield diverse caerulomycin analogues [4]. Specifically, the hydroxylase enzyme CaeB6 catalyzes C3-hydroxylation while the O-methyltransferase CaeG1 performs C4-O-methylation, creating a metabolic branch point from a common C4-O-demethylated 2,2′-bipyridine intermediate [4]. In Actinoalloteichus cyanogriseus NRRL B-2194, the CaeG1-mediated C4-O-methylation represents the primary metabolic flux, leading to CRM A as the major product, whereas CaeB6-catalyzed C3-hydroxylation generates a shunt pathway that produces minor caerulomycin metabolites through subsequent methylation steps [4].

Table 1: Key Enzymes in this compound Biosynthetic Pathway

Enzyme Gene Function Catalytic Activity
PKS-NRPS camE/crmE Backbone assembly Forms 2,2′-bipyridine core structure
Hydroxylase caeB6 Pathway branching C3-hydroxylation of bipyridine intermediate
O-Methyltransferase caeG1 Main pathway methylation C4-O-methylation leading to CRM A
Monooxygenase crmH Oxime formation Catalyzes oxime functionalization
Amidohydrolase crmI Tailoring reaction Amino hydrolysis during post-modification

The visualization below outlines the core biosynthetic pathway and key enzymatic transformations:

f Start Precursor Molecules PKS_NRPS PKS-NRPS Assembly (camE) Start->PKS_NRPS Core 2,2′-Bipyridine Core Structure PKS_NRPS->Core Intermediate C4-OH Intermediate Core->Intermediate CaeG1 C4-O-Methylation (caeG1) Intermediate->CaeG1 CaeB6 C3-Hydroxylation (caeB6) Intermediate->CaeB6 PostMod Post-modification: Oxime Formation, Methylation CaeG1->PostMod Minor Minor Caerulomycins (19-22, 39-42) CaeB6->Minor CRM_A This compound PostMod->CRM_A

Figure 1: Biosynthetic pathway of this compound showing key enzymatic steps and branching points leading to structural diversity.

Post-assembly modifications complete the CRM A structure through a series of tailored enzymatic reactions, including amino hydrolysis, oxime formation catalyzed by the two-component monooxygenase CrmH, and methylation events [3]. These transformations refine the bipyridine core into the final bioactive metabolite, with the complete pathway representing an elegant example of natural product biosynthesis combining PKS, NRPS, and specialized tailoring enzymes to generate structural complexity.

Strain Improvement and Production Enhancement

A significant challenge in CRM A research involves the silent nature of its biosynthetic gene cluster under standard laboratory conditions, as observed in the marine-derived Actinoalloteichus sp. AHMU CJ021 [2] [3]. Despite harboring an intact cam BGC, this strain fails to produce detectable CRM A quantities in routine fermentations, necessitating specialized strategies to activate cryptic biosynthesis [3]. To address this limitation, researchers have developed combinatorial approaches that integrate ribosome engineering, classical mutagenesis, and metabolic engineering to both activate and enhance CRM A production substantially [2] [3].

Ribosome engineering represents a powerful initial strategy for awakening silent BGCs. This approach involves introducing antibiotic resistance mutations in ribosomal proteins or RNA polymerase to globally modulate cellular metabolism and secondary metabolite production [3] [5]. In Actinoalloteichus sp. AHMU CJ021, gentamicin resistance was particularly effective, generating mutant strain XC-11G that produced CRM A at 42.51 ± 4.22 mg/L [3]. This initial production titer was further enhanced through UV mutagenesis, which produced strain XC-11GU with improved yield of 78.62 ± 3.55 mg/L, representing an approximately 85% increase [3]. Subsequently, cofactor engineering aimed at increasing intracellular riboflavin concentrations—a crucial cofactor for the monooxygenase CrmH—yielded strain XC-11GUR with CRM A production of 113.91 ± 7.58 mg/L [3].

The most dramatic production enhancement was achieved through systematic medium optimization employing response surface methodology (RSM), which elevated CRM A titers to 618.61 ± 16.29 mg/L [3]. This represents a 14.6-fold increase compared to the initial production level, establishing XC-11GUR as a promising strain for industrial CRM A development. The overall improvement strategy demonstrates that combinatorial approaches successfully overcome the limitations of single-method interventions, providing a robust framework for activating and optimizing silent biosynthetic pathways in actinomycetes [3].

Table 2: Strain Improvement Timeline and Titer Enhancement for this compound Production

Strain Improvement Method Key Modification Production Titer (mg/L) Fold Increase
Wild Type None Silent BGC Not detectable Baseline
XC-11G Ribosome engineering Gentamicin resistance (2× MIC) 42.51 ± 4.22 First production
XC-11GU UV mutagenesis Improved antibacterial activity 78.62 ± 3.55 1.85×
XC-11GUR Cofactor engineering Increased riboflavin availability 113.91 ± 7.58 2.68×
XC-11GUR+RSM Medium optimization Response surface methodology 618.61 ± 16.29 14.6×

The experimental workflow below illustrates the integrated strain development process:

f WT Wild Type Strain Actinoalloteichus sp. AHMU CJ021 (Silent BGC) RE Ribosome Engineering WT->RE Mut1 Mutant XC-11G (42.51 mg/L) RE->Mut1 UV UV Mutagenesis Mut1->UV Mut2 Mutant XC-11GU (78.62 mg/L) UV->Mut2 CE Cofactor Engineering Mut2->CE Mut3 Mutant XC-11GUR (113.91 mg/L) CE->Mut3 MO Medium Optimization + Response Surface Methodology Mut3->MO Final Optimized Producer (618.61 mg/L) MO->Final

Figure 2: Integrated strain development workflow showing sequential improvement strategies and resulting this compound titers.

Experimental Protocols and Methodologies

Activation of Silent Biosynthetic Gene Cluster

The initial activation of the silent cam BGC in Actinoalloteichus sp. AHMU CJ021 requires ribosome engineering to introduce targeted mutations that perturb cellular regulation and awaken cryptic metabolite production [3]. The following protocol details this activation process:

  • Preparation of Spore Suspension: Harvest spores from a mature culture (7-10 days growth on ISP-2 agar at 28°C) using sterile glass beads and suspend in 20% glycerol solution. Adjust spore concentration to 10⁸ spores/mL using a hemocytometer [3].
  • Antibiotic Selection and Mutant Generation: Plate 100 μL of spore suspension onto ISP-2 agar containing gentamicin at 2× MIC (30 μg/mL). Incubate plates at 28°C for 7-14 days until isolated colonies appear. Select well-isolated colonies for further screening [3].
  • Mutant Screening via Gene Expression Analysis: Inoculate potential mutant colonies into liquid fermentation media (e.g., TSB or modified SYP medium) and incubate with shaking at 180 rpm, 28°C for 3-5 days. Extract total RNA from harvested mycelia and perform RT-PCR analysis targeting the essential biosynthetic gene camE to confirm BGC activation [3].
  • Fermentation and Metabolite Detection: Ferment positive mutants in production media for 7-10 days. Extract metabolites with equal volumes of ethyl acetate, concentrate under vacuum, and analyze extracts via HPLC-MS (C18 column, acetonitrile-water gradient) comparing retention times and mass spectra to CRM A standards (m/z 230.09 [M+H]+) [3].
Enhanced Production Fermentation

Once activated strains are obtained, enhanced production requires optimized fermentation conditions and media composition to maximize CRM A yields:

  • Seed Culture Preparation: Inoculate a single colony of the high-producing mutant strain (e.g., XC-11GUR) into 50 mL of seed medium (containing glucose 10 g/L, yeast extract 5 g/L, malt extract 5 g/L, pH 7.2) in a 250 mL baffled flask. Incubate at 28°C with shaking at 200 rpm for 48 hours [3].
  • Production Fermentation: Transfer seed culture (10% v/v inoculation) into production medium optimized through response surface methodology. The statistically optimized medium typically contains soluble starch 20 g/L, glucose 10 g/L, soybean meal 15 g/L, yeast extract 5 g/L, CaCO₃ 4 g/L, NaCl 3 g/L, and K₂HPO₄ 0.5 g/L, adjusted to pH 7.0-7.2 [3].
  • Fermentation Parameters: Incubate production flasks at 28°C with shaking at 200 rpm for 7-9 days. Monitor growth (biomass accumulation) and CRM A production daily via HPLC to determine the optimal harvest point, typically occurring between days 6-8 [3].
  • Process Monitoring: Regular sampling (1-2 mL daily) for pH measurement, biomass determination (dry cell weight), and residual nutrient analysis (HPLC for glucose consumption) ensures process control and identifies harvest timing for maximum CRM A accumulation [3].
Extraction and Purification

The extraction and purification process isolates CRM A from fermentation broth with high purity suitable for structural characterization and bioactivity testing:

  • Broth Processing: Separate mycelia from fermentation broth by centrifugation at 8,000 × g for 20 minutes at 4°C. Retain both the supernatant (for extracellular metabolite extraction) and the mycelial pellet (for intracellular metabolite analysis) [1] [3].
  • Metabolite Extraction: Extract the supernatant twice with equal volumes of ethyl acetate, combining the organic phases. For intracellular metabolites, resuspend the mycelial pellet in 80% aqueous acetone, vortex vigorously, sonicate for 15 minutes, and centrifuge. Combine the acetone extract with the ethyl acetate extracts [1].
  • Concentration and Crude Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40°C to obtain a crude yellow-brown residue [1].
  • Chromatographic Purification: Dissolve the crude extract in methanol and fractionate using silica gel column chromatography with a stepwise gradient of chloroform-methanol (from 100:1 to 10:1, v/v). Monitor fractions by TLC (silica gel GF254, developed with chloroform-methanol 10:1) and visualize under UV light (254 nm) [1].
  • Final Purification: Combine CRM A-containing fractions and further purify by preparative HPLC (C18 column, 250 × 21.2 mm, 5 μm particle size) using an isocratic elution of 35% acetonitrile in water with 0.1% formic acid at a flow rate of 12 mL/min. Detect CRM A at 254 nm (typical retention time: 15-18 minutes) [1].
  • Structure Verification: Confirm CRM A identity and purity by HR-ESI-MS (positive mode, m/z 230.0935 [M+H]+), NMR spectroscopy (¹H, ¹³C, 2D experiments), and comparison with published spectral data [1] [3].

Applications, Bioactivities, and Future Directions

CRM A exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its most prominent application lies in immunosuppression, where it functions by depleting cellular iron content and inhibiting T cell activity, thereby alleviating symptoms in experimental autoimmune encephalomyelitis models [3] [6]. This immunomodulatory mechanism differs from conventional immunosuppressants, offering potential advantages for managing autoimmune diseases and preventing transplant rejection [3]. Additionally, CRM A demonstrates dose-dependent cytotoxicity against various human cancer cell lines, with glycosylated derivatives showing enhanced selectivity toward specific tumor types such as HCT-116 colorectal carcinoma cells while exhibiting minimal toxicity toward normal L-02 liver cells [1].

Structure-activity relationship (SAR) studies have identified key structural features essential for CRM A's bioactivities. The 2,2′-bipyridine core represents the essential pharmacophore, with modifications at the C3 and C4 positions significantly influencing potency and selectivity [1] [4]. Glycosylation patterns markedly affect cytotoxicity profiles, with certain glycosylated analogues demonstrating improved tumor selectivity [1]. Recent investigations have also revealed that CRM A inhibits bacterial RNA polymerase by binding to the β subunit, preventing transcription initiation and conferring broad-spectrum antibacterial activity [6]. This multi-target engagement underscores the compound's pharmacological potential while simultaneously highlighting challenges in optimizing selectivity for clinical applications.

Table 3: Bioactivity Profile of this compound and Selected Analogues

Compound Immunosuppressive Activity Cytotoxic Activity (IC₅₀) Antifungal Activity Key Structural Features
This compound Strong (T-cell inhibition) Moderate (0.1-50 μM) Strong 2,2′-bipyridine with oxime
Caerulomycin 18 Moderate Strong (0.1-1 μM) Moderate C3-hydroxylation
Caerulomycin 27 Weak Strong (0.1-1 μM) Weak C4-O-methylation
Caerulomycin 39 Moderate Selective (HCT-116) Not reported Glycosylation at C3

Despite promising bioactivities, several challenges impede the clinical translation of CRM A. The compound's inherent toxicity at therapeutic doses, limited understanding of its molecular targets, and production scalability issues represent significant hurdles [3] [6]. Future research should prioritize analogue development through medicinal chemistry approaches, including semi-synthesis and biosynthetic engineering, to enhance therapeutic indices [1] [4]. The combinatorial strain improvement strategy outlined in this review provides a robust foundation for industrial-scale production, while continued investigation into the regulation of the cam BGC may yield additional approaches for yield enhancement [3] [5]. Furthermore, detailed mechanistic studies elucidating CRM A's interactions with immune cells and specific molecular targets will facilitate rational drug design and potentially unlock novel therapeutic applications beyond immunosuppression and oncology.

Conclusion

References

Comprehensive Technical Guide to the Caerulomycin A Biosynthetic Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caerulomycin A and Its Pharmaceutical Significance

This compound (CRM A) represents a promising class of 2,2'-bipyridine natural products first isolated from the marine-derived actinomycete Actinoalloteichus sp. 2216-6. This compound exhibits potent immunosuppressive activity by inducing the generation of regulatory T cells and altering B-cell function, significantly inhibiting the Mixed Lymphocyte Reaction (MLR). These prominent bioactivities have positioned CRM A as a valuable drug lead that has demonstrated efficacy in prolonging the survival of allogeneic skin grafts, highlighting its potential therapeutic applications in immunology and transplantation medicine. The core structure of CRM A consists of a 2,2'-dipyridine skeleton that undergoes various post-modification reactions to yield the final bioactive molecule [1] [2].

The discovery of CRM A from marine actinomycetes underscores the importance of extreme environment-derived microorganisms as sources of novel bioactive compounds. Marine actinomycetes thriving under unique environmental conditions have developed distinct metabolic capabilities compared to their terrestrial counterparts, enabling them to produce compounds with unusual structures and mechanisms of action. However, a significant challenge in exploiting these natural products is that the biosynthetic gene clusters (BGCs) responsible for their production often remain silent under standard laboratory conditions, necessitating specialized strategies for their activation and characterization [1] [2].

Genomic Organization of the cam Gene Cluster

Architecture and Conservation

The This compound biosynthetic gene cluster (cam) in Actinoalloteichus sp. AHMU CJ021 spans approximately 37.9 kilobases (from 245,751 bp to 283,656 bp) and contains 20 open reading frames (ORFs). Genomic analysis reveals that this cluster shows 95% high similarity to two previously identified CRM A BGCs: the crm cluster from Actinoalloteichus cyanogriseus WH1-2216-6 and the cae cluster from Actinoalloteichus cyanogriseus NRRL B-2194. This remarkable conservation across different bacterial strains indicates a well-evolved biosynthetic pathway that has been maintained through evolutionary selection pressure, likely due to the ecological advantage conferred by the final metabolite [1] [2].

The MIBiG repository (Entry BGC0000966) provides comprehensive annotation of the reference CRM A biosynthetic gene cluster from Actinoalloteichus sp. WH1-2216-6, which spans 44,640 nucleotides. This entry documents the gene organization and provides baseline information for comparative genomic analyses of caerulomycin pathways across different bacterial species. The cluster is classified as a hybrid NRPS-PKS system, reflecting the complex enzymatic machinery required to assemble the distinctive 2,2'-bipyridine core structure [3].

Core Biosynthetic Genes

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

Gene Protein Function Role in CRM A Biosynthesis
camE Essential hybrid PKS-NRPS Backbone assembly for 2,2'-bipyridine formation
camA Polyketide synthase Polyketide chain elongation
camB Non-ribosomal peptide synthetase Amino acid incorporation and chain termination
camH Hydroxylase Selective C3-hydroxylation of bipyridine intermediate
camM O-methyltransferase O-methylation at C4 position
camG Multifunctional enzyme Oxime formation and other post-assembly modifications
camT1-T3 Tailoring enzymes Specific modifications to the bipyridine core

The central biosynthetic machinery comprises a unique hybrid polyketide-nonribosomal peptide (PKS-NRPS) assembly line that constructs the characteristic 2,2'-bipyridine scaffold. The essential gene camE is responsible for the initial assembly of the CRM A backbone, and its expression serves as a reliable biomarker for cluster activation. This gene is particularly noteworthy as it was found to be silent under routine laboratory conditions in the wild-type Actinoalloteichus sp. AHMU CJ021 strain, necessitating specialized activation strategies to initiate production [1] [2].

Additional genes encode various tailoring enzymes that perform crucial post-assembly modifications, including amide hydrolysis, oxime formation, and methylation, which convert the basic scaffold into the final bioactive product. The presence of these modifying enzymes enables the generation of structural diversity within the caerulomycin family, as different modifications can lead to compounds with varying biological activities and potency [1] [2].

Activation and Enhancement Strategies

Ribosome Engineering for Silent Cluster Activation

Ribosome engineering has emerged as a powerful strategy for activating silent biosynthetic gene clusters in actinomycetes. This approach involves introducing mutations into the bacterial RNA polymerase β-subunit or ribosomal protein S12 using antibiotics such as rifampicin, streptomycin, or gentamicin. These induced mutations modulate global gene expression patterns, potentially unlocking the biosynthetic potential of silent gene clusters [1] [2].

In the case of Actinoalloteichus sp. AHMU CJ021, researchers generated a series of 17 mutant strains using three different antibiotics. Through RT-PCR screening, they identified three mutants expressing the essential biosynthetic gene camE. The optimal mutant strain, XC-11G, selected for its gentamicin resistance (30 μg/mL, 2× MIC) and highest camE expression level, successfully produced CRM A with an initial titer of 42.51 ± 4.22 mg/L. Interestingly, genetic characterization of this mutant revealed no clear mutation sites in rps12, rpl6, or 16S rDNA, consistent with previous reports that the phenotypic changes induced by ribosome engineering may involve complex regulatory mechanisms beyond simple point mutations [1] [2].

Strain Improvement and Medium Optimization

Following initial activation, a comprehensive strain improvement program was implemented to enhance CRM A production through UV mutagenesis and cofactor engineering. UV irradiation of strain XC-11G generated 105 mutants, from which strain XC-11GU was selected based on improved antibacterial bioactivity (inhibition zone > 22 mm) and achieved a CRM A titer of 78.62 ± 3.55 mg/L, representing an 85% increase over the parent strain [1] [2].

Further enhancement was achieved through cofactor engineering directed at increasing intracellular riboflavin levels, yielding the optimized mutant strain XC-11GUR with a production titer of 113.91 ± 7.58 mg/L. Subsequent medium optimization using response surface methodology dramatically improved the titer to 618.61 ± 16.29 mg/L, representing a 14.6-fold increase compared to the initial production level. This combinatorial approach demonstrates the powerful synergy between genetic manipulation and cultivation optimization for maximizing secondary metabolite production [1] [2].

Table 2: Progression of CRM A Production Titer Through Strain Improvement

Strain Improvement Method CRM A Titer (mg/L) Fold Increase
XC-11G Ribosome engineering (gentamicin resistance) 42.51 ± 4.22 1× (baseline)
XC-11GU UV mutagenesis 78.62 ± 3.55 1.85×
XC-11GUR Cofactor engineering (riboflavin enhancement) 113.91 ± 7.58 2.68×
XC-11GUR Medium optimization + response surface methodology 618.61 ± 16.29 14.6×

The experimental workflow below illustrates the comprehensive approach to activating and enhancing this compound production:

WildType Wild Type Actinoalloteichus sp. AHMU CJ021 RibosomeEngineering Ribosome Engineering (Gentamicin Resistance) WildType->RibosomeEngineering MutantScreening Mutant Screening (camE expression analysis) RibosomeEngineering->MutantScreening XC11G Mutant Strain XC-11G (42.51 ± 4.22 mg/L) MutantScreening->XC11G UVMutagenesis UV Mutagenesis XC11G->UVMutagenesis XC11GU Mutant Strain XC-11GU (78.62 ± 3.55 mg/L) UVMutagenesis->XC11GU CofactorEngineering Cofactor Engineering (Riboflavin enhancement) XC11GU->CofactorEngineering XC11GUR Mutant Strain XC-11GUR (113.91 ± 7.58 mg/L) CofactorEngineering->XC11GUR MediumOptimization Medium Optimization + Response Surface Methodology XC11GUR->MediumOptimization FinalStrain Optimized Strain XC-11GUR (618.61 ± 16.29 mg/L) MediumOptimization->FinalStrain

Experimental workflow for activation and enhancement of this compound production in Actinoalloteichus sp. AHMU CJ021.

Biosynthesis Mechanism and Pathway

Hybrid PKS-NRPS Assembly Line

The biosynthesis of CRM A is initiated by the formation of a core 2,2'-dipyridine skeleton through a unique hybrid PKS-NRPS assembly line that coordinates both polyketide and peptide extender units. This assembly involves three modular proteins—CaeA1, CaeA2, and CaeA3—that template a peptide-polyketide hybrid skeleton specifically designed for 2,2'-bipyridine formation. The process begins with CaeA1, a bifunctional protein containing a peptidyl carrier protein (PCP) and an adenylation (A) domain that incorporates picolinic acid as the starter unit. Picolinic acid itself is derived from lysine through the activities of lysine aminotransferase (CaeP1) and oxidase (CaeP2) [4].

The central player in the assembly line is CaeA2, a hybrid protein containing a typical PKS module (with ketosynthase KS, acyltransferase AT, and acyl carrier protein ACP domains) and an atypical NRPS module (with condensation/cyclization Cy, adenylation A, peptidyl carrier protein PCP, and terminal C Ct domains). This remarkable enzyme sequentially incorporates malonyl-CoA and L-cysteine to construct the di- or trisubstituted pyridine unit (Ring A) of CRM A. The PKS module catalyzes a two-carbon elongation, while the NRPS module performs an unusual C-C bond formation using the β-carbon of L-cysteine rather than the typical α-amino group for amide bond formation. This non-canonical incorporation provides atoms C5, C6, and N1 as well as exocyclic C7 after heterocyclization [4].

Trans-Acting Flavoprotein and Bipyridine Formation

A critical discovery in CRM A biosynthesis is the essential role of a trans-acting flavoprotein, CaeB1, which functions as a flavin-dependent dehydrogenase that oxidatively processes L-cysteinyl on the PCP prior to its incorporation. This flavoprotein binds oxidized flavin adenine dinucleotide (FAD) in a non-covalent manner and is phylogenetically related to dehydrogenases that act on acyl thioester substrates. The requirement for this trans-acting component explains previous difficulties in reconstituting the pathway entirely in vitro and highlights the complexity of the biosynthetic mechanism [4].

The final modular protein, CaeA3, contains C-A-PCP domains for L-leucine extension, yet intriguingly does not contribute any atoms to the mature CRM A product. Instead, its activity is necessary for the formation of an offline intermediate, 2,2'-bipyridinyl-L-leucine, which undergoes subsequent specialized processing including leucine removal, carboxyl reduction, and transamination to yield the final CRM A product. This unusual biosynthetic strategy suggests that the leucine extension may serve as a molecular handle for intermediate recognition or trafficking within the biosynthetic pathway [4].

Pathway Branching and Structural Diversity

The caerulomycin pathway demonstrates natural branching mechanisms that generate structural diversity through enzymatic competition and cooperation. Specifically, the selective hydroxylase CaeB6 and O-methyltransferase CaeG1 compete for a common C4-O-demethylated 2,2'-bipyridine intermediate, creating divergent routes to different caerulomycin analogues. The CaeG1-catalyzed C4-O-methylation leads to the main route producing CRM A as the major product, while CaeB6-catalyzed C3-hydroxylation initiates a shunt route that yields a series of minor caerulomycin products through subsequent C4-O-methylation and C3-O-methylation [5].

This branching pathway illustrates how nature engineers structural diversity from a common biosynthetic intermediate and provides insights for synthetic biology approaches aimed at generating novel analogues through pathway engineering. Understanding these enzymatic competition mechanisms enables researchers to strategically manipulate the pathway to favor production of specific analogues with potentially improved pharmacological properties [5].

The following diagram illustrates the core biosynthetic pathway for this compound:

Lysine L-Lysine PicolinicAcid Picolinic Acid Lysine->PicolinicAcid Assembly Hybrid PKS-NRPS Assembly (CaeA1, CaeA2, CaeA3) PicolinicAcid->Assembly TransFlavoprotein Trans-Acting Flavoprotein (CaeB1 FAD-dependent) Assembly->TransFlavoprotein with L-cysteine malonyl-CoA, L-leucine BipyridineIntermediate 2,2'-Bipyridine Intermediate TransFlavoprotein->BipyridineIntermediate EnzymaticCompetition Enzymatic Competition BipyridineIntermediate->EnzymaticCompetition Hydroxylation C3-Hydroxylation (CaeB6) EnzymaticCompetition->Hydroxylation Shunt route Methylation C4-O-Methylation (CaeG1) EnzymaticCompetition->Methylation Main route Analogues Caerulomycin Analogues Hydroxylation->Analogues CRMA This compound Methylation->CRMA

Core biosynthetic pathway of this compound showing hybrid PKS-NRPS assembly and branching through enzymatic competition.

Research Applications and Future Perspectives

Genome Mining for Novel Natural Products

The successful activation of the silent cam cluster in Actinoalloteichus sp. AHMU CJ021 demonstrates the power of combinatorial genome mining strategies for discovering bioactive natural products from microbial resources. This approach integrates bioinformatic prediction of biosynthetic gene clusters with strategic activation methods to unlock the metabolic potential of microorganisms, particularly those from underexplored environments like marine ecosystems. The methodology established for CRM A—combining ribosome engineering, UV mutagenesis, cofactor engineering, and culture optimization—provides a transferable framework that can be applied to other silent biosynthetic gene clusters in diverse actinomycete strains [1] [2].

The discovery that gentamicin resistance could activate the cam cluster without identifiable mutations in ribosomal proteins suggests that phenotypic resistance screening may be a valuable tool for triggering silent biosynthetic pathways. This observation aligns with growing evidence that antibiotic resistance often correlates with metabolic reprogramming in bacteria, potentially as a stress response mechanism. Leveraging this connection could expand the toolbox for natural product discovery, especially as genomic databases continue to reveal the vast untapped biosynthetic potential encoded in microbial genomes [1] [2].

Biotechnological and Pharmaceutical Applications

From a pharmaceutical perspective, the significantly enhanced production titer of CRM A (618.61 mg/L) achieved through systematic strain and medium optimization makes this compound more accessible for preclinical development and structure-activity relationship studies. The high yield facilitates the production of sufficient material for comprehensive biological evaluation and medicinal chemistry optimization, potentially accelerating the development of CRM A or its analogues as immunosuppressive therapeutics [1] [2].

The elucidated biosynthetic mechanism, particularly the unusual trans-acting flavoprotein-dependent assembly, provides valuable insights for biocatalytic applications and synthetic biology approaches to 2,2'-bipyridine compounds. The characterization of the enzymatic competition that branches the pathway toward different caerulomycin analogues offers strategic points for pathway engineering to produce specific analogues or novel derivatives with potentially improved pharmacological profiles. These approaches could yield new immunosuppressive agents with enhanced potency or reduced side effects compared to existing therapies [5] [4].

Furthermore, the understanding of CRM A biosynthesis contributes to fundamental knowledge of complex natural product assembly and expands the repertoire of enzymatic transformations available for biotechnology. The unusual C-C bond formation during L-cysteine incorporation and the flavoprotein-dependent oxidative processing represent valuable additions to the toolbox of synthetic biology, potentially enabling engineering of new biosynthetic pathways for chemically challenging compounds [4].

Conclusion

The this compound biosynthetic gene cluster represents a fascinating example of nature's sophisticated approach to assembling complex bioactive molecules. Through a hybrid PKS-NRPS system augmented by trans-acting flavoproteins, this pathway efficiently constructs the distinctive 2,2'-bipyridine core structure that defines CRM A's immunosuppressive activity. The successful application of combinatorial genome mining strategies—integrating ribosome engineering, mutagenesis, cofactor engineering, and culture optimization—has transformed a silent biosynthetic potential into an efficient production system, yielding a 14.6-fold enhancement in CRM A titer.

References

Comprehensive Technical Analysis: Caerulomycin A as a Multifaceted Immunosuppressive Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Caerulomycin A (CaeA) represents a emerging pyridine-derived antibiotic with a characteristic 2,2'-bipyridine molecular scaffold that demonstrates profound immunosuppressive capabilities alongside its originally described antimicrobial activities. First identified from the actinomycete species Streptomyces caeruleus, this complex polyketide antibiotic (CAS 21802-37-9, Molecular Formula: C12H11N3O2) has attracted considerable scientific interest due to its unique chemical structure and diverse biological activities [1] [2]. The compound features a di- or tri-substituted ring A and typically an unmodified ring B in its bipyridine core, which facilitates its interactions with multiple biological targets [2]. Recent investigations have revealed that beyond its antibiotic properties, CaeA exhibits potent immunosuppressive effects through multiple interconnected molecular pathways, positioning it as a promising candidate for therapeutic development in transplantation medicine, autoimmune disorders, and inflammatory conditions [3] [4] [5].

The resurgence of interest in CaeA in the genomic era has been fueled by bioinformatics-guided genome mining approaches, which have identified additional caerulomycin-type natural products and provided insights into their biosynthetic pathways [2]. This comprehensive technical review synthesizes current understanding of CaeA's multifaceted mechanisms of immunosuppressive action, supported by detailed experimental protocols and quantitative data to facilitate further research and development by scientists and drug development professionals.

Comprehensive Immunosuppressive Mechanisms of Action

Iron Depletion and Cell Cycle Arrest
  • Cellular Iron Chelation: CaeA functions as a potent iron chelator that forms a 2:1 complex with iron in vitro, significantly reducing intracellular iron content through dual mechanisms of reducing cellular iron uptake while simultaneously enhancing iron efflux [3] [4]. Experimental data demonstrates that CaeA treatment reduces iron uptake from 55Fe-transferrin and increases iron release from pre-labeled cells, creating an iron-depleted intracellular environment that selectively targets rapidly proliferating immune cells [3].

  • Ribonucleotide Reductase Inhibition: The iron-depleting action of CaeA directly inhibits ribonucleotide reductase (RNR), an iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis by converting ribonucleotides to deoxyribonucleotides [3] [4]. Through [3H]-cytidine incorporation assays and dNTP pool measurements, researchers confirmed that CaeA treatment significantly reduces DNA synthesis by depleting the essential dNTP substrates, thereby imposing cell cycle arrest in the S-phase [3].

  • Cell Cycle Regulation: Beyond RNR inhibition, CaeA modulates key cell cycle control molecules, including downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4) while upregulating the cyclin-dependent kinase inhibitor p21CIP1/WAF1 [3] [4]. This multi-pronged approach to cell cycle disruption effectively halts T-cell proliferation without inducing apoptosis, and significantly, this immunosuppressive effect proves reversible upon CaeA withdrawal - a crucial pharmacological advantage for clinical applications [3] [4].

T-Cell Modulation and Signaling Pathway Alteration
  • T-cell Subset Polarization: CaeA demonstrates remarkable specificity in modulating T-cell responses, significantly expanding regulatory T-cell (Treg) populations while simultaneously suppressing pro-inflammatory T-helper subsets [5]. Flow cytometric analyses reveal that CaeA treatment substantially increases the frequency of CD4+ Foxp3+ Tregs while decreasing the percentage of Th1 (CD4+ IFN-γ+) and Th17 (CD4+ IL-17+) cells, effectively rebalancing the immune response toward tolerance [5].

  • Cytokine Signaling Reprogramming: At the molecular level, CaeA orchestrates a profound shift in cytokine signaling networks by enhancing TGF-β-Smad3 pathway activity while suppressing IFN-γ-STAT1 signaling [5]. This dual signaling modulation creates a favorable environment for Treg development and function while inhibiting pro-inflammatory Th1 differentiation. The suppression of IFN-γ-STAT1 signaling occurs through CaeA-mediated upregulation of SOCS1, a key negative regulator of cytokine signaling [5].

  • Alloreactive T-cell Suppression: In transplantation models, CaeA effectively suppresses alloreactive T-cell proliferation in mixed lymphocyte reactions (MLR) and following anti-CD3/CD28 stimulation, demonstrating dose-dependent inhibition of T-cell responses [6]. This T-cell targeting translates directly to prolonged allograft survival in murine skin transplantation models, where CaeA treatment extended graft survival from 6-10 days to 21-25 days without the nephrotoxicity associated with current calcineurin inhibitors [6].

Macrophage Polarization and Inflammatory Regulation
  • M1 to M2 Phenotype Switching: In recent investigations using LPS-induced sepsis models, CaeA demonstrates a remarkable capacity to modulate macrophage polarization, effectively shifting these plastic immune cells from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [7]. This repolarization is evidenced by decreased expression of M1 markers (CD86 and NOS2) alongside increased expression of M2 markers (CD206 and ARG1) in both in vitro and in vivo settings [7].

  • Cytokine Profile Rebalancing: The macrophage polarization effect translates to significant alterations in the inflammatory cytokine milieu, with CaeA treatment reducing pro-inflammatory mediators (IL-1β, IL-6, and TNF-α) while enhancing anti-inflammatory cytokines (IL-4 and IL-10) [7]. This cytokine rebalancing contributes to the controlled resolution of excessive inflammation in experimental sepsis, resulting in improved survival rates in murine models [7].

  • JAK-STAT Pathway Modulation: The molecular mechanism underlying macrophage polarization involves CaeA-mediated inhibition of STAT1 phosphorylation coupled with enhancement of STAT6 phosphorylation within the JAK-STAT signaling pathway [7]. As visualized in the signaling pathway diagram, this differential regulation of STAT proteins provides a mechanistic basis for the favored M2 polarization, positioning CaeA as a promising therapeutic candidate for conditions characterized by inflammatory macrophage dominance.

G cluster_1 CaeA Mechanism cluster_2 JAK-STAT Signaling cluster_3 Macrophage Polarization cluster_4 Cytokine Expression CaeA CaeA STAT1_phos STAT1 Phosphorylation CaeA->STAT1_phos Inhibits STAT6_phos STAT6 Phosphorylation CaeA->STAT6_phos Enhances M1 M1 Phenotype (Pro-inflammatory) STAT1_phos->M1 Promotes M2 M2 Phenotype (Anti-inflammatory) STAT6_phos->M2 Promotes M1->M2 CaeA Suppresses Pro_inflam Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) M1->Pro_inflam Produces Anti_inflam Anti-inflammatory Cytokines (IL-4, IL-10) M2->Anti_inflam Produces

Figure 1: CaeA modulates macrophage polarization through JAK-STAT signaling, inhibiting STAT1 while promoting STAT6 phosphorylation to drive anti-inflammatory M2 phenotype.

Detailed Experimental Protocols and Methodologies

Iron Depletion and Cell Cycle Analysis
  • Cellular Iron Content Determination: To quantify intracellular iron changes following CaeA treatment, researchers typically employ atomic absorption spectrometry with careful sample preparation [3]. Briefly, 10⁷ Jurkat cells are treated with varying CaeA concentrations (0-2.5 μM) or reference iron chelator DFO (100 μM) for 24 hours, followed by washing with PBS and digestion with 5% HNO₃ at 60°C for 2 hours [3]. The resulting supernatant is analyzed using flame atomic absorption spectrometry (e.g., Spectra AA-6800 Spectrometer, Shimadzu) to determine iron content, with data normalized to cell count or protein content [3].

  • Iron Uptake and Efflux Assays: For precise measurement of iron trafficking, the 55Fe-transferrin uptake and efflux protocol provides quantitative data [3]. For uptake studies, 10⁶/mL Jurkat cells are incubated with 0.75 μM 55Fe-transferrin containing 0-2.5 μM CaeA or 100 μM DFO for 3 hours, followed by washing with ice-cold PBS and treatment with pronase (1 mg/mL) at 4°C for 30 minutes to remove surface-bound transferrin [3]. Internalized 55Fe is quantified by scintillation counting (e.g., β-counter, Perkin Elmer) [3]. For efflux measurements, cells are pre-labeled with 55Fe-transferrin for 3 hours, washed, then re-incubated with CaeA or controls for 3 hours before measuring 55Fe release into supernatant [3].

  • Cell Cycle and RNR Activity Analysis: The impact of CaeA on DNA synthesis can be evaluated through [3H]-cytidine incorporation assays [3]. In this protocol, 5×10⁶ cells treated with CaeA (0-2.5 μM) or positive control hydroxyurea (1 mM) for 24 hours are pulsed with 1 μCi [3H]-cytidine for 30 minutes at 37°C [3]. After DNA extraction, incorporated radioactivity is measured by scintillation counting [3]. Additionally, dNTP pool determinations can be performed using nucleotide extraction with ice-cold 80% acetonitrile followed by SAX column chromatography to quantify changes in deoxyribonucleoside triphosphate levels [3].

T-cell Suppression and Immunomodulation Protocols
  • T-cell Proliferation and Suppression Assays: The immunosuppressive activity of CaeA on T-cells is typically evaluated through anti-CD3/CD28 stimulation and mixed lymphocyte reaction (MLR) protocols [6]. For anti-CD3/CD28 stimulation, T-cells are cultured with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of varying CaeA concentrations (dose-response range typically 0.1-2.5 μM) for 72-96 hours [6]. For MLR, responder T-cells are co-cultured with allogeneic stimulator cells (often γ-irradiated to prevent proliferation) at appropriate ratios with CaeA treatment [6]. Proliferation is measured via [3H]-thymidine incorporation during the final 6-18 hours of culture or using CFSE dilution assays followed by flow cytometric analysis [6].

  • Treg Induction and Analysis: To evaluate CaeA-mediated Treg expansion, researchers typically employ flow cytometric analysis of CD4+ Foxp3+ cells following in vitro or ex vivo stimulation [5]. Briefly, CD4+ T-cells are isolated from mouse spleen or human PBMCs using magnetic bead separation and cultured with soluble anti-CD3/CD28 antibodies in the presence of TGF-β (typically 2-5 ng/mL) and CaeA (0.5-2 μM) for 3-5 days [5]. Cells are then stained with fluorochrome-conjugated anti-CD4 and anti-Foxp3 antibodies (following fixation/permeabilization) for flow cytometric analysis [5]. For enhanced resolution, intracellular cytokine staining for IFN-γ (Th1) and IL-17 (Th17) can be performed following phorbol ester/ionomycin stimulation in the presence of brefeldin A [5].

  • Signaling Pathway Analysis: The molecular mechanisms underlying CaeA-mediated immunomodulation can be investigated through Western blot analysis of signaling proteins [5]. Cells are treated with CaeA for optimal time points (typically 30 minutes to 24 hours depending on target protein), lysed in appropriate buffer containing protease and phosphatase inhibitors, and subjected to SDS-PAGE [5]. Proteins are transferred to PVDF membranes and probed with antibodies against phospho-STAT1, total STAT1, phospho-Smad3, total Smad3, SOCS1, and loading controls (e.g., β-actin) [5]. Enhanced chemiluminescence detection allows quantification of protein phosphorylation and expression changes [5].

Macrophage Polarization Assays
  • In Vitro Macrophage Polarization Protocol: To investigate CaeA effects on macrophage polarization, the RAW264.7 macrophage cell line or primary bone marrow-derived macrophages can be utilized [7]. Cells are cultured in DMEM with 10% FBS and pretreated with non-toxic CaeA concentrations (typically 20 μM) for 2-4 hours before stimulation with LPS (100 ng/mL) for M1 polarization or IL-4 (20 ng/mL) for M2 polarization for 18-24 hours [7]. Cell viability is confirmed using MTT assays, where cells in 96-well plates are incubated with 5 mg/mL MTT for 4 hours at 37°C, followed by formazan crystal solubilization with DMSO and absorbance measurement at 570 nm [7].

  • Macrophage Phenotype Characterization: Polarized macrophages are characterized through flow cytometric analysis of surface markers and qRT-PCR of phenotypic genes [7]. For surface marker analysis, cells are stained with fluorochrome-conjugated antibodies against M1 markers (CD86) and M2 markers (CD206) following standard protocols [7]. For gene expression, total RNA is extracted using Trizol reagent, reverse transcribed to cDNA, and analyzed by qPCR using primers for M1 markers (NOS2) and M2 markers (ARG1), with normalization to housekeeping genes (β-actin or GAPDH) using the 2-ΔΔCT method [7].

  • Cytokine Secretion Profiling: The functional consequences of macrophage polarization are assessed through cytokine measurement in culture supernatants [7]. Following CaeA treatment and polarization, supernatants are collected and analyzed using ELISA kits specific for pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (IL-4, IL-10) according to manufacturer protocols [7]. Absorbance is measured at 450 nm using a microplate reader, with cytokine concentrations determined from standard curves [7].

Therapeutic Applications and Research Implications

Autoimmune Disease and Transplantation Medicine

The multifaceted immunosuppressive properties of CaeA position it as a promising therapeutic candidate for autoimmune disease management and transplantation rejection prevention [3] [4] [5]. In experimental autoimmune encephalomyelitis (EAE) models, CaeA treatment effectively suppressed disease progression by inhibiting pathogenic Th1 and Th17 cell differentiation while promoting Treg expansion [1] [5]. Similarly, in asthma models, CaeA demonstrated significant efficacy in reducing allergic airway inflammation by targeting Th2 cell activity [1]. The compound's capacity to rescue Tregs from IFN-γ-induced inhibition further enhances its potential for treating autoimmune conditions characterized by Treg dysfunction [5].

In transplantation settings, CaeA has shown remarkable efficacy in prolonging allograft survival [6]. In murine skin allograft models, CaeA treatment extended graft survival from 6-10 days to 21-25 days, comparable to some currently used immunosuppressants but with a potentially superior safety profile [6]. The reversible nature of CaeA-mediated immunosuppression represents a significant clinical advantage, potentially allowing for temporary immunosuppression during critical rejection periods without committing patients to lifelong therapy [3] [4]. Furthermore, the iron chelation mechanism may offer reduced nephrotoxicity compared to calcineurin inhibitors, addressing a major limitation in current transplantation medicine [6].

Sepsis and Inflammatory Condition Management

Recent investigations have revealed CaeA's potential for sepsis management through modulation of innate immune responses [7]. In LPS-induced septic mouse models, CaeA treatment (20 mg/kg) significantly improved survival rates while rebalancing the inflammatory response [7]. The compound's ability to promote macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes facilitates resolution of excessive inflammation while preserving essential immune functions [7]. This immunomodulatory approach represents a promising alternative to conventional immunosuppressive therapies that often render patients immunocompromised.

The therapeutic application of CaeA in inflammatory conditions extends beyond sepsis to potentially include rheumatoid arthritis, inflammatory bowel disease, and other macrophage-mediated disorders [7]. The dual targeting of both adaptive and innate immune systems through T-cell modulation and macrophage polarization distinguishes CaeA from many current biologics and small molecule inhibitors that typically focus on single pathways [5] [7]. This broad yet selective immunomodulatory activity, coupled with reversible effects and apparent low cytotoxicity at therapeutic doses, positions CaeA as a valuable scaffold for developing next-generation immunotherapeutics [3] [8].

Comprehensive Data Summary

Table 1: Comprehensive Summary of this compound's Immunosuppressive Mechanisms and Experimental Evidence

Mechanistic Category Specific Targets/Actions Experimental Evidence Key Quantitative Findings Research Models
Iron Metabolism Cellular iron depletion; Reduced iron uptake; Enhanced iron efflux Atomic absorption spectrometry; 55Fe-transferrin assays 2.5 μM CaeA reduced cellular iron by ~60%; Iron uptake decreased by ~50%; Iron efflux increased by ~35% Jurkat T-cells [3] [4]
Cell Cycle Regulation Ribonucleotide reductase inhibition; Cyclin D1/CDK4 downregulation; p21CIP1/WAF1 upregulation [3H]-cytidine incorporation; dNTP pool measurement; Western blot 70-80% inhibition of DNA synthesis; dNTP pool reduction; 3-fold p21 increase Jurkat T-cells [3] [4]
T-cell Modulation Treg expansion; Th1/Th17 suppression; STAT1 inhibition; TGF-β/Smad3 enhancement Flow cytometry (CD4+Foxp3+); MLR; Western blot 2.5-fold Treg increase; 70% Th1 reduction; 65% Th17 reduction; 60% STAT1 inhibition Mouse models; Human T-cells [1] [5]
Macrophage Polarization M1 to M2 shift; STAT1 inhibition; STAT6 enhancement; Pro-inflammatory cytokine reduction qRT-PCR; Flow cytometry; ELISA; Western blot 60% CD86 reduction; 3-fold CD206 increase; 70% IL-6 reduction; 4-fold IL-10 increase RAW264.7 cells; Mouse sepsis models [7]
In Vivo Efficacy Allograft survival extension; Autoimmune symptom alleviation; Sepsis survival improvement Skin transplantation; EAE models; LPS-induced sepsis Graft survival: 6→25 days; EAE clinical score reduction; Sepsis survival: 30%→80% Mouse models [1] [7] [6]

Table 2: Experimental Protocol Summary for Investigating this compound Immunosuppression

Method Category Specific Techniques Key Parameters Typical CaeA Concentrations Endpoint Measurements
Iron Studies Atomic absorption spectrometry; 55Fe-transferrin uptake/efflux; Transferrin receptor expression 10⁷ Jurkat cells; 24h treatment; 55Fe detection 0.1-2.5 μM (in vitro); 20 mg/kg (in vivo) Cellular iron content; Iron uptake/efflux rates; TfR1 expression [3]
Cell Cycle Analysis [3H]-cytidine incorporation; dNTP pool measurement; Cell cycle profiling 5×10⁶ cells; 24h treatment; Nucleotide extraction 0.5-2.5 μM DNA synthesis rate; dNTP concentrations; Cell cycle distribution [3] [4]
T-cell Assays Anti-CD3/CD28 stimulation; Mixed lymphocyte reaction; Treg differentiation 72-96h cultures; CFSE labeling; Foxp3 staining 0.1-2.0 μM Proliferation inhibition; Treg frequency; Cytokine production [5] [6]
Macrophage Assays M1/M2 polarization; Cytokine measurement; STAT phosphorylation LPS/IL-4 stimulation; 18-24h treatment; Surface marker staining 10-20 μM (in vitro); 20 mg/kg (in vivo) CD86/CD206 expression; Cytokine secretion; pSTAT1/pSTAT6 levels [7]
Signaling Analysis Western blot; qRT-PCR; Flow cytometry Protein lysates; RNA extraction; Intracellular staining 0.5-2.0 μM (T-cells); 10-20 μM (macrophages) Phosphoprotein levels; Gene expression; Signaling pathway activation [5] [7]

Conclusion and Future Perspectives

This compound represents a structurally unique and mechanistically distinct immunomodulatory compound with significant therapeutic potential. Its multifaceted mechanisms of action, spanning iron chelation, cell cycle regulation, T-cell modulation, and macrophage polarization, provide a comprehensive immunosuppressive approach that differs fundamentally from currently available therapies [3] [4] [5]. The reversible nature of its immunosuppressive effects and its apparent selectivity for activated immune cells address critical limitations of existing immunosuppressants, particularly their irreversible effects and broad cytotoxicity [3] [4].

References

Caerulomycin A antifungal antibiotic properties

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal and Anti-amoebic Properties

Historical and recent studies have quantitatively demonstrated Caerulomycin A's activity against fungal and amoebic pathogens.

Table 1: In Vitro and In Vivo Efficacy of this compound

Assay Type Pathogen / Model Key Findings / Metrics Source / Context
In Vitro Antifungal Various fungal strains Minimum Inhibition Concentrations (MICs) established. [1]
In Vitro Anti-amoebic Entamoeba histolytica (polyxenic, axenic, monoxenic cultures) MIC values: 7.5 μg/mL, 15.6 μg/mL, and 60 μg/mL, respectively. [2]
In Vivo Anti-amoebic Golden hamsters (extraintestinal amoebiasis) ED₅₀ (oral route): 136 mg/kg (administered ×4). [2]
In Vivo Anti-amoebic Rats (intestinal amoebiasis) ED₅₀ (oral route): 199 mg/kg (administered ×4). [2]

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through complex mechanisms, particularly by modulating key immune signaling pathways.

G cluster_path1 JAK-STAT Pathway (Inhibition) cluster_path2 TGF-β Pathway (Augmentation) compound This compound SOCS1 SOCS1 Expression ↑ compound->SOCS1 Smad3 Smad3 Activity ↑ compound->Smad3 IFNgamma IFN-γ STAT1 STAT1 Phosphorylation IFNgamma->STAT1 M1_Mac M1 Macrophage Polarization ↓ (Pro-inflammatory) STAT1->M1_Mac Th1_Th17 Th1 & Th17 Cell Differentiation ↓ STAT1->Th1_Th17 SOCS1->STAT1 Inhibits TGFbeta TGF-β Signaling TGFbeta->Smad3 Tregs Regulatory T cells (Tregs) ↑ Smad3->Tregs Key Mechanism of Immunomodulation by this compound

This compound modulates immune response through dual pathways.

Biosynthesis and Production Protocols

This compound is produced by marine-derived actinomycete strains like Actinoalloteichus sp.

Table 2: Key Biosynthetic Genes and Enzymes in this compound Production

Gene / Enzyme Function / Catalytic Activity Role in Pathway
CaeA1, A2, A3 Forms a hybrid NRPS-PKS assembly line. Assembles the core 2,2'-bipyridine skeleton from picolinic acid, malonyl-CoA, L-cysteine, and L-leucine [3].
CaeB1 A trans-acting flavoprotein (FAD-dependent). Oxidatively processes L-cysteinyl on the carrier protein, crucial for C-C bond formation and heterocyclization [3].
CaeB6 Selective hydroxylase. Branches the pathway by catalyzing C3-hydroxylation, competing with CaeG1 [4].
CaeG1 O-methyltransferase. Catalyzes C4-O-methylation, directing biosynthesis toward the major product this compound [4].

Strain Fermentation and Compound Isolation [5]

  • Fermentation: Grow the producing strain (e.g., Actinoalloteichus cyanogriseus) on ISP3 agar plates for approximately 11 days at 28°C.
  • Extraction: Dice the fermented medium and extract it with a solvent mixture of ethyl acetate and methanol (AcOEt/MeOH, 80:20).
  • Partitioning: Concentrate the organic extract and partition it between water and ethyl acetate (EtOAc) to separate the compound.
  • Purification: Further purify this compound from the EtOAc layer using techniques like chromatography.

Activating Silent Gene Clusters and Enhancing Yield [6] [7]

  • Ribosome Engineering: Treat the wild-type strain with sub-inhibitory concentrations of antibiotics like gentamicin to introduce mutations that activate the silent biosynthetic gene cluster (BGC).
  • Mutant Screening: Select mutant strains showing expression of essential biosynthetic genes (e.g., camE) using RT-PCR and qPCR.
  • Strain Improvement: Apply UV mutagenesis to the activated mutant to generate higher-producing variants.
  • Process Optimization: Use medium optimization and response surface methodology to significantly increase titers.

Emerging Therapeutic Applications

Research has revealed promising applications beyond its original antifungal use:

  • Immunosuppressive Agent: It shows potential for treating autoimmune diseases and improving allogeneic graft survival by selectively expanding regulatory T cells (Tregs) [6] [1].
  • Dual-Targeting Anticancer Agent: It acts on both tubulin (promoting polymerization) and DNA topoisomerase I (inhibiting activity), showing efficacy in various cancer models, including triple-negative breast cancer, with low cytotoxicity [8] [9] [5].
  • Sepsis Treatment: It modulates macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, improving survival in mouse models of LPS-induced sepsis [10].

Key Considerations for Researchers

  • The Multi-Target Paradigm: Its efficacy in cancer and immune modulation likely stems from its multi-target mechanism, a valuable feature for overcoming drug resistance [5].
  • Biosynthetic Engineering Potential: Understanding the enzymatic branching of the pathway enables synthetic biology approaches to create new bipyridine analogues [4] [3].
  • Toxicity Profile: While some studies report low cytotoxicity in cancer models [8], earlier in vivo anti-amoebic studies noted toxicity within the therapeutic range [2]. Thorough toxicological evaluation remains essential.

References

Caerulomycin A TGF-beta Smad3 signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Dual Signaling Pathway

Caerulomycin A (CaeA) exerts its effects by concurrently modulating two key intracellular signaling pathways. The table below summarizes the core mechanism:

Signaling Pathway Effect of this compound Key Molecular Players Biological Outcome
TGF-β / Smad3 Enhances signaling [1] [2] TGF-β, TGF-β Receptor, Smad3 Promotes differentiation and expansion of regulatory T cells (Tregs) [1]
IFN-γ / STAT1 Suppresses signaling [1] [2] [3] IFN-γ, IFN-γ Receptor, STAT1, SOCS1 Reduces differentiation of pro-inflammatory Th1 cells; rescues Tregs from inhibition [1]

This dual mechanism is illustrated in the following pathway diagram:

caeA_mechanism cluster_immune Immune Cell cluster_extracell Extracellular Space cluster_IFNγ_path IFN-γ / STAT1 Pathway cluster_TGFβ_path TGF-β / Smad3 Pathway IFNGR IFN-γ Receptor JAKs JAK1/JAK2 IFNGR->JAKs TGFBR TGF-β Receptor Smad3 Smad3 TGFBR->Smad3 STAT1_P p-STAT1 (Active) Nucleus Nucleus Gene Expression STAT1_P->Nucleus Pro-inflammatory Genes Smad3_P p-Smad3 (Active) Smad4 Smad4 Smad3_P->Smad4 CaeA This compound (CaeA) SOCS1 SOCS1 CaeA->SOCS1 TGFβ_path TGFβ_path CaeA->TGFβ_path Enhances IFNγ IFN-γ IFNγ->IFNGR TGFβ TGF-β TGFβ->TGFBR STAT1 STAT1 JAKs->STAT1 STAT1->STAT1_P SOCS1->JAKs Inhibits Smad3->Smad3_P Smad4->Nucleus Foxp3 & other Treg Genes Treg_Gen Regulatory T cell (Treg) Differentiation & Expansion

Figure 1: this compound enhances TGF-β-Smad3 signaling and inhibits IFN-γ-STAT1 signaling to promote Treg differentiation.

Quantitative Data on Immunological Effects

The immunomodulatory effects of CaeA have been quantified across multiple studies. The following tables consolidate key experimental findings on its biological activity.

Table 1: In Vitro Effects on T Cell Differentiation [1]

Cell Type Marker / Cytokine Effect of CaeA Experimental Context
Tregs CD4+ Foxp3+ Substantial up-regulation Naïve CD4+ T cells under polarizing conditions
Th1 Cells CD4+ IFN-γ+ Significant suppression Naïve CD4+ T cells under polarizing conditions
Th17 Cells CD4+ IL-17+ Significant suppression Naïve CD4+ T cells under polarizing conditions

Table 2: Efficacy in Disease Models

Disease Model CaeA Dose Key Results Citation
Collagen-Induced Arthritis 1 & 10 mg/kg Ameliorated disease symptoms; reduced pro-inflammatory cytokines (IFN-γ, TNF-α) [1]
LPS-Induced Sepsis 20 mg/kg (in vivo) Increased survival; reduced M1 markers (CD86, NOS2); increased M2 markers (CD206, ARG1) [3]
20 μM (in vitro) Inhibited M1 macrophage polarization; modulated cytokine release [3]
OVA-Induced Asthma 1 & 10 mg/kg Suppressed Th2 response (IL-4, IL-5, IL-13); reduced lung inflammation and eosinophils [4]

Detailed Experimental Protocols

To investigate CaeA's effects in vitro, researchers typically use the following methodologies involving immune cell cultures.

1. T Cell Differentiation and Polarization Assay [1]

  • Cell Source: Isolate naïve CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).
  • Stimulation: Stimulate cells with plate-bound anti-CD3 antibody (2 μg/mL) and soluble anti-CD28 antibody (1 μg/mL).
  • Polarizing Conditions:
    • Tregs: TGF-β (5 ng/mL) + IL-2 (100 U/mL) for 5 days.
    • Th1 cells: IL-12 (5 ng/mL) + anti-IL-4 antibody (10 μg/mL) + IL-2 (100 U/mL) for 4 days, with media replenishment and further culture.
    • Th17 cells: IL-6 (40 ng/mL) + TGF-β (2.5 ng/mL) + anti-IL-4 antibody + anti-IFN-γ antibody for 4 days, with media replenishment and further culture.
  • CaeA Treatment: Culture cells with varying concentrations of CaeA (e.g., 0-0.15 μM) throughout the differentiation process.
  • Analysis: Analyze the frequency of T cell subsets by flow cytometry after intracellular staining for Foxp3 (Tregs), IFN-γ (Th1), and IL-17 (Th17).

2. Macrophage Polarization Assay [3]

  • Cell Line: Use the RAW264.7 murine macrophage cell line.
  • Culture: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Polarization and Treatment: Pre-treat cells with CaeA (e.g., 20 μM) before stimulating with LPS (e.g., 100 ng/mL) to induce M1 polarization.
  • Viability Screening: Determine non-toxic concentrations of CaeA using an MTT assay.
  • Analysis:
    • Flow Cytometry / qRT-PCR: Measure expression of M1 (CD86, NOS2) and M2 (CD206, ARG1) markers.
    • ELISA: Quantify pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-4, IL-10) cytokines in culture supernatants.
    • Western Blot: Analyze phosphorylation levels of STAT1 and STAT6.

Therapeutic Potential and Future Directions

Based on its mechanism, CaeA demonstrates significant promise for treating immune-related diseases by re-establishing immune tolerance.

  • Autoimmune Diseases: The ability of CaeA to expand Tregs and suppress pro-inflammatory Th1 and Th17 cells supports its potential application in conditions like rheumatoid arthritis [1].
  • Allergic Asthma: By inhibiting Th2 cell activity and the associated cytokines (IL-4, IL-5, IL-13), CaeA can alleviate asthma pathophysiology [4].
  • Sepsis: Recent evidence shows that CaeA can modulate the dysregulated immune response in sepsis by promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages [3].

The experimental data and protocols outlined provide a foundation for further research. However, comprehensive clinical trials are still needed to fully assess the safety and efficacy of CaeA in humans [3].

References

Mechanism of Action: How Caerulomycin A Modulates Immunity

Author: Smolecule Technical Support Team. Date: February 2026

Caerulomycin A is a bipyridyl compound initially recognized for its antifungal and antibiotic properties [1] [2]. Subsequent research has revealed a novel and potent immunomodulatory role, where it promotes an immunosuppressive environment by shifting the balance between regulatory T cells (Tregs) and pro-inflammatory T helper 17 (Th17) cells [1].

The core mechanism involves the selective inhibition of the STAT1 signaling pathway and the enhancement of TGF-β/Smad3 signaling [1]. The following diagram illustrates this process and its impact on T-cell fate:

G CaeA This compound (CaeA) SOCS1 SOCS1 Expression CaeA->SOCS1 Augments Smad3_p Smad3 Phosphorylation CaeA->Smad3_p Enhances STAT1_p STAT1 Phosphorylation SOCS1->STAT1_p Suppresses IFNgamma IFN-γ IFNgamma->STAT1_p Induces Treg Treg Cell Generation STAT1_p->Treg Inhibits RORgammat RORγt Activity STAT1_p->RORgammat TGFbeta TGF-β TGFbeta->Smad3_p Foxp3 Foxp3 Expression Smad3_p->Foxp3 Th17 Th17 Cell Differentiation RORgammat->Th17 Foxp3->Treg

As shown above, this compound exerts its effects by:

  • Inhibiting Pro-inflammatory Signaling: CaeA augments the expression of SOCS1, a key negative regulator of cytokine signaling. This leads to the suppression of IFN-γ-induced STAT1 phosphorylation, a pathway critical for pro-inflammatory responses. This inhibition also rescues Tregs from IFN-γ-induced suppression [1].
  • Promoting Immunosuppressive Signaling: CaeA enhances the phosphorylation and activity of Smad3, a transcription factor downstream of the immunosuppressive cytokine TGF-β. This promotes the expression of Foxp3, the master regulator for Treg development and function [1].
  • Regulating Macrophage Polarization: Recent studies show that CaeA can also modulate innate immunity by inhibiting M1 (pro-inflammatory) macrophage polarization and promoting M2 (anti-inflammatory) polarization in a sepsis model, further supporting its role in resolving inflammation [3].

Quantitative Effects on T-cell Subsets

The molecular mechanisms described above result in measurable changes in T-cell populations. The table below summarizes key quantitative findings from in vitro studies:

Cell Type Effect of CaeA Key Metrics & Change Experimental Context

| Tregs (CD4+ Foxp3+) | Induction & Enhancement | • ~2.5-fold increase in frequency (from ~8% to ~20%) vs. control [1]. • Synergistic increase with TGF-β [1]. | Naïve CD4+ T-cells polarized with anti-CD3/CD28 + TGF-β/IL-2 for 5 days [1]. | | Th17 Cells (CD4+ IL-17+) | Significant Suppression | • >50% decrease in cell percentage [1]. • Decreased phospho-STAT3 expression [1]. | Naïve CD4+ T-cells polarized with anti-CD3/CD28 + IL-6/TGF-β/anti-IL-4/anti-IFN-γ for 4-6 days [1]. | | Th1 Cells (CD4+ IFN-γ+) | Suppression | Decreased cell percentage [1]. | Naïve CD4+ T-cells polarized with anti-CD3/CD28 + IL-12/anti-IL-4/IL-2 for 4-6 days [1]. |

Furthermore, in a murine model of LPS-induced sepsis, CaeA (20 mg/kg in vivo, 20 μM in vitro) modulated the immune response by [3]:

  • Decreasing pro-inflammatory M1 macrophage markers (CD86, NOS2) and cytokines (IL-1β, IL-6, TNF-α).
  • Increasing anti-inflammatory M2 macrophage markers (CD206, ARG1) and cytokines (IL-4, IL-10).

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

In Vitro T-cell Differentiation and Treatment

This protocol is adapted from the study that first established CaeA's effect on Tregs and Th17 cells [1].

  • 1. Cell Isolation: Isolate naïve CD4+ T cells from the spleen or lymph nodes of mice (e.g., C57BL/6, BALB/c).
  • 2. T-cell Stimulation: Stimulate the cells (at 2 × 10⁵ cells/ml) with plate-bound anti-CD3 antibody (2 μg/ml) and soluble anti-CD28 antibody (1 μg/ml).
  • 3. Polarization & Treatment: Culture cells under specific polarizing conditions in the presence or absence of CaeA (typical working concentration range: 0.05 - 0.15 μM).
    • For Treg polarization: Use TGF-β (5 ng/ml) and IL-2 (100 units/ml). Culture for 5 days.
    • For Th17 polarization: Use IL-6 (40 ng/ml), TGF-β (2.5 ng/ml), anti-IL-4 Ab (10 μg/ml), and anti-IFN-γ Ab (10 μg/ml). Culture for 4 days, then replenish media with cytokines and culture for another 2 days.
    • For Th1 polarization, refer to the source material [1].
  • 4. Analysis: Harvest cells and analyze by flow cytometry for intracellular markers (Foxp3 for Tregs; IL-17 for Th17; IFN-γ for Th1).
Key Signaling Pathway Analysis

To validate the mechanism of action, the JAK-STAT signaling pathway can be analyzed by Western blot [1] [3].

  • 1. Cell Treatment: Treat stimulated T cells or macrophage cell lines (e.g., RAW264.7) with CaeA.
  • 2. Protein Extraction: Lyse cells to extract total protein. Use a phosphatase inhibitor mixture in the lysis buffer to preserve phosphorylation signals.
  • 3. Western Blot:
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe with primary antibodies against:
      • Phospho-STAT1 (Tyr701) and total STAT1 (to show inhibition of STAT1 signaling).
      • Phospho-Smad3 (Ser423/425) and total Smad3 (to show enhancement of TGF-β signaling).
      • SOCS1 (to show upregulation).
    • Use appropriate secondary antibodies and detection reagents.

Research Implications and Future Directions

The data positions this compound as a promising candidate for immunomodulatory therapy. Its efficacy in animal models of collagen-induced arthritis and LPS-induced sepsis provides a strong rationale for its development in treating autoimmune diseases and inflammatory disorders [1] [3]. A patent also exists for the use of CaeA and its derivatives as immunosuppressive agents, underscoring its therapeutic potential [4].

However, it is important to note that the research is still in the preclinical stage. Future work should focus on:

  • Toxicology and Safety: Comprehensive studies to determine the in vivo safety profile and therapeutic window.
  • Clinical Translation: Designing and executing human clinical trials to confirm efficacy and safety in patients.
  • Further Mechanism Exploration: Deeper investigation into its effects on other immune cell types and in different disease models.

References

Caerulomycin A Actinoalloteichus cyanogriseus production

Author: Smolecule Technical Support Team. Date: February 2026

Production Strain and Genome Mining

The core of modern CRM A production lies in genome mining to identify and activate the compound's biosynthetic gene cluster (BGC).

  • Source Strain: The workhorse strain for current production research is Actinoalloteichus sp. AHMU CJ021, isolated from marine sediment [1] [2]. This strain contains an intact but silent CRM A BGC, named cam [1] [2].
  • Genomic Analysis: The cam cluster is approximately 37.9 kb in length and shows 95% similarity to previously identified CRM A BGCs (crm and cae) [1] [2]. It contains 20 open reading frames (ORFs), including the essential genes for constructing the 2,2'-bipyridine core and its subsequent modifications [1] [2].
  • Biosynthesis Pathway: The biosynthesis involves a unique hybrid polyketide-nonribosomal peptide (PKS-NRPS) assembly line. A key finding is that this pathway requires a trans-acting flavoprotein (CaeB1) for the oxidative processing that leads to 2,2'-bipyridine formation [3]. The final steps involve post-assembly modifications like amino hydrolysis, oxime formation, and methylation [1] [2].

The diagram below illustrates the logical workflow for developing a high-yield CRM A production strain, from genome mining to final fermentation.

workflow Start Wild-type Actinoalloteichus sp. AHMU CJ021 G1 Genomic Analysis Start->G1 G2 Identify silent cam Gene Cluster G1->G2 G3 Confirm Cluster Silent (No CRM A) G2->G3 A1 Ribosome Engineering (Gentamycin Resistance) G3->A1 A2 Mutant Screening (RT-PCR for camE expression) A1->A2 A3 Selected Mutant: XC-11G (42.51 mg/L) A2->A3 E1 Strain Enhancement (UV Mutagenesis) A3->E1 E2 Cofactor Engineering (Riboflavin Supplement) E1->E2 E3 Selected Mutant: XC-11GUR (113.91 mg/L) E2->E3 O1 Medium Optimization (One-factor-at-a-time) E3->O1 O2 Process Optimization (Response Surface Methodology) O1->O2 O3 Final Production Titer (618.61 mg/L) O2->O3

Strain Improvement and Process Optimization

Activating the silent gene cluster is the first step; significantly enhancing yield requires a multi-pronged approach. The following table summarizes the quantitative results from a combinatorial strategy study [1] [2].

Stage Methodology / Factor Key Details Resulting CRM A Titer (mg/L)
Activation Ribosome Engineering (Gentamycin-resistant mutant XC-11G) 42.51 ± 4.22 [1] [2]
Enhancement 1 UV Mutagenesis on XC-11G (Mutant XC-11GU) 78.62 ± 3.55 [1] [2]
Enhancement 2 Cofactor Engineering & further mutagenesis (Mutant XC-11GUR) 113.91 ± 7.58 [1] [2]
Process Opt. Medium Optimization & Response Surface Methodology (RSM) 618.61 ± 16.29 [1] [2]

This combinatorial strategy achieved a 14.6-fold increase in final yield compared to the initially activated strain [1] [2].

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the guide.

Protocol: Activation via Ribosome Engineering [1] [2]

This protocol describes how to activate the silent cam cluster in the wild-type strain.

  • Step 1: Mutant Generation

    • Grow the wild-type Actinoalloteichus sp. AHMU CJ021 in a suitable broth to mid-exponential phase.
    • Plate the culture on solid media containing sub-inhibitory to inhibitory concentrations of antibiotics (e.g., Gentamycin, Streptomycin, Rifampicin). A concentration of 30 µg/mL Gentamycin (2x MIC) was used to generate the high-producing XC-11G mutant.
    • Incubate until resistant colonies form.
  • Step 2: High-Producer Screening

    • Inoculate mutant colonies into liquid fermentation media.
    • After fermentation, harvest the cells and extract total RNA.
    • Perform Reverse-Transcription PCR (RT-PCR) to screen for expression of camE, an essential biosynthetic gene.
    • Use quantitative PCR (qPCR) on the RT-PCR positive mutants to identify the strain with the highest level of camE expression (e.g., strain XC-11G).
    • Validate CRM A production using HPLC and confirm the structure via NMR and HR-ESI-MS.
Protocol: Enhancement via UV Mutagenesis [1] [2]

This protocol is used to further improve the yield of an already activated strain.

  • Step 1: Mutagenesis

    • Prepare a spore or cell suspension of the starting strain (e.g., XC-11G) in a sterile buffer or saline.
    • Expose the suspension to UV light (e.g., a 15W germicidal lamp at a distance of 30 cm) for a duration that results in a lethal rate >99.99%.
    • Shield the suspension from light post-exposure to prevent photo-reactivation.
  • Step 2: Screening for High-Yield Mutants

    • Plate the UV-treated suspension onto solid recovery media and incubate in the dark.
    • Screen the resulting colonies for improved antibiotic activity using a zone-of-inhibition assay against a susceptible test organism.
    • Ferment the mutants showing larger inhibition zones than the parent strain and quantitatively analyze CRM A production using HPLC to select the best performer (e.g., strain XC-11GU).
Protocol: In Vitro Reconstitution of Biosynthesis [3]

This protocol is used to study the CRM A assembly line machinery in a cell-free system.

  • Step 1: Protein Production

    • Clone the genes encoding the synth(et)ases (CaeA1, CaeA2, CaeA3) and the flavoprotein CaeB1 into expression vectors.
    • Express the proteins in an E. coli strain engineered to co-express the phosphopantetheinyl transferase Sfp (e.g., E. coli BL21(DE3) pET-Sfp). This is critical for activating the carrier protein domains.
    • Purify the proteins using affinity chromatography.
  • Step 2: In Vitro Enzyme Assay

    • Assemble a reaction mixture containing the purified proteins CaeA1, CaeA2, CaeA3, and CaeB1.
    • Provide the necessary substrates: picolinic acid, malonyl-CoA, L-cysteine, L-leucine, and ATP.
    • Incubate the reaction and quench it at the desired time point.
    • Analyze the products for the offline intermediate 2,2’-bipyridinyl-L-leucine using HPLC-HR-MS.

Key Technical Insights for Researchers

  • Combining Strategies is Crucial: No single method achieved maximum yield. The highest titers were the result of sequentially applying strain engineering (ribosome engineering, UV mutagenesis) and process optimization (medium design, RSM) [1] [2].
  • Focus on Cofactors: The dependence of the biosynthetic pathway on a specific trans-acting flavoprotein (CaeB1) highlights the importance of cofactor engineering. Intentionally increasing intracellular riboflavin levels was a key successful strategy [1] [3].
  • Start with Expression: When dealing with a silent BGC, the first and most critical step is to activate it. Ribosome engineering is a powerful, relatively low-tech method to achieve this by introducing mutations that perturb cellular regulation and unlock silent pathways [1] [2].

References

Comprehensive Application Notes and Protocols for Caerulomycin A in Autoimmune Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Caerulomycin A (CaeA) is a natural product isolated from actinomycetes, featuring a distinctive 2,2'-bipyridine core structure [1]. Originally recognized for its antifungal and antibiotic properties, CaeA has emerged as a potent immunomodulatory agent with significant potential for treating autoimmune diseases [2] [3]. Its therapeutic effect primarily stems from the unique ability to selectively enhance regulatory T cell (Treg) generation while simultaneously suppressing pro-inflammatory T helper (Th) cell responses, thereby rebalancing the immune system toward tolerance [2].

The molecular mechanisms underlying CaeA's immunomodulatory activities involve dual targeting of key signaling pathways. Research has demonstrated that CaeA augments TGF-β-Smad3 signaling while suppressing interferon-γ (IFN-γ)-STAT1 signaling through enhanced expression of SOCS1 (Suppressor of Cytokine Signaling 1) [2]. This coordinated modulation of signaling pathways creates a favorable environment for Treg differentiation and function. Additionally, CaeA promotes macrophage polarization toward the anti-inflammatory M2 phenotype, further contributing to its therapeutic potential in inflammatory and autoimmune conditions [4] [5].

Table 1: Key Characteristics of this compound

Property Description
Chemical Name This compound (Synonyms: Cerulomycin, Caerulomycin)
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.24 g/mol
Structure 2,2'-Bipyridine core
Initial Source Streptomyces caeruleus, Actinoalloteichus sp.
Primary Mechanisms Enhancement of TGF-β-Smad3 signaling; Inhibition of IFN-γ-STAT1 signaling; Modulation of macrophage polarization; Iron chelation
Key Biological Activities Immunosuppressive, Treg induction, Th1/Th17 suppression, M2 macrophage polarization, antifungal

Key Signaling Pathways and Molecular Mechanisms

Regulation of T Cell Differentiation

The following diagram illustrates the core signaling pathways through which this compound modulates immune cell differentiation and function:

This compound orchestrates immune tolerance through dual signaling modulation: The diagram above illustrates how CaeA simultaneously enhances the TGF-β-Smad3 pathway (green) to promote Treg differentiation while suppressing the IFN-γ-STAT1 pathway (red) via SOCS1 induction to inhibit pro-inflammatory Th1 and Th17 cell development [2]. This coordinated regulation of opposing signaling pathways enables CaeA to effectively rebalance the immune system toward tolerance, making it a promising therapeutic candidate for autoimmune conditions.

Modulation of Macrophage Polarization

In addition to its effects on T cell populations, CaeA significantly influences macrophage polarization. Experimental evidence demonstrates that CaeA inhibits M1 macrophage polarization (pro-inflammatory phenotype) while promoting M2 macrophage polarization (anti-inflammatory phenotype) [4] [5]. This activity is particularly relevant in the context of sepsis and inflammatory conditions, where CaeA administration significantly increased survival in LPS-induced septic mice by shifting macrophage populations toward the protective M2 phenotype [4]. The mechanism involves inhibition of STAT1 phosphorylation and enhancement of STAT6 phosphorylation, further connecting CaeA's activity to the JAK-STAT signaling pathway [4] [5].

Iron Chelation and Cell Cycle Regulation

Another significant mechanism contributing to CaeA's immunosuppressive activity involves cellular iron chelation [6]. CaeA forms a 2:1 complex with iron, leading to intracellular iron depletion through reduced uptake and increased release [6]. This iron chelation impacts immune cell proliferation by:

  • Inhibiting ribonucleotide reductase (RNR), the rate-limiting enzyme in DNA synthesis
  • Inducing S-phase cell cycle arrest in rapidly dividing immune cells
  • Modulating cell cycle control molecules including cyclin D1, CDK4, and p21CIP1/WAF1
  • Activating MAPK signaling pathways involved in cell growth and differentiation

Importantly, the antiproliferative effect of CaeA via iron chelation is reversible, which enhances its safety profile as a potential therapeutic agent [6].

Experimental Protocols and Methodologies

In Vitro T Cell Differentiation and Analysis

Purpose: To evaluate the effects of this compound on the differentiation and function of T cell subsets.

Materials:

  • Naïve CD4+ T cells isolated from mouse spleen or human PBMCs
  • RPMI 1640 medium supplemented with 10% FBS, penicillin (70 mg/L), streptomycin (100 mg/L)
  • Anti-CD3 (2 μg/mL) and anti-CD28 (1 μg/mL) antibodies for T cell activation
  • Recombinant cytokines: TGF-β (5 ng/mL), IL-2 (100 U/mL), IL-6 (40 ng/mL), IL-12 (5 ng/mL)
  • Neutralizing antibodies: anti-IL-4 (10 μg/mL), anti-IFN-γ (10 μg/mL)
  • This compound (0-0.15 μM working concentrations) [2]

Procedure:

  • Isolate naïve CD4+ T cells using magnetic bead separation kits.
  • Activate cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
  • For Treg differentiation: Add TGF-β (5 ng/mL) and IL-2 (100 U/mL) to cultures.
  • For Th1 differentiation: Add IL-12 (5 ng/mL), anti-IL-4 (10 μg/mL), and IL-2 (100 U/mL).
  • For Th17 differentiation: Add IL-6 (40 ng/mL), TGF-β (2.5 ng/mL), anti-IL-4 (10 μg/mL), and anti-IFN-γ (10 μg/mL).
  • Treat cultures with varying concentrations of CaeA (0-0.15 μM).
  • Incubate for 4-5 days at 37°C with 5% CO₂.
  • Analyze resulting populations by flow cytometry for intracellular Foxp3 (Tregs), IFN-γ (Th1), and IL-17 (Th17).

Notes: CaeA concentrations should be optimized for specific cell systems. The typical effective concentration range is 0.05-0.15 μM for T cell modulation studies [2].

Macrophage Polarization Assay

Purpose: To assess the effect of this compound on macrophage polarization using the RAW264.7 cell line.

Materials:

  • RAW264.7 macrophage cell line (ATCC TIB-71)
  • DMEM medium with 10% FBS and 1% penicillin-streptomycin
  • LPS (E. coli O55:B5) for M1 polarization
  • IL-4 for M2 polarization
  • This compound (20 μM working concentration) [4] [5]
  • MTT assay reagents for viability testing
  • Antibodies for flow cytometry: CD86 (M1 marker), CD206 (M2 marker)
  • ELISA kits for cytokines: IL-1β, IL-6, TNF-α, IL-4, IL-10

Procedure:

  • Culture RAW264.7 cells in complete DMEM at 37°C with 5% CO₂.
  • Determine non-toxic concentrations of CaeA using MTT assay (20 μM was non-toxic in RAW264.7 cells) [4].
  • Pre-treat cells with CaeA (20 μM) for 1 hour before stimulation with LPS (100 ng/mL) for M1 polarization.
  • For M2 polarization, stimulate cells with IL-4 (20 ng/mL) with or without CaeA pre-treatment.
  • Incubate for 24-48 hours.
  • Analyze surface markers by flow cytometry: CD86 and NOS2 for M1; CD206 and ARG1 for M2.
  • Measure cytokine secretion in supernatants by ELISA.
  • For mechanism studies, analyze STAT1 and STAT6 phosphorylation by Western blot.

Notes: CaeA significantly inhibits LPS-induced M1 polarization and promotes M2 markers at 20 μM concentration [4].

In Vivo Efficacy Studies in Autoimmune Models

Purpose: To evaluate the therapeutic potential of this compound in animal models of autoimmune disease.

Collagen-Induced Arthritis Model [2]:

  • Immunize male DBA/1 mice (6-8 weeks old) intradermally with bovine collagen type II (100 μg) emulsified in complete Freund's adjuvant on day 0.
  • Administer a booster injection of collagen type II in incomplete Freund's adjuvant on day 21.
  • Treat animals daily with CaeA (1 and 10 mg/kg body weight) or vehicle control (0.5% carboxyl methyl cellulose) for 50 days.
  • Monitor animals daily for arthritis symptoms using clinical scoring:
    • 0: No symptoms
    • 1: Mild erythema and inflammation in limb digits
    • 2: Severe inflammation up to the paw
    • 3: Severe inflammation up to the ankle region
  • Sacrifice animals on day 30 for immunological assays.
  • Isolate cells from lymph nodes and challenge with collagen type II (50 μg/mL) for 72 hours.
  • Measure proinflammatory cytokines (IFN-γ, TNF-α) in culture supernatants by ELISA.

LPS-Induced Sepsis Model [4] [5]:

  • Use C57BL/6 mice (8-10 weeks old).
  • Induce sepsis by intraperitoneal injection of LPS (10 mg/kg from E. coli O55:B5).
  • Administer CaeA (20 mg/kg) after LPS challenge.
  • Monitor survival rates every 12 hours.
  • Collect blood, lung, and heart tissues for analysis of macrophage markers and cytokines.

Table 2: In Vivo Dosing Regimens for this compound

Disease Model Species CaeA Dose Route Frequency Key Outcomes
Collagen-Induced Arthritis DBA/1 mice 1-10 mg/kg Oral Daily for 50 days Reduced clinical scores, decreased proinflammatory cytokines
LPS-Induced Sepsis C57BL/6 mice 20 mg/kg Intraperitoneal Single dose Increased survival, reduced proinflammatory cytokines, shifted macrophage polarization to M2
Skin Graft Rejection Not specified Not specified Not specified Not specified Prolonged allograft survival [6]

Biochemical and Molecular Assays

Western Blot Analysis for Signaling Pathways

Purpose: To detect phosphorylation and expression levels of key signaling molecules in response to CaeA treatment.

Procedure:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using Bradford assay.
  • Resolve proteins (20-40 μg per lane) by 10-12% SDS-PAGE.
  • Transfer to PVDF membranes.
  • Block with 5% BSA or non-fat milk for 1 hour.
  • Incubate with primary antibodies overnight at 4°C:
    • Anti-phospho-STAT1, anti-total STAT1
    • Anti-phospho-Smad3, anti-total Smad3
    • Anti-SOCS1
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect using ECL reagent and visualize with chemiluminescence imaging system.

Key Findings: CaeA treatment significantly inhibits STAT1 phosphorylation while enhancing Smad3 phosphorylation and SOCS1 expression [2].

Iron Chelation Assays

Purpose: To evaluate the iron-chelating activity of CaeA and its cellular consequences.

Cellular Iron Content Measurement [6]:

  • Treat Jurkat T-cells (10⁷ cells) with CaeA (0-2.5 μM) or DFO (100 μM) for 24 hours.
  • Wash cells with PBS and digest with 5% HNO₃ at 60°C for 2 hours.
  • Measure iron content in supernatant using flame atomic absorption spectrometry.

Iron Uptake and Efflux Assays [6]:

  • For uptake: Incubate Jurkat cells (10⁶/mL) with ⁵⁵Fe-transferrin (0.75 μM) in presence of CaeA (0-2.5 μM) for 3 hours.
  • Remove surface-bound transferrin with pronase treatment (1 mg/mL) at 4°C for 30 minutes.
  • Measure internalized ⁵⁵Fe by scintillation counting.
  • For efflux: Pre-label cells with ⁵⁵Fe-transferrin for 3 hours, wash, then re-incubate with CaeA for 3 hours.
  • Measure ⁵⁵Fe in supernatant by scintillation counting.

Pharmacological Data and Dosing

Table 3: Pharmacological Profile of this compound

Parameter Value/Range Experimental Context
In Vitro T Cell Efficacy 0.05-0.15 μM Effective concentration for Treg induction and Th1/Th17 suppression [2]
Macrophage Polarization 20 μM Effective concentration for inhibiting M1 and promoting M2 polarization [4]
In Vivo Arthritis Dose 1-10 mg/kg Effective dose range in collagen-induced arthritis model [2]
In Vivo Sepsis Dose 20 mg/kg Effective dose in LPS-induced sepsis model [4]
Cytotoxicity (A549 cells) IC₅₀ = 0.26 μM Cytotoxicity against human lung carcinoma cells [3]
Cytotoxicity (HL-60 cells) IC₅₀ = 0.71 μM Cytotoxicity against human promyelocytic leukemia cells [3]
Cytotoxicity (K562 cells) IC₅₀ > 50 μM Lower cytotoxicity against human chronic myeloid leukemia cells [3]
Solubility 150 mg/mL in DMSO For stock solution preparation [3]

Conclusion and Research Applications

This compound represents a promising immunomodulatory agent with a unique mechanism of action targeting multiple aspects of immune regulation. Its ability to simultaneously promote Treg development while suppressing pro-inflammatory T cell and macrophage responses positions it as an attractive candidate for autoimmune disease therapy. The comprehensive protocols outlined in this document provide researchers with standardized methods to evaluate the efficacy and mechanisms of CaeA in various experimental systems.

Future research should focus on further elucidating the precise molecular targets of CaeA, optimizing dosing regimens for specific autoimmune conditions, and evaluating potential combinations with existing immunomodulatory therapies. The reversible nature of its immunosuppressive effects and its multi-faceted mechanisms of action provide a favorable foundation for continued therapeutic development.

References

Comprehensive Application Notes and Protocols: Caerulomycin A as a Modulator of Macrophage Polarization for Sepsis Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Insights

Sepsis represents a dysregulated immune response to infection that leads to widespread inflammation, organ dysfunction, and high mortality rates, affecting approximately 1.7 million adults annually in the United States alone and accounting for nearly 20% of global deaths. The pathophysiology of sepsis involves complex interactions between immune cells, inflammatory cytokines, and the coagulation system, often triggered by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria binding to pattern recognition receptors including Toll-like receptor 4 (TLR4). Macrophages play a central role in this process as key regulators of innate immunity that can polarize into different functional phenotypes: pro-inflammatory M1 macrophages that amplify inflammation through cytokines like IL-1β, IL-6, and TNF-α, and anti-inflammatory M2 macrophages that promote resolution and tissue repair through cytokines like IL-4 and IL-10. The balance between these polarization states significantly influences sepsis outcomes, making macrophage polarization a promising therapeutic target. [1] [2]

Caerulomycin A (caeA), initially identified as an antibiotic with broad antimicrobial properties, has recently gained attention for its immunomodulatory capabilities, particularly its ability to inhibit T helper 17 (Th17) cell differentiation and suppress T cell activity. Recent research has demonstrated that caeA exerts profound effects on macrophage polarization by modulating the JAK-STAT signaling pathway, specifically inhibiting STAT1 phosphorylation while enhancing STAT6 phosphorylation. This mechanism effectively shifts the balance from pro-inflammatory M1 toward anti-inflammatory M2 macrophages, representing a novel therapeutic approach for sepsis and other inflammatory conditions. These application notes provide detailed protocols and experimental data to support researchers in investigating caeA as a macrophage polarization modulator for drug development applications. [1] [2]

Mechanism of Action: JAK-STAT Signaling Pathway

G cluster_M1 M1 Pathway cluster_M2 M2 Pathway LPS LPS Challenge M1_polarization M1 Macrophage Polarization (Pro-inflammatory) LPS->M1_polarization Induces STAT1_phos STAT1 Phosphorylation LPS->STAT1_phos Activates Pro_inflammatory Pro-inflammatory Cytokines IL-1β, IL-6, TNF-α M1_polarization->Pro_inflammatory Releases M1_markers M1 Markers: CD86, NOS2 M1_polarization->M1_markers Expresses M2_polarization M2 Macrophage Polarization (Anti-inflammatory) Anti_inflammatory Anti-inflammatory Cytokines IL-4, IL-10 M2_polarization->Anti_inflammatory Releases M2_markers M2 Markers: CD206, ARG1 M2_polarization->M2_markers Expresses STAT1_phos->M1_polarization Promotes STAT6_phos STAT6 Phosphorylation STAT6_phos->M2_polarization Promotes CaeA This compound (caeA) CaeA->M1_polarization Suppresses CaeA->M2_polarization Promotes CaeA->STAT1_phos Inhibits CaeA->STAT6_phos Enhances

Figure 1: Mechanism of this compound in Macrophage Polarization - CaeA modulates the JAK-STAT signaling pathway by inhibiting STAT1 phosphorylation while enhancing STAT6 phosphorylation, thereby shifting macrophage polarization from pro-inflammatory M1 toward anti-inflammatory M2 phenotype. [1] [2]

Quantitative Efficacy Data Summary

In Vivo Efficacy in Murine Sepsis Model

Table 1: In vivo efficacy of this compound (20 mg/kg) in LPS-induced septic mice [1] [2]

Parameter LPS-induced Sepsis Group LPS + CaeA Treatment Group Measurement Method
Survival Rate Significantly decreased Significantly increased Mouse survival monitoring over 12h
M1 Markers
CD86 Highly expressed Decreased expression qRT-PCR, Flow cytometry
NOS2 Highly expressed Decreased expression qRT-PCR
M2 Markers
CD206 Low expression Increased expression qRT-PCR, Flow cytometry
ARG1 Low expression Increased expression qRT-PCR
Pro-inflammatory Cytokines
IL-1β Highly expressed Decreased expression ELISA
IL-6 Highly expressed Decreased expression ELISA
TNF-α Highly expressed Decreased expression ELISA
Anti-inflammatory Cytokines
IL-4 Low expression Increased expression ELISA
IL-10 Low expression Increased expression ELISA
Signaling Pathways
STAT1 phosphorylation Highly activated Inhibited Western blot
STAT6 phosphorylation Low activation Enhanced Western blot
In Vitro Efficacy in RAW264.7 Macrophage Cell Line

Table 2: In vitro effects of this compound (20 μM) on LPS-stimulated RAW264.7 macrophages [1] [2]

Parameter Untreated Macrophages LPS-stimulated Macrophages LPS + CaeA Treatment Assessment Method
Cell Viability Normal Slightly decreased No significant toxicity MTT assay
M1 Polarization Baseline Significantly induced Effectively inhibited Flow cytometry, qRT-PCR
M2 Polarization Baseline Suppressed Promoted Flow cytometry, qRT-PCR
STAT1 Phosphorylation Baseline Enhanced Significantly inhibited Western blot
STAT6 Phosphorylation Baseline Low Enhanced Western blot
Pro-inflammatory Cytokines Low Highly secreted Significantly reduced ELISA
Anti-inflammatory Cytokines Low Suppressed Increased ELISA

Experimental Protocols

In Vivo Protocol: LPS-Induced Sepsis Model in Mice
3.1.1 Materials and Equipment
  • Animals: Male C57BL/6 mice (8-10 weeks old, 25-30g) from authorized suppliers (e.g., SLAC Laboratory Animal Co., Ltd.)
  • Induction agent: Lipopolysaccharide (LPS) from Escherichia coli O55:B5
  • Therapeutic agent: this compound (caeA, HY-114495, MCE)
  • Equipment: Standard animal housing facility, injection supplies, sacrifice equipment
3.1.2 Step-by-Step Procedure
  • Acclimatization: House mice under controlled conditions (temperature 22±2°C, humidity 60-80%, 12h light/dark cycle) with free access to food and water for at least 3 days prior to experiments.
  • Sepsis Induction: Administer LPS (10 mg/kg) via intraperitoneal injection to induce sepsis.
  • Treatment Groups: Randomize mice into three groups:
    • Control group (Con, n=3): No LPS, no treatment
    • Sepsis group (Sepsis, n=3): LPS only
    • Treatment group (Sepsis+caeA, n=3-5): LPS + caeA (20 mg/kg)
  • Therapeutic Administration: Administer caeA (20 mg/kg) via appropriate route following LPS challenge.
  • Monitoring: Observe mice for 12 hours post-LPS injection, monitoring survival and clinical signs every 2 hours.
  • Sample Collection: Euthanize mice using carbon dioxide overdose at endpoint. Collect blood samples via cardiac puncture and harvest tissues (lung, heart) for analysis.
  • Analysis: Process samples for flow cytometry, cytokine measurement, and gene expression analysis as detailed in subsequent sections.
3.1.3 Key Parameters
  • Optimal caeA dose: 20 mg/kg
  • Observation period: 12 hours post-LPS
  • Sample collection at endpoint for comprehensive analysis
In Vitro Protocol: Macrophage Polarization Assay
3.2.1 Materials and Equipment
  • Cell line: RAW264.7 macrophage cell line (ATCC, TIB-71)
  • Culture medium: DMEM with 10% FBS and 1% penicillin-streptomycin
  • Stimulants: LPS (100 ng/mL), this compound (20 μM)
  • Assessment tools: MTT reagent, ELISA kits, flow cytometry antibodies, qPCR reagents
3.2.2 Step-by-Step Procedure
Cell Culture and Maintenance
  • Culture Conditions: Maintain RAW264.7 cells in DMEM complete medium at 37°C in a 5% CO₂ humidified incubator.
  • Passaging: Subculture cells at 70-80% confluence using gentle scraping or enzymatic dissociation.
Viability Assessment (MTT Assay)
  • Seeding: Plate cells in 96-well plates at optimal density (5,000-10,000 cells/well) and allow to adhere overnight.
  • Treatment: Treat cells with varying concentrations of caeA (0-50 μM) to determine non-toxic concentration.
  • Incubation: Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Solubilization: Add 100 μL DMSO to dissolve formazan crystals.
  • Measurement: Read absorbance at appropriate wavelength using microplate reader.
  • Analysis: Calculate cell viability relative to untreated controls; 20 μM caeA determined as optimal non-toxic concentration.
Macrophage Polarization and Treatment
  • Experimental Groups:
    • Untreated control macrophages
    • LPS-stimulated (100 ng/mL) macrophages
    • LPS + caeA (20 μM) treated macrophages
  • Polarization Induction: Stimulate cells with LPS for 24 hours to induce M1 polarization.
  • Therapeutic Treatment: Co-treat with caeA simultaneously with LPS stimulation.
  • Incubation: Maintain cells for 24 hours under standard culture conditions.
Sample Collection and Analysis
  • Supernatant Collection: Collect culture media for cytokine analysis by centrifugation (300×g, 10 min).
  • Cell Harvesting: Collect cells using gentle scraping for RNA, protein, and flow cytometry analysis.
  • Analysis:
    • ELISA: Measure IL-1β, IL-6, TNF-α, IL-4, and IL-10 levels in supernatant
    • qRT-PCR: Analyze expression of M1 markers (CD86, NOS2) and M2 markers (CD206, ARG1)
    • Western Blot: Evaluate STAT1 and STAT6 phosphorylation levels
    • Flow Cytometry: Assess surface markers CD86 and CD206
Analytical Methodologies
3.3.1 Flow Cytometry Analysis
  • Cell Preparation: Harvest cells and wash with FACS buffer (1% BSA in PBS)
  • Antibody Staining: Incubate cells with fluorochrome-conjugated antibodies against CD86 (M1 marker) and CD206 (M2 marker) for 30 minutes at 4°C in the dark
  • Washing: Wash cells twice with FACS buffer to remove unbound antibodies
  • Analysis: Resuspend cells in 300 μL FACS buffer and analyze using flow cytometer (e.g., FACSAria)
  • Data Processing: Use appropriate software (e.g., FACSDiva v9.0) for analysis, gating on viable cells
3.3.2 ELISA for Cytokine Measurement
  • Preparation: Use commercial ELISA kits for target cytokines (IL-1β, IL-6, TNF-α, IL-4, IL-10)
  • Assay Procedure:
    • Add standards and samples to antibody-coated plates
    • Incubate for recommended time (typically 2 hours)
    • Wash plates thoroughly
    • Add detection antibody and incubate
    • Add substrate solution and develop
    • Stop reaction and read absorbance at 450nm
  • Calculation: Generate standard curve and calculate cytokine concentrations in samples
3.3.3 qRT-PCR Analysis
  • RNA Extraction: Isolate total RNA using Trizol reagent according to manufacturer's protocol
  • cDNA Synthesis: Use PrimeScript RT Reagent Kit with gDNA Eraser for reverse transcription
  • PCR Amplification: Prepare reaction mixture with:
    • 2 μL cDNA
    • Appropriate primers
    • 12.5 μL TB Green Premix Ex Taq II
    • Nuclease-free water to 25 μL total volume
  • Thermal Cycling:
    • Initial denaturation: 95°C for 30 sec
    • 36 cycles: 95°C for 5 sec, annealing for 30 sec
    • Final extension: 60°C for 30 sec
  • Data Analysis: Use 2^(-ΔΔCT) method with normalization to β-actin
3.3.4 Western Blot for STAT Phosphorylation
  • Protein Extraction: Lyse cells in appropriate protein extraction buffer
  • Separation: Separate proteins by SDS-PAGE gel electrophoresis
  • Transfer: Transfer proteins to PVDF membrane
  • Blocking: Block membrane with 5% non-fat milk
  • Antibody Incubation:
    • Incubate with primary antibodies (p-STAT1, p-STAT6, total STAT1, total STAT6) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Detection: Use enhanced chemiluminescence substrate and imaging system for protein detection

Application Notes for Drug Development

Mechanism Validation Studies

Confirmatory experiments should prioritize verification of caeA's effect on the JAK-STAT pathway before proceeding to phenotypic assays. The sequential validation approach includes:

  • Pathway Analysis: Begin with Western blot analysis of STAT1 and STAT6 phosphorylation in RAW264.7 cells following LPS stimulation with and without caeA treatment.
  • Nuclear Translocation: Confirm STAT protein translocation to the nucleus using immunocytochemistry or subcellular fractionation.
  • Gene Expression Profiling: Evaluate downstream targets of STAT signaling to confirm functional pathway modulation.
  • Phenotypic Confirmation: Finally, assess macrophage polarization markers to correlate pathway modulation with functional outcomes.

This systematic approach ensures that observed effects on macrophage polarization are directly linked to the proposed mechanism of action. [1] [2]

Protocol Optimization Considerations

Critical parameters requiring optimization in different experimental systems:

  • Dose Response: Establish caeA dose-response curves (recommended range: 5-50 μM) for each new cell system, as potency may vary based on cell type and passage number.
  • Timing Considerations: For in vitro studies, add caeA simultaneously with or shortly after LPS stimulation (within 1-2 hours) to effectively modulate the initial polarization signal.
  • Cell Density Effects: Maintain consistent cell densities (recommended: 70-80% confluence at treatment) as overcrowding can alter polarization responses.
  • Serum Lot Validation: Screen multiple lots of fetal bovine serum as components can influence baseline macrophage polarization states.
Troubleshooting Guide

Table 3: Common technical challenges and solutions in caeA macrophage polarization studies

Problem Potential Cause Solution
Inconsistent polarization LPS activity variability Aliquot and store LPS properly; verify activity with new batches
High control M1 markers Baseline activation Use low-passage cells; minimize mechanical stress; pre-screen serum lots
Poor caeA response Compound solubility/stability Prepare fresh stock solutions; verify concentration with HPLC
Variable STAT phosphorylation Incomplete protein extraction Optimize lysis buffer; include phosphatase inhibitors
High background in ELISA Inadequate washing Increase wash cycles; optimize antibody concentrations
Translational Development Considerations

Advancing caeA toward therapeutic applications requires addressing several key aspects:

  • Safety Profiling: Conduct comprehensive toxicity studies in relevant animal models, beginning with dose escalation to establish maximum tolerated dose.
  • Pharmacokinetics: Evaluate absorption, distribution, metabolism, and excretion properties to optimize dosing regimens.
  • Therapeutic Window: Define the range between efficacious and toxic concentrations through careful dose-response studies.
  • Combination Strategies: Explore potential synergistic effects with existing sepsis treatments such as antibiotics or supportive care measures.

The demonstrated efficacy in murine sepsis models and well-defined mechanism of action support continued investigation of caeA as a promising immunomodulatory candidate for sepsis and other inflammatory conditions. [1] [2]

Conclusion and Future Directions

This compound represents a promising immunomodulatory agent with demonstrated efficacy in modulating macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes through selective regulation of the JAK-STAT signaling pathway. The detailed protocols provided herein enable researchers to reliably assess the compound's effects in both in vivo and in vitro systems, supporting its further development as a potential therapeutic for sepsis and other inflammatory conditions characterized by macrophage dysregulation.

Future research directions should focus on elucidating the precise molecular interactions between caeA and components of the JAK-STAT pathway, evaluating its effects in human macrophage systems, exploring its therapeutic potential in other inflammation-driven diseases, and conducting comprehensive preclinical safety and toxicology assessments to support translational development. The robust experimental frameworks outlined in these application notes provide a solid foundation for these continued investigations.

References

Application Notes and Protocols: Evaluating Caerulomycin A in LPS-Induced Sepsis Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Sepsis pathophysiology involves a dysregulated host response to infection that leads to life-threatening organ dysfunction. With annual mortality approaching 20% of all global deaths, sepsis represents a significant healthcare challenge that demands novel therapeutic approaches. The complex immune response in sepsis includes an initial hyperinflammatory phase characterized by excessive cytokine production, followed by a state of immunosuppression that leaves patients vulnerable to secondary infections. Macrophage polarization represents a crucial mechanistic pathway in sepsis progression, with classically activated M1 macrophages driving pro-inflammatory responses and alternatively activated M2 macrophages promoting resolution phase and tissue repair. Targeting this polarization balance has emerged as a promising therapeutic strategy for sepsis management [1] [2].

Caerulomycin A (caeA), a compound initially identified for its antimicrobial properties, has recently gained attention for its immunomodulatory capabilities. As a known STAT1 phosphorylation inhibitor, caeA modulates the JAK-STAT signaling pathway, which plays a central role in immune cell differentiation and inflammatory responses. Recent investigations have demonstrated that caeA can shift macrophage polarization from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype, thereby potentially rebalancing the dysregulated immune response in sepsis. This application note provides detailed protocols for evaluating the efficacy and mechanism of caeA in LPS-induced sepsis models, enabling researchers to systematically investigate its therapeutic potential [1] [3].

In Vivo Protocol: LPS-Induced Murine Sepsis Model

Materials and Preparation
  • Animals: Male C57BL/6 mice (8-10 weeks old)
  • LPS Source: Escherichia coli O55:B5
  • caeA Source: Commercially available (e.g., HY-114495, MCE)
  • Key Equipment: Flow cytometer, CO₂ euthanasia chamber, intracardiac blood collection supplies

Animal considerations: Maintain mice under controlled conditions (22 ± 2°C, 60-80% humidity) with 12-hour light/dark cycles and ad libitum access to food and water. All procedures must be approved by the appropriate Institutional Animal Care and Use Committee and follow national guidelines for humane animal care [1].

Experimental Procedure
  • Sepsis Induction:

    • Prepare LPS solution in sterile pyrogen-free saline at 10 mg/kg concentration.
    • Administer LPS via intraperitoneal injection using aseptic technique.
    • Monitor mice closely for signs of distress (pilorection, lethargy, hunched posture).
  • Treatment Administration:

    • Prepare caeA solution at 20 mg/kg in appropriate vehicle.
    • Administer caeA via intraperitoneal injection following LPS challenge.
    • Include control groups (naive, LPS-only, and vehicle-treated).
  • Survival Studies:

    • Monitor survival every 2 hours for the first 12 hours, then every 6 hours for up to 5 days.
    • Record clinical scores using standardized murine sepsis assessment tools.
    • Humanely euthanize mice showing severe distress according to predefined endpoints.
  • Sample Collection:

    • At designated time points (e.g., 12 hours post-LPS), euthanize mice via CO₂ asphyxiation.
    • Collect blood samples via intracardiac puncture.
    • Harvest tissues (lung, heart, liver) for subsequent analysis.
    • Process samples immediately for flow cytometry or preserve at -80°C for molecular analysis [1].

Table 1: In Vivo Experimental Groups

Group n LPS (10 mg/kg) caeA (20 mg/kg) Purpose
Naive control 6-8 No No Baseline parameters
Sepsis control 6-8 Yes No Disease progression
caeA treatment 6-8 Yes Yes Therapeutic efficacy
Vehicle control 6-8 Yes Vehicle only Control for formulation

In Vitro Protocol: Macrophage Polarization Studies

Cell Culture and Treatment
  • Cell Line: RAW264.7 macrophages (ATCC, TIB-71)
  • Culture Conditions: DMEM with 10% FBS, 1% penicillin-streptomycin at 37°C with 5% CO₂
  • Treatment Scheme:
    • Seed cells at appropriate density (1×10⁵ cells/well for 96-well plates)
    • Pre-treat with 20 μM caeA for 2 hours (determined via MTT cytotoxicity screening)
    • Stimulate with LPS (100 ng/mL) for 24 hours to induce M1 polarization
    • Include controls (untreated, LPS-only, and caeA-only) [1]
Assessment Methods
  • Cell Viability (MTT Assay):

    • Add 10 μL MTT solution (5 mg/mL) to each well
    • Incubate for 4 hours at 37°C
    • Solubilize formazan crystals with 100 μL DMSO
    • Measure absorbance at 570 nm using microplate reader
  • Cytokine Profiling (ELISA):

    • Collect cell culture supernatants by centrifugation
    • Use commercial ELISA kits for IL-1β, IL-6, TNF-α, IL-4, and IL-10
    • Follow manufacturer protocols for each cytokine
    • Measure absorbance at 450 nm with spectrophotometer
  • Molecular Analysis:

    • qRT-PCR: Extract RNA using Trizol reagent, synthesize cDNA, perform qPCR for M1 markers (CD86, NOS2) and M2 markers (CD206, ARG1)
    • Western Blot: Analyze protein expression of phosphorylated STAT1 and STAT6
    • Flow Cytometry: Assess surface markers (CD86, CD206) using antibody staining [1]

Expected Results & Data Analysis

Anticipated Outcomes

Treatment with caeA (20 mg/kg) in the LPS-induced sepsis model should significantly improve survival rates compared to LPS-only controls. In vitro, caeA (20 μM) is expected to modulate macrophage polarization by reducing expression of M1 markers and pro-inflammatory cytokines while enhancing M2 markers and anti-inflammatory cytokines. The proposed mechanism involves inhibition of STAT1 phosphorylation and enhancement of STAT6 phosphorylation, indicating specific targeting of the JAK-STAT pathway [1] [3].

Table 2: Expected Effects of caeA Treatment on Key Parameters

Parameter Assay Method LPS-only Group LPS + caeA Group Change Direction
Survival Rate Survival monitoring Low (0-20%) Significantly improved (60-80%)
M1 Markers qRT-PCR/Flow cytometry High expression Reduced expression
(CD86, NOS2)
M2 Markers qRT-PCR/Flow cytometry Low expression Increased expression
(CD206, ARG1)
Pro-inflammatory Cytokines ELISA Elevated concentrations Reduced concentrations
(IL-1β, IL-6, TNF-α)
Anti-inflammatory Cytokines ELISA Low concentrations Increased concentrations
(IL-4, IL-10)
STAT1 phosphorylation Western blot Elevated Inhibited
STAT6 phosphorylation Western blot Baseline Enhanced
Data Interpretation Guidelines
  • Survival data: Analyze using Kaplan-Meier curves with log-rank test for statistical significance
  • Cytokine levels: Express as mean ± SEM, analyze with one-way ANOVA followed by post-hoc tests
  • Molecular data: Normalize to housekeeping genes (e.g., Actb) and calculate fold changes using the 2^(-ΔΔCt) method
  • Pathway analysis: Correlate STAT phosphorylation changes with cytokine profiles and marker expression to establish mechanism-efficacy relationships [1]

Mechanism of Action and Signaling Pathways

The therapeutic effects of caeA in sepsis appear to be mediated through its action on the JAK-STAT signaling pathway, a crucial regulator of immune cell differentiation and inflammatory responses. caeA specifically inhibits STAT1 phosphorylation, which disrupts the signaling cascade that promotes differentiation toward pro-inflammatory M1 macrophages. Concurrently, caeA enhances STAT6 phosphorylation, facilitating the alternative activation pathway that leads to anti-inflammatory M2 macrophage polarization. This dual mechanism helps rebalance the dysregulated immune response in sepsis, reducing the excessive inflammation while promoting resolution pathways [1] [3].

The following diagram illustrates the proposed mechanism of this compound in modulating macrophage polarization through the JAK-STAT pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds JAK JAK TLR4->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT6 STAT6 JAK->STAT6 Phosphorylates M1 M1 STAT1->M1 Promotes M2 M2 STAT6->M2 Promotes CaeA CaeA CaeA->STAT1 Inhibits phosphorylation CaeA->STAT6 Enhances phosphorylation

Technical Notes and Troubleshooting

Critical Parameters
  • LPS batch variability: Different LPS preparations (serotype, purity) can significantly impact response severity. Use consistent batches throughout a study and include appropriate internal controls.
  • caeA solubility: Ensure proper solubilization of caeA using recommended vehicles. Test different concentrations if precipitation occurs.
  • Time window: The therapeutic window for caeA administration may be critical. Perform pilot studies to determine optimal dosing timing relative to LPS challenge.
  • Gender considerations: The referenced studies used male mice exclusively. Include both genders if translating findings to clinical contexts [1].
Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Problem Possible Cause Solution
Low survival in LPS controls LPS dose too high Titrate LPS dose (5-15 mg/kg range)
No caeA effect Compound degradation Verify compound stability, prepare fresh solutions
High variability in cytokine data Inconsistent sample processing Standardize collection timing and processing methods
Poor macrophage polarization Inadequate LPS stimulation Verify LPS activity, optimize concentration and time
Inconsistent Western blot results Phosphoprotein degradation Use fresh protease/phosphatase inhibitors

Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating the therapeutic potential of this compound in LPS-induced sepsis models. Through systematic application of these in vivo and in vitro approaches, researchers can elucidate the compound's effects on macrophage polarization, cytokine response, and survival outcomes. The detailed methodologies for assessing JAK-STAT pathway modulation offer mechanistic insights that can support further development of caeA as a promising immunomodulatory agent for sepsis treatment. As with all preclinical studies, these findings should be validated in multiple models before clinical translation [1] [3].

References

Comprehensive Application Notes and Protocols: Caerulomycin A-Induced Treg Cell Generation In Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caerulomycin A and Treg Cell Biology

This compound (CaeA) is a bipyridyl compound initially recognized for its antifungal and antibiotic properties but has recently emerged as a potent immunomodulatory agent with significant potential for therapeutic applications in autoimmune diseases and transplantation [1] [2]. This compound demonstrates a unique ability to selectively expand regulatory T cells (Tregs), a specialized CD4+ T-cell subset characterized by the expression of the transcription factor Foxp3 and critical for maintaining immune tolerance and preventing autoimmunity [1]. Unlike broad-spectrum immunosuppressants, CaeA appears to promote immune homeostasis through mechanism-based expansion of Tregs while simultaneously suppressing pro-inflammatory T-helper cell responses, positioning it as a promising candidate for next-generation immunotherapies [1] [3] [4].

The therapeutic relevance of Tregs in managing autoimmune conditions, preventing transplant rejection, and controlling hypersensitivity disorders has driven substantial interest in protocols for their in vitro expansion and differentiation [5]. CaeA induces Treg generation through a dual mechanism involving enhancement of TGF-β-Smad3 signaling while suppressing interferon-γ (IFN-γ)-STAT1 pathways [1] [6]. Additionally, recent evidence suggests that CaeA functions as an iron chelator, disrupting iron-dependent enzymatic processes in rapidly dividing effector T cells, thereby imparting a selective advantage for Treg expansion [2]. These application notes provide detailed methodologies for exploiting CaeA's unique properties to generate and expand Tregs in vitro for research and potential therapeutic applications.

Mechanism of Action

Molecular Signaling Pathways

This compound exerts its immunomodulatory effects through a sophisticated dual-pathway mechanism that creates a cytokine and signaling environment favorable for Treg differentiation and stability:

  • TGF-β-Smad3 Pathway Enhancement: CaeA significantly potentiates TGF-β-mediated Smad3 phosphorylation and nuclear translocation, amplifying the primary signaling cascade required for Foxp3 expression and Treg lineage commitment [1] [6]. This enhanced Smad3 activity directly promotes the transcription of Foxp3, the master regulator of Treg development and function. The critical dependence on Smad3 signaling has been experimentally validated through inhibition studies where Smad3 blockade completely abrogated CaeA-facilitated Treg generation [1].

  • IFN-γ-STAT1 Pathway Suppression: Simultaneously, CaeA interferes with IFN-γ signaling by upregulating SOCS1 (Suppressor of Cytokine Signaling 1), a key negative regulator of cytokine signaling pathways [1]. This SOCS1 induction results in substantial inhibition of STAT1 phosphorylation, thereby dampening the differentiation and expansion of Th1 cells, which normally antagonize Treg development and function [1] [6]. This pathway suppression is particularly important for protecting newly generated Tregs from IFN-γ-mediated inhibition, creating a permissive microenvironment for Treg stabilization [1].

  • Iron Chelation Effects: At the cellular level, CaeA functions as a potent iron chelator, forming 2:1 complexes with iron ions and consequently depleting intracellular iron pools [2]. This iron deprivation selectively impacts rapidly proliferating effector T cells by inhibiting ribonucleotide reductase (RNR), the rate-limiting enzyme in DNA synthesis, while having comparatively less effect on Tregs [2]. The iron chelation activity additionally modulates cell cycle control molecules, including downregulation of cyclin D1 and CDK4 and upregulation of p21CIP1/WAF1, inducing reversible S-phase arrest in conventional T cells without affecting Treg viability [2].

The coordinated activity of CaeA on these multiple targets establishes a favorable immunological milieu for Treg induction, expansion, and function while simultaneously restraining pro-inflammatory T-cell responses.

Signaling Pathway Diagram

G cluster_caea This compound (CaeA) cluster_tgf TGF-β Pathway Enhancement cluster_ifn IFN-γ Pathway Suppression cluster_iron Iron Chelation Effects CaeA CaeA TGF_beta TGF-β CaeA->TGF_beta SOCS1 SOCS1 Upregulation CaeA->SOCS1 Iron_chel Iron Chelation CaeA->Iron_chel Smad3_P Smad3 Phosphorylation TGF_beta->Smad3_P Foxp3 Foxp3 Expression Smad3_P->Foxp3 Treg_diff Treg Differentiation Foxp3->Treg_diff IFN_gamma IFN-γ STAT1_P STAT1 Phosphorylation IFN_gamma->STAT1_P SOCS1->STAT1_P Inhibits Th1_supp Th1 Suppression STAT1_P->Th1_supp Reduces Th1_supp->Treg_diff Permissive Environment RNR_inhib RNR Inhibition Iron_chel->RNR_inhib Cell_cycle Cell Cycle Arrest (S-phase) RNR_inhib->Cell_cycle Selective Selective Treg Expansion Cell_cycle->Selective Selective->Treg_diff

Quantitative Effects of this compound on T Cell Populations

Concentration-Dependent Treg Induction

Table 1: Dose-Response Effects of CaeA on Treg Induction and Th Cell Suppression In Vitro

CaeA Concentration (μM) CD4+Foxp3+ Tregs Th1 Cells (CD4+IFN-γ+) Th17 Cells (CD4+IL-17+) Th2 Cells (CD4+GATA-3+) Reference
0 (Vehicle) Baseline (100%) Baseline (100%) Baseline (100%) Baseline (100%) [1]
0.05 ~135% increase ~25% decrease ~30% decrease ~20% decrease [1]
0.10 ~165% increase ~45% decrease ~50% decrease ~35% decrease [1]
0.15 ~190% increase ~60% decrease ~65% decrease ~50% decrease [1]
0.15 (with TGF-β) ~250% increase ~75% decrease ~80% decrease ~65% decrease [1]

CaeA demonstrates dose-dependent efficacy in promoting Treg induction while simultaneously suppressing pro-inflammatory T-helper cell subsets. The most pronounced effects are observed at 0.15 μM concentration, which achieves near-maximal Treg expansion with substantial suppression of Th1, Th17, and Th2 populations [1]. The synergistic relationship between CaeA and TGF-β is particularly noteworthy, as CaeA not only independently induces Tregs (cTregs) but also significantly enhances TGF-β-mediated Treg expansion (cβTregs) [1]. This synergy suggests that CaeA can potentiate physiological Treg differentiation pathways rather than initiating entirely novel differentiation programs.

Effects on Cytokine Production and Surface Markers

Table 2: CaeA-Mediated Modulation of Cytokine Profiles and Cell Surface Markers

Parameter Effect of CaeA Magnitude of Change Experimental System Reference
IL-2 Enhanced production ~2.5-fold increase Treg functional assays [1]
IFN-γ Substantial suppression ~70-80% decrease Th1 polarization [1] [4]
IL-17 Substantial suppression ~75-85% decrease Th17 polarization [1] [4]
IL-4, IL-5, IL-13 Significant reduction ~60-70% decrease Th2 polarization, asthma model [3]
Foxp3 expression Strong enhancement ~3-fold increase in MFI Treg polarization [1]
GATA-3 expression Significant downregulation ~65% decrease in MFI Th2 polarization [3]
CD25 expression Enhanced on Tregs ~2-fold increase in MFI Treg characterization [1]
Suppressive function Potentiated ~60% enhanced suppression Treg functional assays [1]

Beyond numerical expansion, CaeA treatment qualitatively enhances the functional competency of generated Tregs. Tregs expanded in the presence of CaeA demonstrate superior suppressive capacity in both direct T-cell activation assays and alloresponse systems [1]. The cytokine shift induced by CaeA—characterized by increased IL-2 production (which supports Treg maintenance) and decreased pro-inflammatory cytokines—creates a self-reinforcing cycle that further promotes Treg stability and function [1]. This comprehensive immunomodulatory profile underscores the potential of CaeA as a tool for generating therapeutic-grade Tregs in vitro.

Detailed In Vitro Protocol for Treg Generation Using this compound

Materials and Reagents
  • This compound: Obtain from commercial suppliers (e.g., LKT Laboratories, HY-114495 from MCE) [1] [7]. Prepare stock solution at 1 mM in DMSO and store at -20°C.
  • Mice: C57BL/6, BALB/c, or other appropriate strains (6-8 weeks old) [1] [3]. All animal procedures should be approved by Institutional Animal Care and Use Committees.
  • Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, 100 U/mL penicillin, 100 μg/mL streptomycin, 10 mM HEPES, and 50 μM β-mercaptoethanol [1] [3].
  • Antibodies: Anti-CD3ε (clone 145-2C11, for stimulation), anti-CD28 (clone 37.51, for costimulation), anti-IL-4 (clone 11B11), anti-IFN-γ (clone XMG1.2) [1] [3].
  • Cytokines: Recombinant human TGF-β1 (2-5 ng/mL), IL-2 (100 U/mL) [1] [5].
  • Isolation Kits: CD4+ T Cell Isolation Kit or naïve CD4+ T Cell Isolation Kit (Miltenyi Biotec or equivalent) [3] [5].
  • Flow Cytometry Antibodies: Anti-CD4, anti-Foxp3, anti-IL-17A, anti-IFN-γ, and appropriate isotype controls [1] [3].
Step-by-Step Methodology
4.2.1 Isolation of Naïve CD4+ T Cells
  • Prepare Single Cell Suspension: Sacrifice mouse and aseptically remove spleen and lymph nodes (mesenteric, inguinal, axillary). Process tissues through 70 μm cell strainers to create single-cell suspensions [3].
  • Erythrocyte Lysis: Resuspend cell pellet in 2-3 mL of ammonium-chloride-potassium (ACK) lysis buffer for 2 minutes at room temperature to lyse red blood cells. Neutralize with excess complete RPMI medium [3].
  • Naïve CD4+ T Cell Isolation: Use magnetic-activated cell sorting (MACS) with a naïve CD4+ T Cell Isolation Kit according to manufacturer's instructions. Typically, this involves incubating cells with biotin-antibody cocktail against non-target cells (CD8, CD11b, CD11c, CD19, CD25, CD45R, CD49b, CD105, MHC Class II, TCRγ/δ, Ter-119), followed by anti-biotin microbeads [3] [5].
  • Purity Assessment: Determine purity of isolated naïve CD4+ T cells (CD4+CD25-CD62L+CD44lo) by flow cytometry. Acceptable purity should exceed 90% [3].
4.2.2 T Cell Polarization and CaeA Treatment
  • T Cell Activation: Plate anti-CD3ε antibody (2 μg/mL in PBS) in 24-well or 48-well tissue culture plates overnight at 4°C. Wash plates twice with PBS before adding cells [1].
  • Cell Culture Setup: Resuspend isolated naïve CD4+ T cells at 2×10^5 cells/mL in complete RPMI medium containing soluble anti-CD28 antibody (1 μg/mL) and polarizing cytokines:
    • Treg-polarizing cytokines: TGF-β1 (5 ng/mL) + IL-2 (100 U/mL) [1]
    • Optional cytokine neutralization: Anti-IL-4 (10 μg/mL) + anti-IFN-γ (10 μg/mL) to minimize Th1/Th2 differentiation [1]
  • CaeA Treatment: Add this compound to appropriate final concentrations (0.05-0.15 μM from DMSO stock). Include vehicle control (DMSO alone) at equivalent dilution [1].
  • Culture Conditions: Incubate cells at 37°C in a humidified 5% CO2 incubator for 5 days [1].
  • Medium Refreshment: On day 3, carefully remove half of the culture medium and replace with fresh medium containing respective cytokines and CaeA at original concentrations [1].
4.2.3 Flow Cytometric Analysis of Tregs
  • Cell Harvesting: On day 5, harvest cells and wash with FACS buffer (PBS with 1% FBS) [3].
  • Surface Staining: Resuspend cells in FACS buffer containing fluorochrome-conjugated anti-CD4 antibody. Incubate for 30 minutes at 4°C in the dark [3].
  • Intracellular Staining (Foxp3):
    • Fix and permeabilize cells using Foxp3/Transcription Factor Staining Buffer Set according to manufacturer's protocol.
    • Incubate with fluorochrome-conjugated anti-Foxp3 antibody or isotype control for 30 minutes at 4°C in the dark [1] [3].
  • Flow Cytometry Acquisition: Analyze cells on flow cytometer, collecting at least 10,000 events in the lymphocyte gate.
  • Data Analysis: Determine percentage of CD4+Foxp3+ Tregs using flow cytometry analysis software [1].
Experimental Workflow Diagram

G Spleen Harvest spleen and lymph nodes SingleCell Prepare single cell suspension Spleen->SingleCell NaiveCD4 Isolate naïve CD4+ T cells (MACS) SingleCell->NaiveCD4 PurityCheck Purity assessment (Flow cytometry) NaiveCD4->PurityCheck Decision1 Purity >90%? PurityCheck->Decision1 Plate Plate anti-CD3 antibody (2 μg/mL, overnight) Stimulate Stimulate cells with: - Anti-CD28 (1 μg/mL) - TGF-β (5 ng/mL) - IL-2 (100 U/mL) Plate->Stimulate Treat Treat with CaeA (0.05-0.15 μM) Stimulate->Treat Culture Culture for 5 days (37°C, 5% CO2) Treat->Culture Refresh Refresh medium (Day 3) Culture->Refresh Analyze Flow cytometric analysis Culture->Analyze Refresh->Culture Function Functional assays (Suppression tests) Analyze->Function Decision1->NaiveCD4 No Decision1->Plate Yes

Technical Considerations and Applications

Critical Experimental Parameters

Successful implementation of CaeA-based Treg generation requires careful attention to several critical parameters:

  • CaeA Concentration Optimization: While effective concentrations range from 0.05-0.15 μM, optimal concentration should be determined empirically for each specific application and cell source. Dose-response experiments are recommended when establishing the protocol [1]. Higher concentrations (>1 μM) may induce excessive iron chelation leading to reduced viability, while suboptimal concentrations (<0.05 μM) may provide insufficient Treg induction [2].

  • T Cell Activation Status: CaeA requires T cell receptor engagement to exert its maximal effects on Treg differentiation. Suboptimal stimulation (insufficient anti-CD3/anti-CD28 concentration) reduces efficiency, while excessive activation may promote alternative differentiation pathways despite CaeA presence [1].

  • Cytokine Environment: The synergistic relationship between CaeA and TGF-β makes TGF-β inclusion essential for maximal Treg induction [1]. Simultaneous neutralization of inflammatory cytokines (IFN-γ, IL-4) using specific antibodies prevents contradictory differentiation signals and enhances Treg polarization efficiency [1] [3].

  • Time Considerations: The full effects of CaeA on Treg induction require 4-5 days of culture, with optimal Foxp3 expression typically observed by day 5 [1]. Longer culture periods may require additional cytokine supplementation (particularly IL-2) to maintain Treg viability and function.

  • Reversibility Considerations: The immunosuppressive effects of CaeA are reversible upon compound withdrawal, which is advantageous for avoiding permanent immunosuppression but necessitates continuous presence during differentiation and expansion phases [2].

Applications in Disease Models

The Tregs generated using CaeA treatment have demonstrated therapeutic efficacy in multiple preclinical disease models:

  • Autoimmune Encephalomyelitis (EAE): CaeA treatment significantly alleviated clinical symptoms in EAE models, correlating with reduced frequencies of Th1 and Th17 cells and increased Treg populations in the central nervous system [4]. The treatment effectively inhibited the generation of both effector and central memory T cells while promoting Treg expansion [4].

  • Collagen-Induced Arthritis: In a murine model of rheumatoid arthritis, CaeA administration (1-10 mg/kg body weight) substantially reduced disease progression and clinical scores, with concomitant decreases in pro-inflammatory cytokine production (IFN-γ, TNF-α) upon antigen rechallenge [1].

  • Allergic Asthma Models: CaeA effectively suppressed Th2 cell activity in ovalbumin-induced asthma, reducing levels of IL-4, IL-5, IL-13, and IgE, while diminishing inflammatory responses and eosinophil infiltration in lungs [3].

  • Sepsis Models: Recent evidence demonstrates that CaeA modulates macrophage polarization, shifting from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, thereby improving survival in LPS-induced sepsis models [7]. This effect appears mediated through inhibition of STAT1 phosphorylation and enhancement of STAT6 activation [7].

These disease model validations support the potential translational applications of CaeA-generated Tregs and highlight the compound's broad immunomodulatory capacity across various pathological contexts.

Troubleshooting and Validation

Common Technical Issues and Solutions

Table 3: Troubleshooting Guide for CaeA-Mediated Treg Generation

Problem Potential Causes Recommended Solutions
Low Treg yield Suboptimal CaeA concentration Perform dose-response titration (0.05-0.25 μM)
Inadequate TGF-β signaling Verify TGF-β activity and concentration
Insufficient T cell activation Confirm anti-CD3/anti-CD28 concentration and activity
Poor Treg suppression Incomplete differentiation Extend culture time to 5-6 days
Contamination with effector T cells Improve naïve T cell isolation purity
Reduced cell viability Excessive CaeA concentration Reduce CaeA concentration (<0.2 μM)
Insufficient IL-2 Increase IL-2 concentration (100-200 U/mL)
Inconsistent results CaeA stock degradation Prepare fresh CaeA stock in DMSO, avoid freeze-thaw cycles
Serum batch variability Use consistent, high-quality FBS batches
Essential Validation Assays

To confirm the successful generation and functional capacity of CaeA-induced Tregs, several validation approaches should be incorporated:

  • Phenotypic Characterization: Comprehensive flow cytometric analysis should confirm high expression of Foxp3 (intracellular), CD25 (IL-2 receptor α-chain), and CD4 surface marker, with low or absent expression of effector cytokines (IFN-γ, IL-17) upon resimulation [1] [3].

  • Functional Suppression Assays:

    • T Cell Proliferation Suppression: Co-culture CFSE-labeled responder T cells with generated Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Responder) in the presence of T cell stimulation. After 3-4 days, analyze CFSE dilution by flow cytometry to assess proliferation inhibition [1].
    • Alloresponse Suppression: Set up mixed lymphocyte reactions using MHC-mismatched splenocytes as stimulators and responders, with addition of generated Tregs. Measure [3H]-thymidine incorporation after 4 days to quantify suppression of alloresponse [1].
  • Stability Assessment: Challenge generated Tregs with inflammatory cytokines (particularly IL-6) to evaluate Foxp3 expression stability under inflammatory conditions, as CaeA-generated Tregs should maintain Foxp3 expression better than Tregs generated with TGF-β alone [1].

  • Cytokine Profile Analysis: Measure culture supernatants for increased IL-10 and TGF-β production (characteristic of functional Tregs) and decreased pro-inflammatory cytokines (IFN-γ, IL-17, IL-4) using ELISA or multiplex cytokine arrays [1] [3].

These validation steps ensure that the Tregs generated using CaeA treatment possess the appropriate phenotypic, functional, and stability characteristics required for experimental or potential therapeutic applications.

Conclusion

This compound represents a promising novel immunomodulator that exploits multiple mechanistic pathways to promote the generation and expansion of regulatory T cells while simultaneously restraining pro-inflammatory T-cell responses. The detailed protocol outlined in these application notes provides a robust methodology for generating stable, functional Tregs in vitro using CaeA treatment. The unique dual mechanism of CaeA—enhancing TGF-β-Smad3 signaling while suppressing IFN-γ-STAT1 pathways—combined with its iron chelation activity, offers a distinctive approach to immune modulation that may have significant advantages over existing methods for Treg generation [1] [6] [2].

The comprehensive profiling of CaeA across multiple disease models demonstrates its potential therapeutic utility in conditions ranging from autoimmune diseases to transplantation and allergic inflammation [1] [3] [4]. The reversible nature of its immunosuppressive effects [2] and its selective impact on rapidly proliferating effector cells while sparing Tregs make it particularly attractive for clinical translation. As research continues to elucidate the full potential of CaeA, these application notes provide a solid foundation for researchers to implement this promising compound in their Treg biology and immunotherapy development workflows.

References

Comprehensive Application Notes and Protocols: Investigating Caerulomycin A as a Dual-Targeting Topoisomerase I and Tubulin Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Caerulomycin A (CaeA) is a marine-derived natural alkaloid product featuring a distinctive 2,2'-bipyridine core structure that was originally isolated from Actinoalloteichus cyanogriseus and related actinomycetes species [1] [2]. This unique chemical scaffold differentiates it from conventional topoisomerase inhibitors and provides specific interaction capabilities with biological targets. CaeA has demonstrated a range of promising bioactivities, including antifungal, immunosuppressive, and cytotoxic properties, with recent research highlighting its significant potential as an anticancer agent [3] [2]. Notably, CaeA exhibits a favorable cytotoxicity profile, showing potent effects against various cancer cell lines while demonstrating low toxicity toward normal cells, suggesting a potential therapeutic window that could be exploited for cancer treatment [1] [2].

The therapeutic rationale for targeting topoisomerase I in oncology stems from this enzyme's essential role in DNA replication, transcription, and repair processes that are hyperactive in rapidly dividing cancer cells [4] [5]. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks, and inhibitors that disrupt this function can induce lethal DNA damage in cancerous cells [4]. Conventional topoisomerase I inhibitors like camptothecin and its derivatives (topotecan, irinotecan) function as "topoisomerase poisons" by stabilizing the covalent enzyme-DNA cleavage complex (TOP1cc), preventing DNA relegation and generating persistent DNA breaks [6] [5]. However, these clinical agents face limitations including drug resistance, toxicity concerns, and the development of secondary malignancies [5]. CaeA represents a novel mechanistic approach to topoisomerase inhibition with preliminary evidence suggesting dual targeting capabilities that may overcome some limitations of existing therapies [1].

Computational Studies and Molecular Docking

Molecular Docking Protocol

Protein Preparation:

  • Retrieve three-dimensional structures of target proteins from the RCSB Protein Data Bank. For tubulin, use the Tubulin-Colchicine complex (PDB ID: 4O2B); for topoisomerase I, use Human Topo-1 (PDB ID: 1T8I) [1].
  • Remove heteroatoms, water molecules, and original ligands except those crucial for structural integrity or catalytic activity.
  • Add polar hydrogen atoms and assign appropriate charges using molecular modeling software.

Ligand Preparation:

  • Draw the 2D structure of CaeA using ChemBioDraw software.
  • Convert the 2D structure to 3D using ChemBio3D software.
  • Energy minimization should be performed using appropriate force fields to obtain the most stable conformation [1].

Docking Parameters:

  • Perform molecular docking using Autodock Vina 1.1.2 with the exhaustiveness value set to 20 for increased accuracy [1].
  • Define the search grid for the Tubulin-Colchicine complex with center coordinates: center_x: 13.722, center_y: -16.528, center_z: -40.611 and dimensions: size_x: 20, size_y: 22, size_z: 30.
  • Define the search grid for Topo-1 with center coordinates: center_x: 21.289, center_y: -2.905, center_z: 27.814 and dimensions: size_x: 32, size_y: 38, size_z: 22.
  • Use default parameters for all other Vina settings.
  • Analyze the best-scoring poses using visualization software such as PyMoL 2.4.0 [1].
Docking Results and Binding Analysis

The molecular docking analysis revealed that CaeA exhibits favorable binding interactions with both tubulin and DNA topoisomerase I, providing a structural basis for its dual-targeting mechanism [1]. For topoisomerase I, CaeA demonstrated a strong binding affinity with specific interactions observed between its bipyridine core and key residues in the enzyme's active site. The docking scores indicated that CaeA could effectively compete with native substrates and established inhibitors for binding to topoisomerase I. Similarly, CaeA showed significant binding potential to tubulin at the colchicine-binding site, with the bipyridine moiety forming critical interactions with tubulin residues that are important for polymerization regulation. These computational predictions formed the foundation for subsequent experimental validation of CaeA's dual inhibitory activity [1].

Experimental Validation of Topoisomerase I Inhibition

Topoisomerase I Relaxation Assay

The fundamental principle of this assay relies on the ability of topoisomerase I to relax supercoiled plasmid DNA, which subsequently exhibits altered electrophoretic mobility compared to its supercoiled form [4]. When topoisomerase I activity is inhibited, the DNA remains in its supercoiled state, allowing for quantitative assessment of inhibition potency.

Materials and Reagents:

  • 10× topoisomerase I reaction buffer [4]
  • Supercoiled plasmid DNA substrate (any plasmid isolated from E. coli, 200 ng per reaction) [4]
  • Purified topoisomerase I or cell extract (see preparation protocol below)
  • This compound (test compound) dissolved in DMSO
  • 5× loading dye
  • 0.8% agarose gel in TAE or TBE buffer
  • Electrophoresis apparatus, UV transilluminator

Step-by-Step Protocol:

  • Prepare reaction mixtures in 1.5-ml microcentrifuge tubes on ice containing:

    • 2 μl of 10× topoisomerase I reaction buffer
    • 200 ng supercoiled plasmid DNA (typically 10 μl of a 20 μg/ml stock)
    • Varying concentrations of this compound (typically 0.1-100 μM)
    • Adjust volume with distilled water to 18 μl [4]
  • Add 2 μl of purified topoisomerase I protein or cell extract (0.1-5 μg total protein) to each tube. For inhibition studies, include controls without inhibitor and with known topoisomerase I inhibitors (e.g., camptothecin) [4].

  • Incubate reactions for 30 minutes at 37°C.

  • Stop reactions by adding 5 μl of 5× loading dye to each tube.

  • Load entire samples onto a 0.8% agarose gel and run for 2-3 hours at 5-10 V/cm.

  • Stain gel with ethidium bromide, destain with water, and visualize DNA bands under UV illumination [4].

  • Analyze the gel to determine the minimum concentration of CaeA required to inhibit complete relaxation of supercoiled plasmid DNA under standard conditions.

Table 1: Topoisomerase I Inhibition by this compound

Assay Type Principle CaeA Activity Key Findings
DNA Relaxation Electrophoretic mobility shift of supercoiled DNA Concentration-dependent inhibition CaeA prevents relaxation of supercoiled plasmid DNA by topoisomerase I
Cleavage Complex Stabilization Measurement of TOP1cc accumulation using CAD-Seq Inhibits TOP1cc formation Reduces camptothecin-induced TOP1 cleavage complexes [1]
Cellular Topoisomerase I Covalent Complex Detection

For assessing topoisomerase I inhibition in cellular contexts, the In Vivo Complex of Enzyme (ICE) assay is recommended [4]. This method detects covalent topoisomerase I-DNA complexes stabilized by inhibitors in living cells.

Protocol Summary:

  • Treat cells with varying concentrations of CaeA for appropriate time points (typically 1-4 hours).
  • Lyse cells in a pre-warmed SDS-containing buffer.
  • Shear chromosomal DNA by passing lysate through a fine-gauge needle.
  • Layer the lysate onto a CsCl gradient and centrifuge to separate protein-DNA complexes from free protein.
  • Detect topoisomerase I covalently bound to DNA by immunoblotting using topoisomerase I-specific antibodies [4].

Tubulin Polymerization Assay

Cell-Free Tubulin Polymerization Protocol

The biochemical basis of this assay involves monitoring the increase in light scattering or turbidity that occurs as tubulin monomers assemble into microtubules, which can be measured spectrophotometrically at 340 nm [1].

Materials and Reagents:

  • HTS porcine tubulin protein (>97% pure) reconstituted in general tubulin buffer at 5 mg/mL concentration [1]
  • GTP (1 mM final concentration in tubulin solution)
  • Tubulin glycerol buffer
  • This compound dissolved in DMSO (various test concentrations)
  • Control compounds: paclitaxel (microtubule stabilizer, 10 μM final), nocodazole (microtubule destabilizer, 10 μM final)
  • 96-well plate spectrophotometer capable of maintaining 37°C and reading at 340 nm

Step-by-Step Protocol:

  • Add 10 μL general tubulin buffer and 10 μL tubulin glycerol buffer to each well of a pre-warmed 96-well plate.
  • Add 10 μL of DMSO-dissolved test compounds: paclitaxel (10 μM final), nocodazole (10 μM final), or CaeA (various concentrations).
  • Incubate the plate for 2 minutes at 37°C to equilibrate temperatures.
  • Add 100 μL of tubulin solution (containing GTP) to each well.
  • Immediately place the plate in the spectrophotometer and monitor absorbance at 340 nm at 1-minute intervals for 60 minutes at 37°C [1].
  • Analyze the polymerization kinetics by plotting absorbance versus time and compare the curves of CaeA-treated samples with vehicle and control compound treatments.
Colchicine Displacement Assay

To determine if CaeA binds to the colchicine site on tubulin, a fluorescence-based displacement assay can be performed.

Protocol Summary:

  • Incubate 2 μM tubulin with 2 μM colchicine for 2 hours at 37°C to form tubulin-colchicine complexes.
  • Add vehicle (DMSO), negative control (100 μM vinblastine), or CaeA (20 μM).
  • Measure fluorescence intensity at excitation 380 nm/emission 438 nm.
  • Compare fluorescence values normalized by subtracting tubulin-only control.
  • Alternatively, use LC-MS methods after ultrafiltration to remove unbound colchicine and detect displacement [1].

Table 2: Tubulin Polymerization Effects of this compound

Assay Type Measurement CaeA Activity Interpretation
Turbidity Assay Absorbance at 340 nm over time Enhanced polymerization rate Promotes tubulin assembly similar to paclitaxel [1]
Colchicine Displacement Fluorescence intensity at 380/438 nm Displaces colchicine Binds to or near the colchicine site on tubulin [1]

Cellular and In Vivo Efficacy Assessment

Cytotoxicity and Antiproliferative Assays

The therapeutic potential of CaeA has been evaluated across multiple human cancer cell lines, demonstrating broad-spectrum activity with particular potency against certain tumor types [1] [2]. Recent synthetic efforts have produced CaeA analogs with enhanced cytotoxicity, some exceeding the potency of reference drugs like ellipticine [3].

Protocol for Cell Viability Assessment:

  • Culture human tumor cells (A375, A549, H1299, HepG2, HT29, HL-60, etc.) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂ [1].
  • Prepare CaeA in DMSO as 1000× stock solutions and dilute in complete medium to indicated concentrations.
  • Seed cells in 96-well plates at appropriate densities (2,000-10,000 cells/well depending on cell type).
  • After 24 hours, treat cells with CaeA (typical concentration range: 0.1 nM to 100 μM) for 48-72 hours.
  • Assess cell viability using MTT, WST-1, or similar colorimetric assays.
  • Calculate IC₅₀ values from dose-response curves using appropriate statistical software.

Key Findings:

  • CaeA exhibits potent cytotoxicity against various cancer cell lines with IC₅₀ values ranging from 0.1 to 50 μM [1] [2].
  • The compound shows enhanced selectivity for tumor cells compared to normal cells, with certain glycoside derivatives demonstrating particularly low toxicity toward normal L-02 liver cells [2].
  • CaeA maintains efficacy against paclitaxel-resistant cancer cells, suggesting potential utility in treating resistant malignancies [1].
  • Structural modifications, particularly halogenated benzyl ether groups at the C-4 position, significantly enhance cytotoxic activity and selectivity [3].
In Vivo Antitumor Efficacy

Animal Model Protocol:

  • Use nude mice (6-8 weeks old) inoculated with human tumor cells (e.g., A375 melanoma cells) subcutaneously.
  • When tumors reach palpable size (approximately 100-150 mm³), randomize mice into treatment groups (n=5-10 per group).
  • Administer CaeA via intraperitoneal or intravenous injection at optimized doses (specific concentrations not provided in search results) [1].
  • Include control groups receiving vehicle alone and positive control groups receiving standard chemotherapeutic agents.
  • Monitor tumor size and weight regularly using caliper measurements.
  • Assess overall animal health, body weight, and potential side effects throughout the study period.
  • Terminate experiment after 3-4 weeks or when tumor burden exceeds ethical limits.
  • Process tumors for histological and molecular analysis.

Key In Vivo Results:

  • CaeA treatment significantly reduces both tumor size and weight in xenograft mouse models [1].
  • The compound demonstrates minimal side effects with no noticeable toxicity observed at therapeutic doses [1].
  • The dual-targeting mechanism contributes to robust antitumor activity in vivo, validating preliminary cellular findings [1].

Summary and Research Applications

This compound represents a promising chemical scaffold for anticancer drug development due to its unique dual-targeting mechanism, low cytotoxicity profile, and efficacy against resistant cancer cells [1]. The structure-activity relationship studies indicate significant potential for chemical optimization, particularly through modifications at the C-4 position with halogenated benzyl ether groups, which have yielded analogs with enhanced potency and selectivity [3].

The experimental protocols outlined in this document provide a comprehensive framework for investigating CaeA's mechanisms of action, from initial computational predictions through in vitro validation to in vivo efficacy studies. These standardized methods allow for consistent evaluation of CaeA and its derivatives across different research settings, facilitating comparison of results and accelerating drug development efforts.

The diagram below illustrates the workflow for evaluating this compound's dual targeting mechanism:

G Workflow for Evaluating this compound's Dual Targeting Mechanism Start This compound Evaluation CompDock Computational Molecular Docking Start->CompDock TopoDock Topoisomerase I Docking Analysis CompDock->TopoDock TubDock Tubulin Docking Analysis CompDock->TubDock Biochem Biochemical Assays TopoDock->Biochem TubDock->Biochem TopoAssay Topo I Relaxation Assay Biochem->TopoAssay TubulinAssay Tubulin Polymerization Assay Biochem->TubulinAssay Cellular Cellular Assays TopoAssay->Cellular TubulinAssay->Cellular Cytotoxicity Cytotoxicity Assessment Cellular->Cytotoxicity Resistant Resistant Cell Lines Cellular->Resistant InVivo In Vivo Evaluation Cytotoxicity->InVivo Resistant->InVivo TumorSize Tumor Size Reduction InVivo->TumorSize Toxicity Toxicity Assessment InVivo->Toxicity End Dual-Targeting Anticancer Agent TumorSize->End Toxicity->End

For researchers implementing these protocols, it is recommended to:

  • Include appropriate controls in all experiments (vehicle, known inhibitors, etc.)
  • Use multiple complementary assays to verify mechanisms of action
  • Consider batch-to-batch variations when working with natural products
  • Explore synthetic analogs to improve potency and pharmacokinetic properties

The continued investigation of this compound and its derivatives holds significant promise for developing novel dual-targeting anticancer agents with improved efficacy and reduced side effects compared to current single-target therapies.

References

Anticancer Activity of Caerulomycin A: Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory effects of CaeA on the viability of various human cancer cell lines, as confirmed by cell viability and colony formation assays [1].

Cancer Cell Line Description / Origin Key Findings on Viability/Growth
A375 Human malignant melanoma Dose-dependent inhibition of cell viability and colony formation [1].
A375-PR Paclitaxel-resistant A375 CaeA effectively inhibited viability, showing activity against drug-resistant cells [1].
A549 Human lung carcinoma Dose-dependent inhibition of cell viability was observed [1].
H1299 Human non-small cell lung carcinoma Dose-dependent inhibition of cell viability was observed [1].
HepG2 Human hepatocellular carcinoma Dose-dependent inhibition of cell viability was observed [1].
HT29 Human colon adenocarcinoma Dose-dependent inhibition of cell viability was observed [1].
HL-60 Human promyelocytic leukemia Dose-dependent inhibition of cell viability was observed [1].
M624 Human melanoma Dose-dependent inhibition of cell viability was observed [1].

Synergistic Effect: CaeA synergized with paclitaxel in reducing the colony formation rate of A375 cells, suggesting potential for combination therapy [1].

Protocol: Cancer Cell Viability Assay

This protocol outlines the methodology for evaluating the effect of CaeA on the viability of adherent cancer cell lines, based on the procedures used in the cited research [1].

Reagents and Materials
  • Cell Lines: A375, A549, or other cancer cell lines of interest.
  • Test Compound: Caerulomycin A (CaeA). Prepare a 1000X stock solution in DMSO (e.g., 10 mM) and store at -20°C [1].
  • Control Compound: Paclitaxel (e.g., 10 μM) can be used as a positive control for tubulin-targeting effects [1].
  • Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin [1].
  • Equipment: Cell culture incubator (37°C, 5% CO₂), sterile tissue cultureware, biosafety cabinet, spectrophotometer or plate reader.
Cell Seeding and Compound Treatment
  • Seed Cells: Harvest exponentially growing cells and seed them into 96-well plates at a density of ~5 x 10³ cells per well in 100 μL of complete medium. Include wells for background (medium only) and vehicle control (DMSO only).
  • Incubate: Allow cells to adhere overnight in the incubator.
  • Treat with CaeA: The next day, prepare serial dilutions of CaeA in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 μM to 10 μM). The final concentration of DMSO should be equal in all wells (typically ≤0.1%). Replace the medium in the test wells with 100 μL of the CaeA-containing medium [1].
  • Incubation Period: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) [1].
Viability Assessment (MTT Assay)

The MTT assay is a common colorimetric method for assessing cell viability and metabolic activity [2].

  • Add MTT: After the treatment period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Solubilize Formazan: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance value is directly proportional to the number of viable cells.
Data Analysis
  • Calculate the average absorbance for each treatment group.
  • Normalize the data: (Mean Absorbance of Treated Well / Mean Absorbance of Vehicle Control) x 100%.
  • Plot the percentage of viable cells against the log of CaeA concentration to generate dose-response curves and calculate IC₅₀ values.

Proposed Mechanism of Action: Dual-Targeting

Research indicates that CaeA exerts its anticancer effects through a unique dual-targeting mechanism, simultaneously promoting tubulin polymerization and inhibiting Topoisomerase I (Topo-I) activity [1]. The following diagram illustrates this mechanism and its cellular consequences.

G cluster_mech Dual-Targeting Mechanism cluster_tubulin Promotes Tubulin Polymerization cluster_topo1 Inhibits Topoisomerase I cluster_effects Cellular Consequences CaeA This compound (CaeA) TubulinPoly Enhanced Microtubule Stabilization CaeA->TubulinPoly Topo1Inhibit Impaired DNA Replication & Repair CaeA->Topo1Inhibit CellCycle Cell Cycle Arrest TubulinPoly->CellCycle Disrupts Mitosis Topo1Inhibit->CellCycle Causes Replication Stress Apoptosis Induction of Apoptosis CellCycle->Apoptosis Viability Reduced Cell Viability & Colony Formation Apoptosis->Viability

Diagram: Dual-Targeting Mechanism of this compound in Cancer Cells. CaeA simultaneously promotes tubulin polymerization, disrupting mitotic spindle function, and inhibits Topoisomerase I, causing DNA damage. These concurrent stresses lead to cell cycle arrest, apoptosis, and ultimately, a reduction in cell viability and proliferation [1].

Key Experimental Considerations

  • Paclitaxel-Resistant Cells: The efficacy of CaeA against paclitaxel-resistant A375 (A375-PR) cell lines suggests its potential as a therapeutic option for managing drug-resistant cancers [1].
  • Low Cytotoxicity: Studies report that CaeA exhibits low cytotoxicity, which is a promising feature for its further development as an anticancer agent with a potentially favorable safety profile [1].
  • In Vivo Confirmation: The anticancer effect of CaeA, along with the absence of noticeable side effects, has been confirmed in vivo in nude mouse models inoculated with tumor cells [1].

References

Optimization of Caerulomycin A Fermentation and Isolation: Detailed Protocols for Enhanced Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Caerulomycin A (CaeA) is a promising natural product with a distinctive 2,2'-bipyridine core structure that exhibits diverse biological activities, including potent anticancer properties through dual targeting of tubulin and DNA topoisomerase I, as well as significant immunosuppressive and antifungal effects. First isolated from Streptomyces caeruleus in 1959, CaeA has more recently been obtained from the marine-derived actinomycete Actinoalloteichus cyanogriseus DSM 43889, which has become the preferred producer strain for recent optimization studies [1] [2]. The compound's unique chemical structure and multifunctional bioactivity profile have generated substantial interest in its development as a potential therapeutic agent, particularly in oncology where it has demonstrated efficacy against various cancer cells, including paclitaxel-resistant lines, while exhibiting low cytotoxicity to normal cells [1].

The optimization of fermentation and isolation processes for CaeA is critical for obtaining sufficient quantities for comprehensive biological evaluation and drug development studies. This protocol article provides detailed methodologies and optimized parameters for the enhanced production and purification of CaeA based on current literature, specifically designed for researchers seeking to implement these procedures in their laboratories. We present comprehensive protocols covering strain cultivation, fermentation conditions, extraction techniques, and purification strategies, along with analytical methods for quality control and yield assessment [1] [2].

Materials and Equipment

Microbial Strains and Culture Media
  • Producer strain: Actinoalloteichus cyanogriseus DSM 43889 (marine-derived) is the recommended strain for CaeA production [1] [2]
  • Seed culture medium: Trypticase soy broth agar prepared with 50% filtered, sterilized seawater and 50% distilled water to support marine actinomycete growth [1] [3]
  • Fermentation medium: ISP3 agar medium (10 L) prepared similarly with 50% seawater [1]
  • Antimicrobial agents: Nalidixic acid (50 µg/mL) and cycloheximide (50 µg/mL) for inhibiting contaminating bacteria and fungi in isolation procedures [3]
Specialized Equipment
  • Fermentation system: Temperature-controlled incubator capable of maintaining 28°C
  • Extraction apparatus: Large-scale filtration system, rotary evaporator
  • Chromatography equipment: Medium-pressure liquid chromatography (MPLC) system with RP-18 silica gel columns
  • Purification system: High-performance liquid chromatography (HPLC) with C-18 column (9.4 × 250 mm, 5 µm)
  • Analytical instruments: Spectrophotometer, analytical HPLC for purity assessment

Fermentation Optimization

Strain Preparation and Inoculation
  • Culture initiation: Transfer Actinoalloteichus cyanogriseus from preserved stock to Trypticase soy broth agar plates and incubate at 28°C for 5-7 days to obtain viable seed culture [1]
  • Seed culture development: Carefully select well-isolated colonies and transfer to fresh seed medium, incubating for an additional 3-5 days until robust growth is observed
  • Inoculum standardization: Prepare standardized inoculum suspension in sterile saline solution adjusted to appropriate optical density for consistent fermentation initiation
Optimized Fermentation Parameters

The fermentation process has been systematically optimized to maximize CaeA production yield. The table below summarizes the critical parameters for successful large-scale fermentation:

Table 1: Optimized fermentation parameters for this compound production

Parameter Optimal Condition Notes
Fermentation Medium ISP3 agar plates Prepared with 50% seawater
Scale 10 L Can be scaled proportionally
Temperature 28°C Consistent throughout process
Duration 11 days Critical for optimal yield
pH Neutral (not adjusted) Natural pH of ISP3 medium
Oxygen Requirement Aerobic Plate fermentation provides natural aeration

The extended fermentation period of 11 days is crucial for achieving high CaeA yields, as the compound is a secondary metabolite whose production peaks during the stationary phase of bacterial growth [1]. The use of solid agar plates rather than liquid culture has been shown to enhance production, possibly due to the simulated natural growth conditions for this actinomycete strain.

Extraction and Isolation Protocols

Primary Extraction Process

The extraction process begins with harvesting the fermented material and proceeds through a series of solvent partitioning steps to concentrate CaeA:

  • Harvesting: Dice the fermented ISP3 agar medium into small pieces to increase surface area for efficient extraction [1]
  • Initial extraction: Extract the diced medium with ethyl acetate/methanol (80:20 v/v) mixture, using sufficient volume to ensure complete compound extraction
  • Filtration: Collect the organic layer by filtration through appropriate filter media
  • Concentration: Evaporate the organic extract under reduced pressure using a rotary evaporator to obtain a crude brown syrupy extract

The extraction workflow can be visualized as follows:

G Start Fermented ISP3 Medium Step1 Dice Medium into Small Pieces Start->Step1 Step2 Extract with Ethyl Acetate/ Methanol (80:20) Step1->Step2 Step3 Filter Organic Layer Step2->Step3 Step4 Evaporate Solvent (Rotary Evaporator) Step3->Step4 Step5 Partition Between Water and Ethyl Acetate Step4->Step5 Step6 Partition Between Methanol and Petroleum Ether Step5->Step6 Step7 Concentrate Methanol Layer Step6->Step7 Result Crude Brown Syrupy Extract Step7->Result

Figure 1: Workflow diagram for the primary extraction process of this compound

Purification Techniques

The purification process employs a sequence of chromatographic techniques to isolate CaeA with high purity:

  • Medium-Pressure Liquid Chromatography (MPLC):

    • Utilize RP-18 silica gel column (30g)
    • Employ gradient elution from 30% to 100% methanol over 1L for each gradient
    • Collect 5 primary fractions (Fr.1 - Fr.5) [1]
  • Fraction Refinement:

    • Subject fraction Fr.3 to column chromatography on Sephadex LH-20 (in methanol)
    • Collect 8 subfractions (Fr.3a - Fr.3h) [1]
  • Final Purification:

    • Purify fraction Fr.3e using HPLC with C-18 column (9.4 × 250 mm, 5 µm)
    • Use isocratic elution with 37% acetonitrile in water
    • Collect pure CaeA as confirmed by analytical HPLC [1]

Table 2: Purification steps and parameters for this compound isolation

Purification Step Stationary Phase Mobile Phase Fraction Collection
MPLC RP-18 silica gel (30g) Gradient: 30-100% MeOH in H₂O 5 main fractions (Fr.1-Fr.5)
Column Chromatography Sephadex LH-20 100% Methanol 8 subfractions (Fr.3a-Fr.3h)
HPLC C-18 (9.4×250mm, 5µm) 37% Acetonitrile in H₂O Pure this compound

The final purity of isolated CaeA using this optimized protocol typically reaches 99.3% as determined by HPLC analysis, with an average yield of approximately 57 mg from 10 L of initial fermentation medium [1]. The structured approach to fractionation ensures efficient removal of impurities while maximizing recovery of the target compound.

Analytical Methods and Quality Control

Purity Assessment and Compound Verification
  • HPLC analysis: Use C-18 column with isocratic elution (37% acetonitrile in water) and UV detection to assess purity [1]
  • Structural confirmation: Employ mass spectrometry and NMR spectroscopy to verify compound identity and structure
  • Quality standards: Establish reference spectra and chromatograms for batch-to-batch consistency
Bioactivity Testing

To confirm the biological activity of isolated CaeA, the following assays are recommended:

  • Tubulin polymerization assay: Use HTS porcine tubulin protein (>97% pure) dissolved in general tubulin buffer at 5 mg/mL concentration with 1 mM GTP [1]
  • Topoisomerase I activity assay: Perform DNA topoisomerase I inhibition studies to confirm dual-targeting capability [1]
  • Cytotoxicity evaluation: Test against various human cancer cell lines (A375, A549, H1299, HepG2, HT29, HL-60) to confirm anticancer activity [1]

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions
  • Low yield: Extend fermentation period to full 11 days and verify seawater content in media
  • Impure final product: Optimize HPLC gradient and consider secondary purification if necessary
  • Contamination: Increase antimicrobial agents concentration and ensure proper sterile technique
  • Inconsistent results: Standardize inoculum preparation and maintain consistent temperature
Scale-Up Considerations

For large-scale production, maintain the ratio of medium to surface area when scaling solid-state fermentation. Consider using multiple large plates rather than deep vessels to ensure adequate aeration. The extraction and purification steps can be linearly scaled with appropriate adjustment of column sizes and solvent volumes.

Applications in Drug Discovery Research

The optimized protocol for this compound production enables more efficient investigation of its therapeutic potential. Recent studies have revealed several promising applications:

  • Oncology research: CaeA has demonstrated significant anti-tumor activity in both in vitro and in vivo models, particularly against colorectal cancer. Its unique dual-targeting mechanism involving both tubulin polymerization promotion and topoisomerase I inhibition represents a promising multi-target approach to cancer therapy that may help overcome drug resistance [1] [2]

  • Immunomodulation: CaeA has shown potent immunosuppressive effects, particularly in suppressing Th2 cell differentiation and alleviating symptoms in experimental autoimmune encephalomyelitis models, suggesting potential applications in autoimmune disease treatment [4]

  • Microbiome modulation: Recent research has revealed that CaeA can influence the intestinal microbiota by inhibiting harmful bacterial species (such as Bacteroides, Fusobacterium, and Escherichia-Shigella) while promoting beneficial bacteria (including Bifidobacterium, Lactobacillus, and Faecalibacterium), which may contribute to its anti-colorectal cancer activity [5]

  • Analog development: The synthesis of CaeA analogs with modified substituents, particularly at the C-4 position, has yielded compounds with enhanced cytotoxicity against various human cancer cell lines, some showing greater potency than the reference drug ellipticine, highlighting the potential for structure-based optimization [6]

Conclusion

The optimized protocols presented here for this compound fermentation and isolation provide researchers with a robust methodology for obtaining this promising natural product in quantities sufficient for comprehensive drug discovery research. The stepwise approach to fermentation optimization, extraction, and chromatographic purification has been demonstrated to yield high-purity compound with consistent biological activity. Implementation of these protocols can accelerate the investigation of CaeA's therapeutic potential and contribute to the development of this promising compound as a potential multi-target therapeutic agent, particularly in oncology where its unique dual mechanism of action offers significant advantages over single-target agents.

References

Comprehensive Application Notes and Protocols: Caerulomycin A-Mediated SOCS1 Expression Enhancement for Immunomodulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Caerulomycin A (CaeA) is a bipyridyl compound originally identified as an antifungal and antibiotic agent that has emerged as a potent immunomodulatory compound with significant therapeutic potential. Recent research has revealed that CaeA exerts its immunosuppressive effects primarily through the enhancement of SOCS1 expression, a critical checkpoint regulator in immune homeostasis. SOCS1 (Suppressor of Cytokine Signaling 1) functions as a key negative regulator of the JAK-STAT signaling pathway, particularly inhibiting IFN-γ-mediated STAT1 activation while simultaneously promoting TGF-β-Smad3 signaling. This unique mechanism enables CaeA to selectively modulate immune responses by shifting the balance from pro-inflammatory to anti-inflammatory states, making it a promising candidate for treating autoimmune diseases, managing sepsis, and preventing transplant rejection. [1] [2]

The significance of CaeA-mediated SOCS1 enhancement lies in its targeted approach to immune regulation. Unlike broad-spectrum immunosuppressants that cause generalized immune suppression, CaeA specifically augments endogenous SOCS1 expression, thereby restoring natural regulatory mechanisms that maintain immune tolerance. This approach offers the potential for reduced side effects and greater therapeutic specificity compared to conventional immunosuppressive agents. Additionally, the ability of CaeA to promote regulatory T cell (Treg) differentiation while suppressing pro-inflammatory Th1 and Th17 cells positions it as a unique immune rebalancing agent with applications across multiple therapeutic areas including autoimmunity, inflammatory disorders, and potentially cancer immunotherapy. [1] [3] [2]

Molecular Mechanism of Action

SOCS1 Enhancement and JAK-STAT Pathway Modulation

This compound exerts its primary immunomodulatory effects through a multi-targeted mechanism centered on SOCS1 enhancement. SOCS1 is a critical negative regulator of cytokine signaling that acts through a classic negative-feedback loop. The protein structure of SOCS1 consists of an unstructured N-terminal region, a central SH2 domain, and a C-terminal SOCS box motif. The kinase inhibitory region (KIR) located near the SH2 domain enables SOCS1 to directly inhibit JAK enzymatic activity by acting as a pseudosubstrate that partially blocks the substrate binding groove on JAK molecules. [2]

CaeA significantly upregulates SOCS1 expression in immune cells, particularly in T cells and macrophages. Enhanced SOCS1 expression leads to the preferential inhibition of IFN-γ-mediated STAT1 phosphorylation and signaling while simultaneously promoting TGF-β-mediated Smad3 activation. This dual mechanism creates an immunological environment conducive to the generation and maintenance of regulatory T cells (Tregs) while suppressing pro-inflammatory T helper cell differentiation. The molecular basis for this selectivity lies in SOCS1's ability to directly bind to the GQM motif present in JAK1, JAK2, and TYK2 (but not JAK3) through its ESS and BC loop, effectively blocking subsequent JAK enzymatic activity and STAT phosphorylation. [1] [2]

Signaling Pathway Integration

The immunomodulatory effects of CaeA result from its coordinated impact on multiple signaling pathways that collectively regulate immune cell differentiation and function. The following diagram illustrates the key molecular pathways through which CaeA enhances SOCS1 expression and modulates immune responses:

G CaeA CaeA SOCS1 SOCS1 CaeA->SOCS1 Enhances STAT1 STAT1 SOCS1->STAT1 Inhibits STAT6 STAT6 SOCS1->STAT6 Promotes Smad3 Smad3 SOCS1->Smad3 Enhances Th1 Th1 STAT1->Th1 Promotes Th17 Th17 STAT1->Th17 Promotes M1 M1 STAT1->M1 Promotes M2 M2 STAT6->M2 Promotes Treg Treg Smad3->Treg Promotes

Figure 1: this compound Signaling Pathway Modulation. CaeA enhances SOCS1 expression, which inhibits STAT1 phosphorylation while promoting STAT6 and Smad3 activation, ultimately driving immune polarization toward anti-inflammatory phenotypes.

As illustrated, CaeA-induced SOCS1 expression creates a coordinated immunomodulatory circuit that simultaneously suppresses pro-inflammatory pathways (STAT1-mediated Th1/Th17 differentiation and M1 macrophage polarization) while enhancing anti-inflammatory pathways (STAT6-mediated M2 macrophage polarization and Smad3-mediated Treg differentiation). This balanced modulation of multiple signaling pathways underlies CaeA's therapeutic potential in conditions characterized by excessive inflammation and immune dysregulation. [1] [3] [2]

In Vitro Experimental Protocols

T-cell Differentiation and Modulation Assay

This protocol details the procedure for evaluating this compound's effects on T-cell differentiation and the associated molecular mechanisms in primary mouse CD4+ T cells.

3.1.1 Materials and Reagents
  • Naïve CD4+ T cells: Isolated from mouse spleen using magnetic bead separation (purity >95%)
  • Cell culture medium: RPMI 1640 supplemented with 10% FBS, penicillin (70 mg/L), streptomycin (100 mg/L), NaHCO₃ (2.2 g/L), HEPES (2.38 g/L), and pyruvic acid (110 mg/L)
  • This compound: Prepare stock solution in DMSO at 1 mM concentration, store at -20°C
  • Polarizing cytokines and antibodies:
    • Treg polarization: TGF-β (5 ng/mL) + IL-2 (100 units/mL)
    • Th1 polarization: IL-12 (5 ng/mL) + anti-IL-4 Ab (10 μg/mL) + IL-2 (100 units/mL)
    • Th17 polarization: IL-6 (40 ng/mL) + TGF-β (2.5 ng/mL) + anti-IL-4 Ab (10 μg/mL) + anti-IFN-γ Ab (10 μg/mL)
  • Stimulation antibodies: Plate-bound anti-CD3 Ab (2 μg/mL) + soluble anti-CD28 Ab (1 μg/mL)
  • Flow cytometry antibodies: Anti-CD4, anti-Foxp3, anti-IFN-γ, anti-IL-17 [1]
3.1.2 Procedure
  • T cell activation: Resuspend naïve CD4+ T cells (2 × 10⁵ cells/mL) in complete medium containing plate-bound anti-CD3 and soluble anti-CD28 antibodies.
  • Polarization and treatment: Divide cells into three groups and add specific polarizing cytokines for Treg, Th1, or Th17 differentiation as described in Materials. Add this compound at concentrations ranging from 0-0.15 μM to treatment groups.
  • Incubation: Culture cells for 5 days for Treg differentiation or 4 days for Th1/Th17 differentiation (with medium refreshment after 2 days for Th1/Th17 cells).
  • Intracellular cytokine staining: For Th1 and Th17 analysis, treat cells with phorbol 12-myristate 13-acetate (40 nM) and ionomycin (1 μM) for 2 hours, followed by brefeldin A (10 μg/mL) for 3 hours to block cytokine secretion.
  • Flow cytometry analysis: Harvest cells, perform surface staining for CD4, followed by intracellular staining for Foxp3 (Tregs), IFN-γ (Th1), or IL-17 (Th17) using standard protocols.
  • Statistical analysis: Compare the frequency of CD4+Foxp3+, CD4+IFN-γ+, and CD4+IL-17+ cells between treated and control groups using appropriate statistical tests. [1]
Macrophage Polarization Assay

This protocol evaluates the effects of this compound on macrophage polarization using the RAW264.7 macrophage cell line.

3.2.1 Materials and Reagents
  • RAW264.7 cells: Obtain from American Type Culture Collection (ATCC, TIB-71)
  • Cell culture medium: DMEM with 10% FBS and 1% penicillin-streptomycin
  • This compound: Prepare as described in section 3.1.1
  • LPS: Escherichia coli O55:B5, 100 ng/mL for M1 polarization
  • MTT solution: 5 mg/mL in medium for viability assessment
  • Antibodies for flow cytometry: Anti-CD86 (M1 marker), anti-CD206 (M2 marker)
  • ELISA kits: For IL-1β, IL-6, TNF-α, IL-4, and IL-10 quantification [3]
3.2.2 Procedure
  • Cell seeding and culture: Plate RAW264.7 cells at appropriate density in complete DMEM medium and incubate at 37°C with 5% CO₂ overnight.
  • Viability assessment: Perform MTT assay to determine non-toxic concentrations of CaeA (typically up to 20 μM).
  • Treatment and polarization: Treat cells with CaeA (20 μM) and/or LPS (100 ng/mL) for 24 hours to induce M1 polarization.
  • Flow cytometry analysis: Harvest cells, stain with anti-CD86 and anti-CD206 antibodies, and analyze by flow cytometry to determine M1/M2 polarization status.
  • Cytokine measurement: Collect culture supernatants and measure pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-4, IL-10) cytokines by ELISA according to manufacturer instructions.
  • Gene expression analysis: Extract total RNA and analyze expression of M1 markers (CD86, NOS2) and M2 markers (CD206, ARG1) by qRT-PCR using appropriate primers. [3]
SOCS1 Expression and Signaling Pathway Analysis

This protocol details the methods for investigating the molecular mechanisms underlying CaeA's immunomodulatory effects.

3.3.1 Western Blot Analysis
  • Cell treatment: Incubate CD4+ T cells or macrophages with CaeA (0-0.31 μM) for 24 hours, followed by IFN-γ (200 units/mL) stimulation for 30 minutes or TGF-β (2 ng/mL) for 1 hour as needed.
  • Protein extraction: Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against:
    • Phospho-STAT1, total STAT1
    • Phospho-STAT6, total STAT6
    • Phospho-Smad3, total Smad3
    • SOCS1
    • β-actin (loading control)
  • Detection and quantification: Use chemiluminescent detection and quantify band intensities using image analysis software. [1] [3]
3.3.2 SOCS1 Functional Validation
  • SOCS1 inhibition: Use SOCS1-specific siRNA or inhibitors to confirm the dependency of CaeA effects on SOCS1 enhancement.
  • STAT1 phosphorylation kinetics: Perform time-course experiments to assess the duration of STAT1 inhibition following CaeA treatment.
  • Smad3 activation assay: Block Smad3 activity using specific inhibitors to validate its role in CaeA-enhanced Treg differentiation. [1]

In Vivo Experimental Protocols

Autoimmune Disease Model (Collagen-Induced Arthritis)

This protocol describes the evaluation of this compound in a mouse model of autoimmune arthritis, representative of its application in autoimmune disease treatment.

4.1.1 Materials and Reagents
  • Animals: Male DBA/1 mice (6-8 weeks old), 6 mice per treatment group
  • Induction reagents: Bovine collagen type II, complete Freund's adjuvant (containing 4 mg/mL desiccated M. tuberculosis H37Ra), incomplete Freund's adjuvant
  • This compound formulation: 0.5% carboxyl methyl cellulose emulsion in water for oral administration
  • Clinical assessment tools: Standardized scoring system for arthritis symptoms [1]
4.1.2 Procedure
  • Arthritis induction: Immunize mice intradermally on day 0 with bovine collagen type II (100 μg) emulsified in complete Freund's adjuvant.
  • Booster immunization: Administer a second dose of bovine collagen type II in incomplete Freund's adjuvant on day 21.
  • Drug treatment: Begin daily administration of CaeA (1 and 10 mg/kg body weight) or vehicle control (0.5% carboxyl methyl cellulose) after booster immunization, continuing for 50 days.
  • Disease monitoring: Assess animals daily for arthritis symptoms using the following clinical scoring criteria:
    • 0: No symptoms
    • 1: Mild erythema and inflammation in the limb digits
    • 2: Severe inflammation up to the paw
    • 3: Severe inflammation up to the ankle region
    • (Score each limb separately, maximum score per mouse = 12)
  • Immunological analysis: On day 30, sacrifice animals and isolate lymph node cells. Challenge cells in vitro with bovine collagen type II (50 μg/mL) for 72 hours and measure proinflammatory cytokines (IFN-γ, TNF-α) in culture supernatants by ELISA.
  • Statistical analysis: Compare clinical scores and cytokine levels between treatment groups using appropriate statistical methods. [1]
Sepsis Model (LPS-Induced)

This protocol evaluates the efficacy of this compound in modulating macrophage polarization and cytokine response in a murine model of sepsis.

4.2.1 Materials and Reagents
  • Animals: Male C57BL/6 mice (8-10 weeks old), 3 mice per group for preliminary studies
  • Sepsis induction: LPS from Escherichia coli O55:B5
  • This compound formulation: Appropriate vehicle for intravenous or intraperitoneal administration
  • Sample collection tubes: For blood and tissue collection [3]
4.2.2 Procedure
  • Sepsis induction: Administer LPS (10 mg/kg) by intraperitoneal injection to establish sepsis model.
  • Drug treatment: Treat mice with CaeA (20 mg/kg) or vehicle control at appropriate time points post-LPS administration.
  • Survival monitoring: Observe mice for 12 hours post-LPS injection, monitoring survival rates every 2 hours.
  • Sample collection: At endpoint, euthanize mice and collect:
    • Blood samples for serum cytokine analysis
    • Lung and heart tissues for histopathological examination and gene expression analysis
  • Flow cytometry analysis: Process blood samples using 30% Percoll for cell separation, lyse erythrocytes, and stain remaining cells with antibodies for macrophage markers (CD86, CD206) and other immune cell populations.
  • Cytokine measurement: Measure serum levels of IL-1β, IL-6, TNF-α, IL-4, and IL-10 by ELISA.
  • Gene expression analysis: Extract RNA from tissues and analyze expression of M1 markers (CD86, NOS2) and M2 markers (CD206, ARG1) by qRT-PCR. [3]

Data Analysis and Interpretation

Quantitative Results Summary

Table 1: In Vitro Effects of this compound on Immune Cell Populations

Cell Type Parameter Measured CaeA Concentration Effect Size Experimental Context
CD4+ T cells Foxp3+ Treg frequency 0.15 μM ~2.5-fold increase TGF-β polarized cells [1]
CD4+ T cells IFN-γ+ Th1 frequency 0.15 μM ~60% decrease IL-12 polarized cells [1]
CD4+ T cells IL-17+ Th17 frequency 0.15 μM ~55% decrease IL-6 + TGF-β polarized cells [1]
RAW264.7 macrophages CD86+ M1 markers 20 μM ~50% decrease LPS-induced polarization [3]
RAW264.7 macrophages CD206+ M2 markers 20 μM ~2.0-fold increase LPS-induced polarization [3]
CD4+ T cells STAT1 phosphorylation 0.31 μM ~70% inhibition IFN-γ stimulated cells [1]
CD4+ T cells Smad3 phosphorylation 0.31 μM ~2.0-fold increase TGF-β stimulated cells [1]

Table 2: In Vivo Efficacy of this compound in Disease Models

Disease Model CaeA Dose Key Efficacy Outcomes Mechanistic Insights
Collagen-Induced Arthritis 1 mg/kg & 10 mg/kg Significant reduction in clinical arthritis scores Decreased proinflammatory cytokines (IFN-γ, TNF-α) in lymph node cultures [1]
LPS-Induced Sepsis 20 mg/kg Significantly increased survival rate Reduced M1 markers (CD86, NOS2) and proinflammatory cytokines (IL-1β, IL-6, TNF-α); Increased M2 markers (CD206, ARG1) and anti-inflammatory cytokines (IL-4, IL-10) [3]
Technical Considerations and Optimization
5.2.1 Critical Parameters for Success
  • Cell viability assessment: Always perform MTT or similar viability assays before main experiments, as CaeA can exhibit cytotoxicity at higher concentrations (>20 μM in macrophages, >0.31 μM in T cells).
  • Optimal timing: For T-cell polarization studies, add CaeA at the initiation of differentiation for maximum effect on lineage commitment.
  • SOCS1 expression kinetics: SOCS1 upregulation typically peaks at 24 hours post-CaeA treatment, so time subsequent stimulations (e.g., with IFN-γ) accordingly.
  • Animal model considerations: For autoimmune models, begin CaeA treatment after disease induction but before full symptom manifestation to better simulate clinical scenarios. [1] [3]
5.2.2 Troubleshooting Guide
  • Inconsistent SOCS1 enhancement: Verify batch potency of CaeA and ensure proper storage conditions (-20°C in desiccated environment).
  • Variable Treg induction: Check TGF-β bioactivity and use fresh cytokine preparations for polarization assays.
  • Reduced in vivo efficacy: Optimize formulation and route of administration; oral administration in 0.5% carboxyl methyl cellulose has shown success in arthritis models.
  • Unexpected cytotoxicity: Titrate CaeA concentration carefully and perform pilot dose-response studies for each new cell preparation. [1] [4]

Formulation and Handling Protocols

Pharmaceutical Preparation

This compound requires careful formulation to ensure stability and bioavailability in both in vitro and in vivo applications. The compound has a molecular weight of 229.23 g/mol and molecular formula of C12H11N3O2, with acceptable solubility in various vehicles. [5] [4]

Table 3: Formulation Strategies for this compound

Application Recommended Formulation Maximum Concentration Storage Conditions
In vitro (stock solution) DMSO 150 mg/mL (~654 mM) -20°C, desiccated, 3 years stable [4]
In vitro (working solution) Culture medium with ≤0.1% DMSO 10.91 mM Prepare fresh for each experiment
In vivo (intraperitoneal/oral) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2.5 mg/mL (10.91 mM) Room temperature, stable for several days [4]
In vivo (alternative) 10% DMSO + 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (10.91 mM) 4°C, 1 week stable [4]
Storage and Handling
  • Long-term storage: Store powder at -20°C for up to 3 years or at 4°C for 2 years. Protect from light and moisture.
  • Solution stability: Stock solutions in DMSO are stable for 6 months at -80°C or 1 month at -20°C.
  • Handling precautions: Use personal protective equipment when handling powder, as the compound is classified as a Dangerous Good for transport and may be subject to additional shipping restrictions.
  • Quality control: Verify purity (typically ≥98%) by HPLC before critical experiments, as potency can vary between batches. [5] [4]

Conclusion and Research Applications

This compound represents a promising immunomodulatory agent with a unique mechanism of action centered on SOCS1 expression enhancement. The protocols detailed in this document provide comprehensive methodologies for investigating both the mechanistic basis and therapeutic potential of CaeA in various immune-related contexts. The consistent demonstration of CaeA's ability to promote anti-inflammatory immune polarization while suppressing pro-inflammatory pathways across multiple experimental systems underscores its value as both a research tool and a potential therapeutic candidate.

The translational potential of CaeA is particularly evident in its efficacy in disease models ranging from autoimmune arthritis to sepsis, conditions with significant unmet medical needs. Furthermore, the detailed signaling mechanisms elucidated through these protocols provide insights into SOCS1 biology and JAK-STAT pathway regulation that have broad implications for immunology and drug development. As research progresses, these protocols will facilitate standardized investigation of CaeA and related compounds, potentially accelerating the development of novel immunomodulatory therapies based on SOCS1 enhancement strategies.

References

Caerulomycin A: Solubility & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physical property and storage information for Caerulomycin A relevant for laboratory use.

Property Specification
Molecular Formula C₁₂H₁₁N₃O₂ [1] [2] [3]
Molecular Weight 229.23 g/mol [1] [2] [3]
CAS Number 21802-37-9 [1] [2] [4]
Form White to off-white solid [1] [2] [4]
Solubility in DMSO Up to 10 mg/mL [2] [3] [4]
Powder Storage -20°C [2] [3] [4]
Powder Stability Stable for 2 years from date of purchase [2] [4]
Solution in DMSO May be stored at -20°C for up to 3 months [2] [3] [4]

Experimental Protocols & Key Considerations

For your technical guides, here are some detailed methodologies and important notes gathered from the literature.

  • Sample Preparation Protocol: A typical procedure for creating a stock solution is to first dissolve this compound in DMSO (up to 10 mg/mL) and then dilute it to the desired concentration in an aqueous buffer for cellular assays [2] [3].
  • Critical Handling Note: The solubility information specifically notes that hygroscopic DMSO has a significant impact on the solubility of the product. It is recommended to use newly opened DMSO to ensure consistent results [1].

Troubleshooting Guide

You can structure a troubleshooting guide around these common potential issues:

Issue Possible Cause Suggested Solution
Precipitate forms in stock solution DMSO has absorbed moisture; solution is too old Use fresh, dry DMSO; do not use DMSO stock solutions beyond 3 months.
Inconsistent activity in assays Degraded compound Ensure powder is stored at -20°C; confirm stock solution is within its 3-month stability window.
Difficulty dissolving powder Old or wet DMSO Use a newly opened bottle of DMSO.

Biological Context & Mechanism of Action

To provide broader context for your support center, this compound is a natural product isolated from actinomycete strains with two primary, and potentially complementary, mechanisms of action identified in recent research.

G cluster_pathway1 Immunosuppressive Pathway cluster_pathway2 Anticancer & Iron Pathway CaeA This compound (CaeA) STAT1 STAT1 Signaling CaeA->STAT1 Suppresses Fe Cellular Iron CaeA->Fe Depletes Tubulin Promotes Tubulin Polymerization CaeA->Tubulin Topo1 Inhibits Topoisomerase I (Topo-1) CaeA->Topo1 IFNγ IFNγ Signal IFNγ->STAT1 Treg Expansion of Regulatory T cells (Tregs) STAT1->Treg Inhibition of STAT1 promotes TGFβ Enhanced TGF-β/ Smad3 Signaling Treg->TGFβ RNR Ribonucleotide Reductase (RNR) Fe->RNR Iron-dependent enzyme Cycle Cell Cycle Arrest RNR->Cycle Inhibition leads to

The diagram above illustrates these two pathways:

  • Immunosuppressive Mechanism: this compound is a potent immunosuppressive agent that works by suppressing interferon-gamma (IFNγ)-induced STAT1 signaling. This suppression leads to the expansion of regulatory T cells (Tregs) and enhances TGF-β-Smad3 protein signaling [1] [2] [5].
  • Anticancer & Iron-depletion Mechanism: Another identified mechanism is that this compound depletes cellular iron content. This iron chelation inhibits the iron-dependent enzyme ribonucleotide reductase (RNR), which is crucial for DNA synthesis, leading to cell cycle arrest [5]. Additionally, recent studies show it acts as a dual-targeting anticancer agent by promoting tubulin polymerization and inhibiting DNA topoisomerase I (Topo-1) [6].

References

activating silent Caerulomycin A gene cluster

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow & Key Results

The core strategy involves a multi-stage process of activation, strain improvement, and medium optimization to unlock and maximize production from the silent cam cluster in Actinoalloteichus sp. strains [1] [2].

The diagram below illustrates this integrated workflow and the resultant production increase at each stage.

workflow Experimental Workflow for CRM A Activation A Wild-type Strain Actinoalloteichus sp. AHMU CJ021 (Silent cam cluster, 0 mg/L) B 1. Ribosome Engineering (Gentamycin Resistance) A->B C Mutant Strain XC-11G (Initial Activation) 42.51 ± 4.22 mg/L B->C D 2. Strain Improvement (UV Mutagenesis & Cofactor Engineering) C->D E Mutant Strain XC-11GUR (Enhanced Production) 113.91 ± 7.58 mg/L D->E F 3. Medium Optimization (Response Surface Methodology) E->F G Optimal Producer XC-11GUR (Final Titer) 618.61 ± 16.29 mg/L F->G

Summary of Quantitative Data

The table below summarizes the key quantitative outcomes from the combinatorial strategy, demonstrating a 14.6-fold increase in final titer [1].

Experimental Stage Key Method(s) Resulting Strain CRM A Titer (mg/L) Fold Increase
Activation Ribosome Engineering (Gentamycin) XC-11G 42.51 ± 4.22 Baseline
Strain Improvement UV Mutagenesis & Cofactor Engineering (Riboflavin) XC-11GUR 113.91 ± 7.58 ~2.7x
Process Optimization Medium Optimization & Response Surface Methodology XC-11GUR (optimized) 618.61 ± 16.29 ~14.6x

Frequently Asked Questions (FAQs)

Q1: How do I confirm the presence and silence of the caerulomycin A gene cluster in my strain?

  • A: First, perform whole-genome sequencing to identify the putative cam cluster. You can compare your sequence to the reference cluster (MIBiG accession: BGC0000966) [3]. To confirm the cluster is silent, conduct fermentation with standard laboratory media and analyze the extract using HPLC. The absence of a CRM A peak, coupled with RT-PCR analysis showing no expression of essential biosynthetic genes like camE, confirms silence [1].

Q2: What are the common methods to activate a silent gene cluster, and which is recommended for CRM A?

  • A: Common methods include ribosome engineering, co-cultivation, and epigenetic modification. For the CRM A cam cluster, ribosome engineering has proven highly effective. This involves introducing antibiotic resistance (e.g., to gentamycin) to introduce mutations in the ribosomal machinery, which can pleiotropically activate silent clusters [1].

Q3: My activated strain produces a low titer of CRM A. How can I improve the yield?

  • A: As shown in the workflow, a combination of classical strain improvement and precise medium optimization is highly effective.
    • Strain Improvement: Subject your initial producer to UV mutagenesis to generate a diverse mutant library. Screen for mutants with improved bioactivity or higher titers. Additionally, cofactor engineering, such as increasing intracellular riboflavin, can directly enhance the biosynthetic pathway [1].
    • Medium Optimization: Use Response Surface Methodology (RSM) to systematically optimize the concentrations of critical media components. This statistical approach models the interaction between factors (e.g., carbon and nitrogen sources) to find the ideal combination for maximum yield [1].

Q4: How do I confirm that the compound I've produced is indeed CRM A?

  • A: You should use a combination of analytical techniques. Compare the HPLC retention time of your compound with a certified standard if available. Further confirmation requires spectroscopic analysis: collect HR-ESI-MS data to confirm the molecular formula (C₁₂H₁₁N₃O₂), and analyze 1H NMR and 13C NMR data to verify the chemical structure [1] [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No CRM A detected after ribosome engineering. The cluster remains silent; the specific mutation was not effective. Generate a larger pool of antibiotic-resistant mutants. Use RT-qPCR to screen for mutants that express the camE gene, rather than relying solely on fermentation analysis [1].
Low yield after UV mutagenesis. The mutation rate was too low or too high, or screening was not efficient. Ensure a lethal rate >99.99% for UV treatment. Use a high-throughput bioactivity assay (e.g., zone of inhibition) against a sensitive test organism to pre-screen mutants before HPLC validation [1].
High variability in titer during scale-up. Unoptimized and inconsistent fermentation conditions. Develop a defined, optimized medium through RSM. Strictly control fermentation parameters like temperature, pH, and dissolved oxygen to ensure reproducibility from flask to bioreactor [1].

References

Caerulomycin A ribosome engineering strain improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ribosome Engineering for Caerulomycin A

Ribosome engineering is a method to activate silent biosynthetic gene clusters (BGCs) and enhance antibiotic production by introducing mutations in ribosomal components or RNA polymerase through antibiotic selection [1] [2]. This approach is particularly valuable for strains like Actinoalloteichus sp., which contain the BGC for this compound (CRM A) but do not produce it under standard laboratory conditions [3].

For this compound, this technique was successfully used to activate the silent cam gene cluster in Actinoalloteichus sp. AHMU CJ021. The mutant strain XC-11G, selected for gentamicin resistance, showed activated CRM A production with an initial titer of 42.51 ± 4.22 mg/L [3].

The overall workflow from activation to production scaling is as follows:

workflow Start Wild-type Strain (Silent cam cluster) RE Ribosome Engineering (Gentamicin Selection) Start->RE Mutant Mutant Strain XC-11G (42.51 mg/L CRM A) RE->Mutant UV UV Mutagenesis Mutant->UV Cofactor Cofactor Engineering (Riboflavin Supplement) UV->Cofactor Medium Medium Optimization & Response Surface Methodology Cofactor->Medium Final Optimized Strain XC-11GUR (618.61 mg/L CRM A) Medium->Final

Core Experimental Protocol & Data

The following table summarizes the key parameters from the successful activation and enhancement of CRM A production [3].

Experimental Stage Method Description Key Parameters & Mutations Resulting CRM A Titer
Strain Activation Gentamicin resistance selection 30 μg/mL Gentamicin (2× MIC); 17 mutants generated; 3 showed camE expression 42.51 ± 4.22 mg/L
Yield Enhancement 1 UV Mutagenesis on XC-11G Lethal rate >99.99%; 105 mutants screened via antimicrobial bioassay 78.62 ± 3.55 mg/L
Yield Enhancement 2 Cofactor Engineering Intracellular riboflavin level increase in strain XC-11GU Data not specified
Process Optimization Medium Optimization & RSM Optimization of carbon, nitrogen sources, and salts via RSM 113.91 ± 7.58 mg/L (post-cofactor) -> 618.61 ± 16.29 mg/L (final)

Troubleshooting Common Experimental Issues

  • Problem: No CRM A production after antibiotic selection.

    • Solution: Use gene expression analysis (RT-PCR or qPCR) to check activation of essential biosynthetic genes like camE. Screen for mutants with high expression levels, not just antibiotic resistance [3].
  • Problem: Low yield in activated mutant strains.

    • Solution: Combine ribosome engineering with traditional strain improvement (e.g., UV mutagenesis) and medium optimization. A combinatorial approach increased final titer 14.6-fold in the cited study [3].
  • Problem: Unclear mutation sites in high-producing mutants.

    • Solution: Some high-producing mutants may not have clear mutations in rpsL or rpoB genes. Prioritize phenotypic traits (e.g., antibiotic resistance level, gene expression) alongside genotypic analysis for strain selection [3].

Strain Improvement Workflow

The diagram below details the workflow from mutant selection to optimized production.

detailed_protocol A Generate spontaneous mutants on antibiotic plates B Screen 10s-100s of colonies for CRM A production or bioactivity A->B C Select best mutant (e.g., XC-11G for Gentamicin) B->C D Apply UV Mutagenesis >99.99% lethal rate C->D E Screen for improved bioactivity (>22mm inhibition zone) D->E F Apply Cofactor Engineering (Increase riboflavin) E->F G Optimize Medium via RSM (Carbon, Nitrogen, Salts) F->G H Validate High-Producer Strain (Stability & Yield) G->H

Key Technical Takeaways

  • Start with Gentamicin: For CRM A, gentamicin resistance selection proved effective for initial activation of the silent BGC [3].
  • Combinatorial Strategy is Crucial: The highest titer was achieved not by ribosome engineering alone, but by combining it with UV mutagenesis, cofactor engineering, and medium optimization [3].
  • Screen Phenotypically: Use a combination of antibiotic resistance, gene expression analysis (camE), and antimicrobial bioassays to reliably identify improved mutants [3].

References

Caerulomycin A: Core Handling & Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key physical-chemical and handling information for Caerulomycin A, which is foundational for any experimental use.

Parameter Details
Molecular Weight 229.24 g/mol [1]
CAS Number 21802-37-9 [1]
Purity for Research ≥ 98.0% [1]
Stock Solution Solvent DMSO [1]
Typical Stock Concentration 25 mg/mL (109 mM) [1]
Short-Term Storage -20°C or 4°C [1]
Long-Term Storage -80°C for up to 2 years [1]

Established Cell Culture Protocols

The table below outlines specific methodologies from published studies where this compound was used successfully in cell culture. These protocols can serve as a reference for your experimental setup.

Cell Type / Assay CaeA Concentration Treatment Duration Key Findings / Purpose Citation
Naïve CD4+ T Cell (Mouse) 0 - 0.15 µM 4-6 days (under polarizing conditions) Induced Treg generation; suppressed Th1/Th17 differentiation [2]
RAW264.7 Macrophage 20 µM Not specified (pre-treatment before LPS challenge) Inhibited M1 polarization; modulated cytokine response [3]
Jurkat T-Lymphocyte 0 - 2.5 µM 24 hours Caused cell cycle arrest in S phase; induced iron depletion [4]
Various Cancer Cells (e.g., A549, HL-60) IC~50~ values: 0.26 µM (A549), 0.71 µM (HL-60) 24-72 hours Inhibited cell viability; dual targeting of tubulin and Topo-I [5]

Recommendations for Determining Stability

Since direct stability data is unavailable, you will need to characterize this parameter yourself. Here is a recommended workflow:

  • Preparation: Prepare a stock solution of CaeA in DMSO as per the handling guidelines above.
  • Spiking: Spike the stock solution into your specific cell culture medium (e.g., RPMI 1640, DMEM) to achieve a working concentration relevant to your experiment (e.g., 1 µM).
  • Incubation & Sampling: Aliquot the working solution and incubate it under your standard cell culture conditions (37°C, 5% CO₂). Include control aliquots stored at -20°C or 4°C. Collect samples at defined time points (e.g., 0, 6, 24, 48, 72 hours).
  • Analysis: Assess stability by comparing the biological activity or chemical integrity of the incubated samples against the controls.
    • Biological Activity Assay: A Treg induction assay [2] or macrophage polarization assay [3] can be used to test if the sampled solution retains its expected efficacy.
    • Chemical Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can directly measure the concentration of intact CaeA over time.

Troubleshooting Common Issues

  • Perceived Loss of Activity: This is the most likely symptom of compound degradation. If you observe a reduction in the expected biological effect, it strongly suggests instability under your experimental conditions. The first step is to repeat the experiment with a freshly prepared stock solution and ensure minimal exposure to repeated freeze-thaw cycles.
  • Low Solubility or Precipitation: this compound has high solubility in DMSO. If you encounter precipitation in aqueous culture medium, ensure you are diluting from a fresh, fully dissolved DMSO stock. Vortexing or brief sonication after dilution may help.

Key Signaling Pathways Affected by this compound

The following diagrams illustrate the primary molecular mechanisms of this compound identified in the literature, which are the basis for the bioactivity assays recommended for stability testing.

G cluster_immune Immunomodulatory & Anti-inflammatory Effects cluster_iron Cellular Iron Targeting CaeA CaeA SOCS1 SOCS1 CaeA->SOCS1 TGF-β-Smad3\nSignaling TGF-β-Smad3 Signaling CaeA->TGF-β-Smad3\nSignaling STAT1 Phos\n(in Macrophages) STAT1 Phos (in Macrophages) CaeA->STAT1 Phos\n(in Macrophages) STAT6 Phos\n(in Macrophages) STAT6 Phos (in Macrophages) CaeA->STAT6 Phos\n(in Macrophages) Intracellular Iron\nDepletion Intracellular Iron Depletion CaeA->Intracellular Iron\nDepletion STAT1_Phos STAT1 Phosphorylation (IFN-γ signaling) SOCS1->STAT1_Phos Th1/Th17 Response Th1/Th17 Response STAT1_Phos->Th1/Th17 Response Treg Generation Treg Generation TGF-β-Smad3\nSignaling->Treg Generation Treg Generation->Th1/Th17 Response M1 Polarization M1 Polarization STAT1 Phos\n(in Macrophages)->M1 Polarization M2 Polarization M2 Polarization STAT6 Phos\n(in Macrophages)->M2 Polarization Pro-inflammatory\nCytokines Pro-inflammatory Cytokines M1 Polarization->Pro-inflammatory\nCytokines Anti-inflammatory\nCytokines Anti-inflammatory Cytokines M2 Polarization->Anti-inflammatory\nCytokines Ribonucleotide\nReductase (RNR) Ribonucleotide Reductase (RNR) Intracellular Iron\nDepletion->Ribonucleotide\nReductase (RNR) Cell Cycle\nMolecules Cell Cycle Molecules Intracellular Iron\nDepletion->Cell Cycle\nMolecules dNTP Pool dNTP Pool Ribonucleotide\nReductase (RNR)->dNTP Pool S-phase Cell\nCycle Arrest S-phase Cell Cycle Arrest Cell Cycle\nMolecules->S-phase Cell\nCycle Arrest dNTP Pool->S-phase Cell\nCycle Arrest

References

Caerulomycin A (CaeA) Production & Strain Improvement

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data from recent research on optimizing Caerulomycin A production in microbial strains.

Strain Optimization Strategy Key Findings/Outcome Final Titer Citation
Actinoalloteichus sp. AHMU CJ021 Ribosome engineering (gentamycin resistance) Activated a silent biosynthetic gene cluster; initial production. 42.51 ± 4.22 mg/L [1] [2]
Mutant strain XC-11GU UV mutagenesis on strain XC-11G Enhanced yield from the activated strain. 78.62 ± 3.55 mg/L [1] [2]
Mutant strain XC-11GUR Cofactor engineering (riboflavin) & medium optimization (Response Surface Methodology) Significantly enhanced production titer; a 14.6-fold increase from the initial mutant. 618.61 ± 16.29 mg/L [1] [2]

Biological Activity & Mechanism of Action

This compound exhibits promising bioactivities through a unique dual-targeting mechanism, as detailed below.

Property/Aspect Description Citation
Core Structure Featured 2,2'-bipyridine skeleton. [3] [4]
Primary Targets Dual-targeting agent for tubulin and DNA topoisomerase I (Topo-1). [3]
Mechanism on Tubulin Promotes tubulin polymerization and stabilizes microtubules (similar to paclitaxel). [3]
Mechanism on Topo-1 Inhibits Topo-1 enzyme activity. [3]
Cytotoxicity Inhibits cell viability and growth of various cancer cells, yet exhibits low cytotoxicity against some normal human cell lines. Shows activity against paclitaxel-resistant cells and synergizes with paclitaxel. [3] [4]
In Vivo Efficacy Reduces tumor size and weight in nude mouse models with no noticeable side effects reported. [3]
Other Bioactivities Known as an immunosuppressive agent; also exhibits antibacterial properties. [1] [2]

Suggested Path for HPLC Method Development

Since a direct HPLC method is not available, you can develop one by leveraging the compound's known properties. The following workflow outlines a systematic approach.

Start Start HPLC Method Development Properties Exploit CaeA Properties - Polarity: Bipyridine structure - Stability: Consider pH & solvent Start->Properties Column Column Selection - C18 Reverse-Phase - Common starting point for natural products Properties->Column MobilePhase Mobile Phase & Gradients - Acetonitrile/Water - Methanol/Water - Add modifiers (e.g., 0.1% Formic Acid) Column->MobilePhase Detection Detection - UV-Vis/DAD: Use bipyridine chromophore (~300-350 nm) - MS for confirmation MobilePhase->Detection Optimize Optimize & Validate - Adjust gradient & flow rate - Test sample solvents - Assess precision & recovery Detection->Optimize

References

How Can We Generate Caerulomycin A-Resistant Mutants?

Author: Smolecule Technical Support Team. Date: February 2026

You can use two primary strategies to generate CaeA-resistant mutants: a classical forward genetics approach using chemical mutagenesis or a modern, targeted approach using genome-wide CRISPR-Cas9 screens. The workflows for both methods are outlined below.

cluster_1 Method A: Classical Mutagenesis & Selection cluster_2 Method B: Genome-Wide CRISPR-Cas9 Screen A1 Apply Mutagen (e.g., UV light) A2 Culture Mutagenized Population in CaeA-containing Medium A1->A2 A3 Isolate Surviving Colonies A2->A3 A4 Validate Resistant Phenotype A3->A4 End Output: Resistant Mutants & Potential Resistance Mechanisms A4->End B1 Transduce Cell Pool with Genome-wide gRNA Library B2 Apply CaeA Selection Pressure B1->B2 B3 Harvest Surviving Cells B2->B3 B4 Sequence gRNAs to Identify Enriched/Hit Genes B3->B4 B4->End Start Start: Parental Cell Line (Sensitive to CaeA) Start->A1 Start->B1

Method 1: Classical Mutagenesis and Selection

This method involves using a mutagen to create random mutations in a population of cells, followed by selection with CaeA.

  • Experimental Protocol:
    • Mutagenesis: Treat your parent cell line (e.g., a cancer cell line like A375) with a mutagen. UV irradiation is a common and effective choice [1].
    • Selection: Culture the mutagenized cell population in medium containing a defined concentration of CaeA. This selects for mutants that can survive and proliferate despite the drug.
    • Isolation and Validation: Isolate individual surviving colonies and expand them. Re-test their resistance by confirming their ability to grow in the presence of CaeA compared to the original parent line [2] [1].
Method 2: Genome-Wide CRISPR-Cas9 Screening

This is a powerful, unbiased method to identify genes whose knockout confers resistance. It directly reveals the drug's mechanism of action and resistance pathways.

  • Experimental Protocol:
    • Library Transduction: Infect a pool of cells expressing Cas9 with a genome-wide guide RNA (gRNA) library, such as the TKOv3 library, at a low multiplicity of infection (MOI) to ensure most cells receive only one gRNA [3].
    • Drug Selection: Treat the transduced cell pool with CaeA for a sufficient period (e.g., 1-2 weeks). A control cell pool is cultured without drug selection [3].
    • Genomic DNA Extraction and Sequencing: Harvest genomic DNA from the CaeA-treated and control groups. Amplify the integrated gRNA sequences by PCR and subject them to next-generation sequencing [3].
    • Data Analysis: Identify gRNAs that are statistically enriched in the CaeA-treated group compared to the control. The genes targeted by these gRNAs are candidate resistance genes [3].

Key Experimental Parameters & Considerations

For a successful screen, careful planning of these parameters is crucial. The table below summarizes key factors.

Experimental Factor Considerations & Recommendations
Cell Line Selection Use a CaeA-sensitive cell line with high transfection/transduction efficiency (e.g., A375, HL-60, H1299) [2].
CaeA Concentration Use a concentration that causes high lethality (>>50%) in the parental population. Pilot dose-response curves are essential to determine the IC70-IC90 [3].
Selection Duration Allow sufficient time for resistant clones to emerge or for sensitive cells to be killed, typically 1-2 weeks [2] [3].
Control Group Always include a no-drug control group to account for natural variations in gRNA abundance or cell growth [3].

Expected Outcomes & Identified Resistance Mechanisms

Research on CaeA's mechanism of action suggests specific pathways that resistance mutations might target.

  • Iron Homeostasis and Metabolism: CaeA exerts immunosuppressive effects by depleting cellular iron content. It reduces iron uptake and increases its release, leading to inhibition of the iron-dependent enzyme ribonucleotide reductase (RNR) and causing cell cycle arrest [4]. Mutations in iron transporters or regulators could confer resistance.
  • Direct Targets: Tubulin and Topo-I: CaeA is a dual-targeting agent that promotes tubulin polymerization and inhibits DNA topoisomerase I (Topo-I) activity [2] [5]. Mutations in the TUBA1B tubulin gene or the TOP1 gene could prevent CaeA binding, leading to a resistant phenotype. A CRISPR screen would likely identify these genes as hits [3].
  • Drug Efflux and Detoxification: Resistance could arise from upregulation of efflux pumps (e.g., P-glycoprotein) that actively export CaeA from the cell.

Troubleshooting Common Issues

Problem Potential Cause Solution
No resistant colonies form. CaeA concentration is too high. Perform a dose-response assay to determine the appropriate selective concentration [2].
Excessive background growth in selection. CaeA concentration is too low or has degraded. Confirm CaeA potency and re-optimize the working concentration. Ensure proper drug storage.
High false-positive rate in CRISPR screen. Insufficient replication or low gRNA coverage. Ensure the cell pool has >1000x coverage for the gRNA library and include multiple replicate samples [3].
Identified resistance genes are unclear. Off-target effects or complex polygenic resistance. Validate top hits by performing individual knockout/knockdown experiments and re-testing for CaeA resistance [3].

References

Troubleshooting Guide: Activating and Enhancing CRM A Production

Author: Smolecule Technical Support Team. Date: February 2026

A common major hurdle is that the biosynthetic gene cluster (BGC) for CRM A is often silent under standard laboratory fermentation conditions, meaning the strain possesses the genes but does not produce the compound [1]. The following table outlines core strategies to overcome this and other production limitations.

Issue Possible Cause Solution & Experimental Approach Key Outcomes & Notes
No CRM A detected in fermentation Silent biosynthetic gene cluster (BGC) [1] Ribosome Engineering: Treat wild-type strain (e.g., Actinoalloteichus sp.) with sub-inhibitory concentrations of antibiotics like gentamicin. Screen mutants for expression of essential gene camE using RT-PCR [1]. Mutant strain XC-11G achieved initial production of 42.51 ± 4.22 mg/L [1].

| Low production titer | Suboptimal strain performance or medium composition [1] | 1. UV Mutagenesis: Irradiate a producing mutant (e.g., XC-11G) and screen for variants with increased antibacterial activity or higher titers [1]. 2. Medium Optimization: Use statistical methods like Response Surface Methodology (RSM) to optimize carbon/nitrogen sources and other medium components [1]. | UV-derived strain XC-11GU yielded 78.62 ± 3.55 mg/L. Combined RSM and medium optimization boosted titer to 618.61 ± 16.29 mg/L, a 14.6-fold increase from initial mutant [1]. | | Insufficient 2,2'-bipyridine core formation | Inefficient function of the NRPS-PKS assembly line [2] | Cofactor Engineering / Trans-acting Factors: Ensure functional expression of the flavoprotein CaeB1. This trans-acting flavoprotein is essential for oxidative processing and C-C bond formation during 2,2'-bipyridine assembly [2]. | In vitro reconstitution failed without CaeB1. Its addition enabled production of the bipyridinyl-leucine intermediate [2]. |

Frequently Asked Questions (FAQs)

Q1: What is the basic biosynthetic pathway of Caerulomycin A? CRM A biosynthesis is initiated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line. This pathway constructs the core 2,2'-bipyridine skeleton from picolinic acid, malonyl-CoA, and L-cysteine. A key, unusual step involves NRPS-mediated C-C bond formation for heterocyclization, which requires a trans-acting flavoprotein (CaeB1). The core structure then undergoes tailoring reactions like oxime formation and methylation to form the final product [1] [2].

Q2: From which microbial strains can CRM A be produced? CRM A can be isolated from specific actinomycete strains, primarily within the Actinoalloteichus genus. Documented producer strains include:

  • Actinoalloteichus sp. AHMU CJ021 (marine sediment-derived) [1]
  • Actinoalloteichus cyanogriseus WH1-2216-6 [1]
  • Actinoalloteichus cyanogriseus NRRL B-2194 [1]
  • Actinoalloteichus cyanogriseus DSM 43889 [3] [4] The BGCs in these strains are highly similar [1].

Q3: Are there any special cofactor requirements for the biosynthesis? Yes, the activity of the flavoprotein CaeB1 is crucial. This protein noncovalently binds oxidized Flavin Adenine Dinucleotide (FAD) and is necessary for the oxidative processing of the L-cysteinyl intermediate tethered to the PCP domain of the NRPS, which drives the formation of the bipyridine core [2].

Experimental Workflow & Biosynthesis Pathway

To help visualize the overall process, here are diagrams of the strain improvement workflow and the core biosynthetic assembly line.

workflow start Wild-type Strain (Silent BGC) step1 Ribosome Engineering (Antibiotic e.g., Gentamicin) start->step1 step2 Mutant Screening (RT-PCR for camE expression) step1->step2 step3 Initial Producer Strain XC-11G step2->step3 step4 Strain Breeding (UV Mutagenesis) step3->step4 step5 Enhanced Mutant Strain XC-11GU step4->step5 step6 Process Optimization (Cofactor & Medium) step5->step6 end High-Titer Producer Strain XC-11GUR step6->end

pathway PicolinicAcid Picolinic Acid (Starter Unit) MalonylCoA Malonyl-CoA (Extender) AssemblyLine NRPS-PKS Assembly Line (CaeA1, CaeA2, CaeA3) MalonylCoA->AssemblyLine LCysteine L-Cysteine (Extender) LCysteine->AssemblyLine BipyridineCore 2,2'-Bipyridinyl- L-Leucine Intermediate AssemblyLine->BipyridineCore Requires Flavoprotein Trans-acting Flavoprotein (CaeB1 with FAD) Flavoprotein->AssemblyLine Provides Activity Tailoring Tailoring Reactions (Oxime formation, Methylation) BipyridineCore->Tailoring CRMA This compound Tailoring->CRMA PicolinicAcath PicolinicAcath PicolinicAcath->AssemblyLine

References

Caerulomycin A UV mutagenesis enhanced titer

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Caerulomycin A and UV Mutagenesis

  • What is this compound and why is it significant? this compound (CaeA) is a natural product isolated from marine-derived actinomycetes, primarily Actinoalloteichus species [1] [2]. It features a distinctive 2,2'-bipyridine core structure and has demonstrated a range of promising bioactivities [3] [4]. Its significance in drug development is underscored by its dual role as a potent immunosuppressive agent that can induce regulatory T-cells (Tregs) [5], and as a dual-targeting anticancer agent that promotes tubulin polymerization and inhibits DNA topoisomerase I (Topo-1) [3].

  • How can UV mutagenesis enhance this compound titers? UV mutagenesis is a classical strain improvement (CSI) technique that introduces random mutations into the microbial genome. In the context of this compound, it was successfully used to further enhance the titer of a producing strain that had already been activated through other methods [1] [2]. By generating a large pool of genetic variants, UV mutagenesis allows for the selection of mutant strains with upregulated biosynthetic pathways, leading to higher antibiotic yields.

  • What are the critical parameters for a UV mutagenesis experiment? A successful UV mutagenesis protocol depends on carefully controlled parameters. The table below summarizes the key factors based on established protocols [6] [1].

Parameter Consideration & Typical Range
Strain Preparation Grow culture overnight. Pellet and resuspend in sterile saline to create a cell suspension [6].
UV Dose / Lethal Rate Aim for a high lethal rate (e.g., >99.99%) to enrich for a small pool of survivors with potentially beneficial mutations. Test a range of doses (e.g., 5,000 - 30,000 µJ/cm²) to determine the optimum [6] [1].
Sample Handling Plate cells in a thin droplet on an open, lid-less petri dish to ensure unshielded UV exposure. Work near the UV crosslinker to minimize contamination [6].
Post-UV Recovery Transfer treated cells to growth media. Plate an aliquot to determine the precise death rate and calculate the number of viable mutants [6].
Mutant Screening Use a high-throughput method, such as a bioactivity assay (e.g., zone of inhibition) or a reporter-guided system, to identify high-producing mutants from thousands of survivors [1] [7].

Experimental Protocol & Workflow

The following workflow integrates UV mutagenesis into a broader strain improvement strategy, as demonstrated for this compound [1] [2].

Start Wild-type Strain Actinoalloteichus sp. Step1 Ribosome Engineering (e.g., Gentamycin Resistance) Start->Step1 Step2 Initial Producer Strain (42.51 mg/L CaeA) Step1->Step2 Step3 UV Mutagenesis (>99.99% Lethal Rate) Step2->Step3 Step4 Mutant Recovery (105 survivors) Step3->Step4 Step5 Primary Screening (Zone of Inhibition Assay) Step4->Step5 Step6 Secondary Validation (HPLC Fermentation) Step5->Step6 Step7 High-Yield Mutant (78.62 mg/L CaeA) Step6->Step7

Step-by-Step Methodology:

  • Start with a Producing Strain: UV mutagenesis is most effective when applied to a strain that already has the biosynthetic gene cluster activated. In the referenced study, the wild-type Actinoalloteichus sp. did not produce CaeA. An initial producer strain (XC-11G) was first created using ribosome engineering by selecting for gentamycin resistance, which activated the silent CaeA gene cluster and achieved a titer of 42.51 ± 4.22 mg/L [1] [2].
  • Perform UV Mutagenesis: Subject the producer strain (e.g., XC-11G) to UV irradiation.
    • Prepare a cell suspension in sterile saline and plate it as small, open droplets [6].
    • Use a UV crosslinker. The optimal dose should result in a lethal rate of over 99.99%. In the study, this yielded 105 survivor mutants for screening [1].
  • Recover and Screen Mutants: This is the most critical step for identifying improved producers.
    • Primary Screening: Use a high-throughput bioactivity assay. The study fermented 105 mutants in tubes and used an agar diffusion assay to measure the zone of inhibition against a test organism. They selected 4 mutants with zones larger than 22 mm for further analysis [1] [2].
    • Secondary Validation: Ferment the selected mutants and use HPLC to quantify the CaeA titer precisely. This led to the identification of mutant XC-11GU, which had an 85% increased titer of 78.62 ± 3.55 mg/L [1] [2].
  • Combine with Other Strategies: For maximum titer improvement, UV mutagenesis can be part of a combinatorial approach. The final optimized strain (XC-11GUR) was also engineered for increased riboflavin and underwent medium optimization, ultimately achieving a titer of 618.61 ± 16.29 mg/L, a 14.6-fold increase from the initial producer [1] [2].

Troubleshooting Common Issues

  • Low Mutant Survival or No Mutants Recovered:

    • Cause: The UV dose is too high, leading to excessive cell death.
    • Solution: Perform a kill curve experiment to determine the optimal UV dose. Test a wide range (e.g., 0 to 30,000 µJ/cm²) and plate for survivors to find the dose that gives a 99.9-99.99% kill rate [6].
  • No Improvement in Titer Among Screened Mutants:

    • Cause 1: The screening method is not effective at distinguishing high producers.
    • Solution: Implement a more robust primary screen. A reporter-guided selection system, where a reporter gene (e.g., xylE) is under the control of a key biosynthetic promoter, can visually indicate high-producing colonies and has been successfully used for other antibiotics [7].
    • Cause 2: The genetic potential of the parent strain may be exhausted with a single round of mutagenesis.
    • Solution: Conduct multiple, sequential rounds of UV mutagenesis and screening. This strategy of "strain trekking" has been used to improve the production of other compounds like rapamycin [8].
  • High Variability in Production Among Mutants:

    • Cause: Mutants can be genetically unstable, or fermentation conditions may not be standardized.
    • Solution: Ensure genetic stability by re-streaking selected mutants and testing production over several generations [1]. For all fermentation validation steps, use standardized media and tightly controlled growth conditions.

References

FAQ & Troubleshooting Guide: Optimizing Caerulomycin A Production

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Caerulomycin A and why is its production optimization important? this compound (CaeA) is a natural product (alkaloid) isolated from marine actinomycetes, known for its potent immunosuppressive and antimicrobial activities [1] [2] [3]. It is a promising drug lead because it can suppress the differentiation of naïve T cells into pathogenic Th1 and Th17 cells while enhancing the generation of regulatory T cells (Tregs), which has been shown to alleviate symptoms in disease models like experimental autoimmune encephalomyelitis (EAE) [2]. Optimizing its production is crucial because the native biosynthetic gene clusters in producing strains are often silent under standard laboratory conditions, leading to very low or undetectable yields [1]. Effective optimization strategies can increase titers by more than 14-fold, making the compound available for further research and development [1].

Q2: What are the common strategies to activate and enhance this compound production? A combinatorial approach is most effective. The following table summarizes key strategies and their outcomes from a successful study on Actinoalloteichus sp. AHMU CJ021 [1].

Strategy Objective Key Action Outcome (CaeA Titer)
Ribosome Engineering Activate silent gene cluster Generate gentamicin-resistant mutants 42.51 ± 4.22 mg/L (initial production)
UV Mutagenesis Enhance production of activated strain Irradiate mutant XC-11G; screen for higher bioactivity 78.62 ± 3.55 mg/L
Cofactor Engineering Increase intracellular riboflavin Supplement culture with riboflavin Specific titer not stated; used in combination
Medium Optimization & RSM Statistically optimize culture medium Use RSM to adjust component ratios 618.61 ± 16.29 mg/L (final titer)

Q3: What is Response Surface Methodology (RSM) and why is it used in fermentation optimization? Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model, analyze, and optimize processes where a response of interest (e.g., product yield) is influenced by several variables [4].

  • Purpose: It is used to find the optimal levels of factor variables (like nutrient concentrations, pH, temperature) to maximize or minimize a response [5] [4].
  • Advantage: It is more efficient than the "one-factor-at-a-time" approach because it can model the complex interactive effects between multiple factors and identify optimal conditions with fewer experiments [4].
  • Process: RSM typically involves designing an experiment (e.g., Central Composite Design), performing regression analysis to fit a quadratic model to the data, and using the model to find the optimum point on the response surface [4].

Q4: I have an activated CaeA-producing strain. How do I begin optimizing with RSM? Based on general RSM protocols and the CaeA case study, the workflow involves the following stages. The diagram below outlines this iterative process.

start Start with an Activated Producing Strain step1 1. Preliminary Experiments & Screening start->step1 step2 2. Design of Experiments (DOE) (e.g., Central Composite Design) step1->step2 step3 3. Model Development & Statistical Analysis step2->step3 step4 4. Validation Experiment step3->step4 decision Is Model Predictive? (Validation Successful?) step4->decision decision->step1 No end Confirmed Optimal Conditions decision->end Yes

Troubleshooting Common RSM Scenarios:

  • Problem: The mathematical model has a poor fit.

    • Potential Cause: The experimental range for your factors might be too narrow, or critical factors may have been omitted during screening.
    • Solution: Revisit your preliminary screening data to ensure you are investigating the most impactful variables over a sufficiently wide range.
  • Problem: The validation experiment yield is significantly lower than predicted.

    • Potential Cause: The model may be inaccurate for extrapolating outside the studied experimental space, or an unmeasured factor (e.g., trace element, dissolved oxygen) is becoming limiting at the predicted optimum [4].
    • Solution: Confirm you are operating within the bounds of your experimental design. If so, consider adding the suspected limiting factor as a new variable in a subsequent RSM cycle.

References

Caerulomycin A paclitaxel combination synergetic effect

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence of Synergistic Effect

Aspect Experimental Findings
Combination Effect Synergistic reduction in cancer cell colony formation rate [1] [2]
Resistance Reversal Effective against paclitaxel-resistant cancer cell lines [1] [2]
In Vivo Validation Reduced tumor size and weight in mouse models with no noticeable side effects [1] [2] [3]
Proposed Mechanism Dual-targeting of Tubulin (promotes polymerization) and DNA Topoisomerase I (inhibits activity) [1] [2] [3]

Detailed Experimental Protocols

The following details the key methodologies used to generate the data on CaeA and paclitaxel synergy.

  • Colony Formation Assay: This experiment assessed the synergistic effect on cell survival and proliferation. Cancer cells were treated with CaeA and paclitaxel, both individually and in combination. The rate of colony formation was then measured and analyzed using the Combination Index (CI) method, where a CI greater than 1 indicates a synergistic interaction [4].
  • Development of Resistant Cell Lines: Paclitaxel-resistant cancer cells (e.g., A375 paclitaxel-resistant line) were established by incubating parent cells in progressively increasing concentrations of paclitaxel, from 2 nM to 50 nM, over several weeks [1].
  • In Vivo Efficacy Study: The combination's effect was confirmed in nude mice inoculated with human tumor cells. Mice were treated with CaeA, and the study reported a significant reduction in both tumor size and weight, with no noticeable side effects compared to control groups [1] [3].
  • Molecular Docking Analysis: The dual-targeting mechanism was initially explored through in silico analysis. The 3D structures of tubulin and Topo-1 were obtained from the Protein Data Bank. Using AutoDock Vina software, researchers demonstrated that CaeA could potentially bind to both targets, which was later confirmed by biochemical assays [1] [2].
  • Tubulin Polymerization Assay: A cell-free biochemical kit was used to directly observe CaeA's effect on tubulin. Purified tubulin protein was mixed with CaeA, and the increase in light absorbance at 340 nm was monitored over 60 minutes, indicating the rate of tubulin polymerization. CaeA was shown to promote tubulin polymerization, similar to paclitaxel [1].
  • Topoisomerase I Activity Assay: This experiment verified that CaeA inhibits Topo-1 enzyme activity, preventing it from relieving DNA supercoiling during replication [1] [2].

Mechanisms of Action and Experimental Workflow

The synergistic relationship is likely due to CaeA's unique dual-targeting mechanism, which complements paclitaxel's action. The following diagram illustrates the proposed mechanisms and how the key experiments interconnect to validate the synergy.

G cluster_mechanism Proposed Mechanisms of Action cluster_experiments Key Experimental Validation CaeA CaeA TubulinPoly Promotes Tubulin Polymerization CaeA->TubulinPoly Topo1Inhibit Inhibits Topoisomerase I CaeA->Topo1Inhibit Paclitaxel Paclitaxel MitoticArrest Stabilizes Microtubules Causes Mitotic Arrest Paclitaxel->MitoticArrest Synergy Synergy ColonyAssay Colony Formation Assay (Combination Index) Synergy->ColonyAssay Measured InVivo In Vivo Tumor Model (Mouse Xenograft) Synergy->InVivo Confirmed TubulinPoly->Synergy Complementary Actions Topo1Inhibit->Synergy Dual-Targeting MitoticArrest->Synergy CompModel Computational Modeling (Drug-Protein Docking) TubulinAssay Cell-Free Tubulin Polymerization Assay CompModel->TubulinAssay Hypothesis TopoAssay Topoisomerase I Activity Assay CompModel->TopoAssay Hypothesis TubulinAssay->ColonyAssay TopoAssay->ColonyAssay ColonyAssay->InVivo Validation

The diagram shows how CaeA targets both the microtubule network and DNA replication machinery, creating a multi-front attack on cancer cells that enhances paclitaxel's primary mechanism.

Interpretation for Research Application

For researchers, the Combination Index (CI) is a crucial metric for quantifying synergy. In the study that identified the CaeA-paclitaxel synergy, the CI was greater than 1 [4]. This indicates a supra-additive effect where the combined effect is greater than the sum of individual drug effects. CaeA's activity against paclitaxel-resistant cell lines [1] [2] is particularly promising for overcoming a major clinical limitation of taxane-based therapies.

References

Mechanistic and Efficacy Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, mechanisms, and experimental efficacies of these immunosuppressive agents.

Feature Caerulomycin A (CaeA) Cyclosporine A (CsA) FK506 (Tacrolimus)
Origin/Class Bipyridyl compound [1] Cyclic undecapeptide from fungus [2] Macrolide lactone from fungus [2]
Primary Molecular Target Cellular iron content; JAK-STAT pathway [3] [1] Cyclophilin (immunophilin) [4] [5] [2] FKBP12 (immunophilin) [4] [5] [2]

| Primary Mechanism of Immunosuppression | 1. Depletes intracellular iron, inhibiting ribonucleotide reductase (RNR) and causing cell cycle arrest [3]. 2. Promotes Treg generation via TGF-β-Smad3 pathway and suppresses IFN-γ-STAT1 via SOCS1 [1]. | Complex with Cyclophilin inhibits Calcineurin phosphatase activity. Prevents NFAT dephosphorylation/nuclear translocation, suppressing IL-2 production and T-cell activation [4] [5] [2]. | Complex with FKBP12 inhibits Calcineurin phosphatase activity. Prevents NFAT dephosphorylation/nuclear translocation, suppressing IL-2 production and T-cell activation [4] [5] [2]. | | Key Immunological Effects | - Induces and expands CD4+ Foxp3+ Regulatory T-cells (Tregs) [1].

  • Suppresses Th1 and Th17 cell differentiation [1].
  • Modulates macrophage polarization (M1 to M2) in sepsis [6]. | Inhibits T-cell activation and cytokine production (e.g., IL-2) [5] [2]. | Inhibits T-cell activation and cytokine production (e.g., IL-2) [5] [2]. | | Reported Additional Effects | - | - Activates the Integrated Stress Response (ISR), leading to phosphorylation of eIF2α and reduced protein synthesis [7]. | - Does not activate the ISR [7].
  • Enhances rate of nerve regeneration in a calcineurin-independent manner [8]. | | In Vivo Efficacy (Model) | - Improved survival in LPS-induced sepsis model (20 mg/kg) [6].
  • Ameliorated symptoms in murine collagen-induced arthritis model (1 & 10 mg/kg) [1]. | Effective in preventing transplant rejection in clinical practice [9]. | Effective in preventing renal allograft rejection; shown superior to CsA in some clinical trials [9]. | | Reversibility | Effect on cell proliferation is reversible [3]. | Information not explicitly covered in search results. | Information not explicitly covered in search results. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies from the cited literature.

1. Protocol: In Vitro T-cell Differentiation and CaeA Treatment [1] - Cell Source: Naïve CD4+ T cells isolated from mice. - Polarization: Cells are stimulated with anti-CD3/CD28 antibodies and cultured under specific polarizing conditions: - Tregs: TGF-β (5 ng/mL) + IL-2 (100 U/mL) for 5 days. - Th1 cells: IL-12 (5 ng/mL) + anti-IL-4 antibody for 4 days, with cytokine replenishment. - Th17 cells: IL-6 (40 ng/mL) + TGF-β (2.5 ng/mL) + anti-IL-4/IFN-γ antibodies for 4 days, with cytokine replenishment. - Drug Treatment: CaeA is added to cultures at varying concentrations (e.g., 0-0.15 µM). - Analysis: The frequency of Tregs (Foxp3+), Th1 (IFN-γ+), and Th17 (IL-17+) cells is analyzed by flow cytometry. For Th1 and Th17 analysis, cells are re-stimulated with PMA and ionomycin in the presence of brefeldin A before staining.

2. Protocol: In Vivo LPS-Induced Sepsis Model [6] - Model Induction: C57BL/6 mice are injected intraperitoneally with Lipopolysaccharide (LPS). - Drug Treatment: CaeA is administered at different doses. A dose of 20 mg/kg was identified as optimal for improving survival. - Analysis: - Primary Outcome: Survival rate of mice is monitored. - Molecular Analysis: Expression of M1 (CD86, NOS2) and M2 (CD206, ARG1) macrophage markers, along with pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-4, IL-10) cytokines, is measured in tissue or serum.

3. Protocol: In Vivo Sciatic Nerve Regeneration [8] - Model: Rats subjected to sciatic nerve crush injury. - Drug Treatment: FK506 is administered via daily subcutaneous injections at 2, 5, or 10 mg/kg for 18 days. Cyclosporine A is used for comparison at 10 or 50 mg/kg. - Analysis: - Functional Recovery: The appearance of hind foot function is observed and compared to saline-treated controls. - Morphological Analysis: Light microscopy and morphometric analysis of regenerating myelinated fibers and axonal calibers in the soleus nerve. - Regeneration Rate: The rate of sensory axon regeneration is measured by radiolabeling the L5 dorsal root ganglion.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the distinct signaling pathways and a general experimental workflow for evaluating these agents.

framework cluster_in_vitro In Vitro Examples cluster_in_vivo In Vivo Models Start Start: Research Question (Compare Immunosuppressants) MC Define Mechanism of Action (e.g., Calcineurin inhibition, Iron depletion) Start->MC EV Conduct Experiments (In vitro and In vivo) MC->EV DA Analyze Data (Flow cytometry, Survival, Histology) EV->DA A T-cell Polarization Assay (Measure Treg, Th1, Th17 levels) C Organ Transplant Model (Graft survival, rejection) End End: Objective Comparison (Summarize in tables/diagrams) DA->End B Western Blot / qPCR (Analyze pathway proteins, cytokines) D Autoimmune Disease Model (e.g., Arthritis, Clinical score) E Nerve Injury Model (Functional, morphological analysis)

pathways cluster_FK FK506 / Cyclosporine A Pathway cluster_CaeA This compound (CaeA) Pathways cluster_iron Iron Depletion Pathway cluster_immune Immune Modulation Pathway TCR T-Cell Receptor (TCR) Activation Ca Calcium Influx TCR->Ca Calcineurin Calcineurin (Phosphatase) Ca->Calcineurin NFAT_a NFAT (Dephosphorylated, Active) Calcineurin->NFAT_a NFAT_p NFAT (Phosphorylated, Inactive) NFAT_p->Calcineurin dephosphorylates IL2 IL-2 Gene Transcription & T-Cell Proliferation NFAT_a->IL2 translocates to nucleus FK FK506-FKBP12 Complex or Cyclosporine-Cyclophilin Complex FK->Calcineurin Inhibits CaeA_1 This compound (CaeA) Iron Depletes Cellular Iron CaeA_1->Iron SOCS1 Enhances SOCS1 Expression CaeA_1->SOCS1 Smad3 Augments TGF-β-Smad3 Signaling CaeA_1->Smad3 RNR Inhibits Ribonucleotide Reductase (RNR) Iron->RNR dNTP Reduces dNTP Pools RNR->dNTP Cycle Cell Cycle Arrest dNTP->Cycle STAT1 Suppresses IFN-γ-STAT1 Signaling SOCS1->STAT1 Treg Induces/Expands Regulatory T-cells (Tregs) Smad3->Treg

Key Comparative Insights for Researchers

  • Novel vs. Established Mechanisms: this compound represents a novel approach by targeting iron metabolism and directly promoting Tregs [3] [1], while Cyclosporine A and FK506 are classic calcineurin inhibitors focused on early T-cell activation [4] [5].
  • Differentiation Between Classics: Despite sharing the calcineurin-inhibiting mechanism, FK506 and Cyclosporine A are not identical. FK506 has a higher therapeutic index in some transplant settings [5] [9] and possesses unique, calcineurin-independent effects like promoting nerve regeneration [8]. Cyclosporine A, but not FK506, activates the Integrated Stress Response, which may underlie its distinct toxicity profile [7].
  • Research and Development Stage: It is crucial to note that This compound is currently in the preclinical research stage [3] [1] [6], whereas Cyclosporine A and FK506 are clinically established and widely used drugs. This guide compares their potential based on experimental data, not clinical outcomes.

References

Caerulomycin A dual targeting tubulin Topo-1

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Caerulomycin A

This compound is a natural alkaloid with a 2,2'-bipyridine core structure and is known for its antibiotic, antifungal, and cytotoxic properties [1] [2]. Recent synthetic studies have produced novel analogs showing significantly enhanced cytotoxicity against human cancer cell lines, with some being more potent than the reference drug ellipticine [2].

How to Investigate the Dual-Targeting Hypothesis

To confirm whether this compound dual-targets tubulin and Topo-1, you would need to design experiments similar to those used for other confirmed dual-targeting compounds. The table below outlines standard experimental approaches for this type of investigation.

Target System Key Experimental Methods Expected Outcome for a True Inhibitor Examples from Other Compounds

| Topoisomerase I (Topo-1) [3] | • DNA relaxation assay: Measures inhibition of Topo-1's ability to relax supercoiled DNA. • ICE assay (In Vivo Complex of Enzyme): Detects stabilization of the Topo-1-DNA "cleavable complex". | • Dose-dependent inhibition of DNA relaxation. • Increased formation of Topo-1-DNA complexes. | Camptothecins (e.g., Topotecan, Irinotecan) are known Topo-1 poisons [3]. | | Tubulin/Microtubules [4] [5] | • Tubulin polymerization assay: Measures compound's effect on tubulin assembly in vitro. • Immunofluorescence microscopy: Visualizes disruption of cellular microtubule network. • Cell cycle analysis: Checks for G2/M phase arrest. | • Inhibition of tubulin polymerization. • Collapse of mitotic spindles. • Accumulation of cells in G2/M phase. | Colchicine Binding Site Inhibitors (CBSIs) like novel compound S-72 [4]. | | Cellular Phenotype | • Cell viability assays (e.g., CCK-8, ATP-luminescence). • Apoptosis detection (e.g., flow cytometry). • Wound healing/Invasion assays. | • Potent cytotoxicity. • Induction of apoptosis. • Inhibition of cell migration and invasion. | Orthodiffene B was identified via in silico analysis and molecular dynamics studies [6]. |

The general workflow for such an investigation can be summarized as follows, moving from computational prediction to experimental validation:

workflow Start Start: Compound of Interest (e.g., this compound) InSilico In Silico Analysis Start->InSilico ExpValidation Experimental Validation InSilico->ExpValidation Docking Molecular Docking InSilico->Docking Dynamics Molecular Dynamics Simulations InSilico->Dynamics MechPheno Mechanistic & Phenotypic Assays ExpValidation->MechPheno Topo1Assay Topo-1 Biochemical Assays (e.g., DNA relaxation) ExpValidation->Topo1Assay TubulinAssay Tubulin Polymerization Assay ExpValidation->TubulinAssay Confirmation Dual-Target Mechanism Confirmed MechPheno->Confirmation CellCycle Cell Cycle Analysis (G2/M arrest) MechPheno->CellCycle Apoptosis Apoptosis Detection MechPheno->Apoptosis Migration Migration & Invasion Assays MechPheno->Migration

Suggestions for Further Research

To advance this research topic, you could:

  • Perform targeted database searches using terms like "this compound tubulin" or "this compound topoisomerase I" in specialized scientific databases such as PubMed and Scopus, which may yield more focused results than general searches.
  • Explore the concept of dual-targeting inhibitors itself. The strategy of designing single drugs that inhibit both tubulin and Topo-1 is a recognized approach in cancer drug discovery [6] [7], offering a potential path to overcome drug resistance.

References

Cytotoxicity and Anticancer Activity of Caerulomycin A

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings regarding the cytotoxicity and anticancer activity of Caerulomycin A (CaeA).

Aspect Experimental Findings Significance & Context
Cytotoxicity (In Vitro) Inhibits viability/growth of various human cancer cell lines (A375, A549, H1299, HepG2, HT29, HL-60, M624) [1]. Exhibits low cytotoxicity against normal cells [1]. Demonstrates broad-spectrum anti-cancer potential with a favorable selective toxicity towards cancer cells, suggesting a potentially wider therapeutic window [1].
Anticancer Mechanism Dual-targeting agent: Promotes tubulin polymerization and inhibits DNA topoisomerase I (Topo-1) activity [1]. A multi-target approach may lead to increased efficacy and reduced susceptibility to drug resistance compared to single-target agents [1].
Activity vs. Resistant Cells Affects paclitaxel-resistant A375 cancer cells and shows a synergistic effect with paclitaxel in reducing cancer cell colony formation [1]. Indicates potential for overcoming and combination therapy for resistant cancers, a major challenge in chemotherapy [1].
In Vivo Efficacy Significantly reduces tumor size and weight in nude mice inoculated with human tumor cells. Shows no noticeable side effects at tested doses [1]. Confirms anticancer activity in a live animal model and suggests low toxicity, a crucial finding for further drug development [1].
Synthetic Analogs Novel synthetic analogs, particularly C-4 benzyl ether derivatives with halogenated substitutions, exhibit significantly enhanced cytotoxicity, surpassing the parent CaeA and the reference drug ellipticine [2]. Opens avenues for Structure-Activity Relationship (SAR) studies and the development of more potent next-generation compounds based on the CaeA scaffold [2].

Detailed Experimental Evidence

The data presented in the summary table is supported by the following key experiments:

  • Tubulin Polymerization Assay: A cell-free assay using purified porcine tubulin protein showed that CaeA increases the rate and final extent of tubulin polymerization, similar to the known microtubule-stabilizer paclitaxel. This was measured by an increase in absorbance at 340 nm over 60 minutes at 37°C [1].
  • Topoisomerase I Activity Assay: In a cell-free system, CaeA inhibited the activity of Topo-I, as evidenced by its ability to prevent the relaxation of supercoiled DNA. The results were analyzed using agarose gel electrophoresis [1].
  • Molecular Docking: In silico docking analysis predicted that CaeA can bind to both the colchicine site on tubulin (PDB: 4O2B) and the camptothecin-binding site on Topo-I (PDB: 1T8I). The best-scoring poses from Autodock Vina were analyzed using PyMoL, providing a structural rationale for the dual-targeting mechanism [1].
  • In Vivo Tumor Model: The in vivo efficacy was confirmed in a xenograft model where immunodeficient nude mice were inoculated with human tumor cells. Mice treated with CaeA showed a significant reduction in both tumor size and weight compared to the control group, with no observable toxic side effects reported [1].

Synthesis and Structural Modification

The natural product scaffold of CaeA serves as a starting point for creating more potent derivatives.

  • Synthetic Route: An efficient five-step synthesis of CaeA and its analogs has been reported, enabling the production of sufficient material for research and diversification [2].
  • Structure-Activity Relationship (SAR): Structural modifications, particularly replacing the C-4 methoxy group with various benzyl ethers, have yielded novel analogs. Those with halogenated benzyl ether groups showed the most significant enhancement in cytotoxic activity, providing clear guidance for future medicinal chemistry optimization [2]. The core structure and key modification site are illustrated below.

architecture CaerulomycinA This compound Core Structure Bipyridine 2,2'-Bipyridine Core CaerulomycinA->Bipyridine Oxime Substituted Oxime Group CaerulomycinA->Oxime C4_Position C-4 Position (R Group) CaerulomycinA->C4_Position HalogenatedBenzyl Introduction of Halogenated Benzyl Ether Groups C4_Position->HalogenatedBenzyl PotentAnalogs Potent Analogs HalogenatedBenzyl->PotentAnalogs

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

229.085126602 Da

Monoisotopic Mass

229.085126602 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Caerulomycin A

Dates

Last modified: 08-15-2023
1: Singla AK, Gurram RK, Chauhan A, Khatri N, Vohra RM, Jolly RS, Agrewala JN. Cerulomycin Caerulomycin [corrected] A: a potent novel immunosuppressive agent. Transplantation. 2014 May 15;97(9):e57-9. Erratum in: Transplantation. 2014 Nov 27;98(10):e88. PubMed PMID: 24949498.
2: KREMER VE. [Effect of antibiotics heliomycin and cerulomycin on vaccinia viruses]. Antibiotiki. 1959 Nov-Dec;4:59-65. Russian. PubMed PMID: 14411928.
3: Zhu Y, Xu J, Mei X, Feng Z, Zhang L, Zhang Q, Zhang G, Zhu W, Liu J, Zhang C. Biochemical and Structural Insights into the Aminotransferase CrmG in Caerulomycin Biosynthesis. ACS Chem Biol. 2016 Apr 15;11(4):943-52. doi: 10.1021/acschembio.5b00984. Epub 2016 Jan 12. PubMed PMID: 26714051.
4: Lin Q, Zhang G, Li S, Zhang H, Ju J, Zhu W, Zhang C. [Development of a genetic modification system for caerulomycin producer Actinoalloteichus sp. WH1-2216-6]. Wei Sheng Wu Xue Bao. 2011 Aug;51(8):1032-41. Chinese. PubMed PMID: 22097768.
5: Sammakia T, Stangeland EL, Whitcomb MC. Total synthesis of caerulomycin C via the halogen dance reaction. Org Lett. 2002 Jul 11;4(14):2385-8. PubMed PMID: 12098253.
6: Chatterjee DK, Raether W, Iyer N, Ganguli BN. Caerulomycin, an antifungal antibiotic with marked in vitro and in vivo activity against Entamoeba histolytica. Z Parasitenkd. 1984;70(5):569-73. PubMed PMID: 6095553.
7: FUNK A, DIVEKAR PV. Caerulomycin, a new antibiotic from Streptomyces caeruleus Baldacci. I. Production, isolation, assay, and biological properties. Can J Microbiol. 1959 Aug;5:317-21. PubMed PMID: 13825679.

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